7-Oxodehydroabietic acid
Description
RN refers to (1R-(1alpha,4beta,10aalpha))-isomer; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJSDLNPCSSNW-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075074 | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18684-55-4 | |
| Record name | 7-Oxodehydroabietic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxodehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-OXODEHYDROABIETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Oxodehydroabietic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxodehydroabietic acid, a bioactive abietane (B96969) diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various coniferous species. Furthermore, this document presents in-depth experimental protocols for the isolation and purification of this compound from its natural matrices. A key focus is placed on the methodologies employed in extraction and chromatographic separation, providing researchers with the necessary details to replicate and adapt these procedures. Additionally, this guide elucidates the mechanism by which this compound acts as an antagonist to the insect juvenile hormone, a critical pathway for potential insecticide development. This is accompanied by a visual representation of the signaling pathway to facilitate a deeper understanding of its mode of action.
Natural Sources of this compound
This compound is a naturally occurring oxidized resin acid primarily found in trees of the Pinaceae family. Its presence has been identified in various parts of these plants, including the resin, bark, roots, and heartwood. While qualitative data confirms its existence in numerous species, specific quantitative yields are not consistently reported across the literature. The following table summarizes the known natural sources of this compound.
| Family | Genus | Species | Plant Part(s) |
| Pinaceae | Pinus | Pinus densiflora (Japanese Red Pine) | Roots, Resin |
| Pinaceae | Pinus | Pinus massoniana (Masson's Pine) | Resin, Heartwood |
| Pinaceae | Picea | Picea abies (Norway Spruce) | Bark |
| Pinaceae | Picea | Picea morrisonicola (Taiwan Spruce) | Heartwood |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.
Isolation from Picea abies (Norway Spruce) Bark
This protocol is adapted from a study focused on the phytochemical investigation of sawmill waste from Picea abies debarking.[1]
2.1.1. Materials and Equipment
-
Dried and powdered Picea abies bark
-
Silica (B1680970) gel for column chromatography
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Standard laboratory glassware
2.1.2. Extraction Procedure
-
Sequential Soxhlet Extraction:
-
A sample of dried and powdered Picea abies bark is subjected to sequential extraction with solvents of increasing polarity.
-
Begin with a thorough extraction with cyclohexane to remove nonpolar compounds.
-
Follow with an extraction using dichloromethane.
-
Finally, extract the bark material with methanol.
-
-
Solvent Evaporation:
-
The dichloromethane and methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
-
2.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The crude dichloromethane extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a nonpolar mobile phase and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
-
Semi-preparative HPLC:
-
Fractions enriched with this compound from the silica gel column are further purified using a semi-preparative HPLC system.
-
A C18 reversed-phase column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
The elution is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.
-
-
Final Product:
-
The solvent from the collected HPLC fraction is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
General Protocol for Isolation from Pinus Species Resin
While a specific detailed protocol for Pinus densiflora roots was not available in the cited literature, a general approach for isolating diterpene resin acids from pine resin can be outlined.
2.2.1. Materials and Equipment
-
Pine resin (e.g., from Pinus densiflora or Pinus massoniana)
-
Dichloromethane or diethyl ether
-
Aqueous sodium bicarbonate solution (e.g., 5% w/v)
-
Hydrochloric acid (e.g., 1 M)
-
Silica gel for column chromatography
-
Crystallization solvents (e.g., acetone, hexane)
-
Standard laboratory glassware
2.2.2. Extraction and Acid-Base Partitioning
-
Dissolution: Dissolve the pine resin in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Liquid-Liquid Extraction:
-
Transfer the solution to a separatory funnel and extract with an aqueous solution of sodium bicarbonate. The acidic resin acids, including this compound, will partition into the aqueous basic layer as their sodium salts.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral components.
-
-
Acidification and Re-extraction:
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the resin acid salts, causing them to precipitate or become soluble in an organic solvent.
-
Extract the acidified aqueous layer with a fresh portion of dichloromethane or diethyl ether. The this compound will now be in the organic layer.
-
-
Washing and Drying: Wash the organic layer with water to remove any residual acid and then dry it over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain a crude mixture of resin acids.
2.2.3. Purification
-
Silica Gel Column Chromatography: Purify the crude resin acid mixture using silica gel column chromatography as described in section 2.1.3.
-
Crystallization: Fractions containing pure this compound can be further purified by crystallization from a suitable solvent system, such as acetone-hexane.
Mechanism of Action: Disruption of Insect Juvenile Hormone Signaling
This compound has been identified as an antagonist of the insect juvenile hormone (JH). This antagonistic activity disrupts the normal endocrine function in insects, making it a potential candidate for the development of novel insecticides. The juvenile hormone signaling pathway is crucial for regulating metamorphosis and reproduction in insects.
The key players in this pathway are the juvenile hormone receptor, which is a heterodimer of two proteins: Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC), also known as Taiman (Tai). In the presence of juvenile hormone, Met and SRC form a complex that binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding initiates the transcription of genes that maintain the larval state and prevent metamorphosis. One of the critical downstream target genes is Krüppel-homolog 1 (Kr-h1), which acts as a key repressor of metamorphosis.
This compound exerts its antagonistic effect by interfering with the juvenile hormone-mediated binding of Met and SRC. By preventing the formation of the active Met-SRC complex, this compound inhibits the transcription of JH-responsive genes like Kr-h1. This disruption of the signaling cascade can lead to developmental abnormalities and impaired reproduction in insects.
Below is a diagram illustrating the juvenile hormone signaling pathway and the antagonistic action of this compound.
Conclusion
This compound represents a promising natural product with potential applications in agriculture and medicine. Its prevalence in coniferous trees, particularly in forestry byproducts like bark, makes it an accessible target for isolation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to purify this compound for further investigation. Understanding its mechanism of action as a juvenile hormone antagonist opens avenues for the development of new and potentially more environmentally benign insecticides. Further research is warranted to quantify the yields of this compound from various natural sources and to fully explore its range of biological activities.
References
7-Oxodehydroabietic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Oxodehydroabietic acid, a diterpene resin acid with significant potential in various therapeutic areas. This document covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known signaling pathway interactions.
Chemical Structure and Properties
This compound is a derivative of dehydroabietic acid, characterized by a ketone group at the C-7 position of its tricyclic diterpenoid structure.[1] This modification significantly influences its biological activity.
Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 18684-55-4 | [1] |
| Molecular Formula | C₂₀H₂₆O₃ | [1] |
| Molecular Weight | 314.42 g/mol | [1] |
| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-2,3,4,10,10a-pentahydrophenanthrene-1-carboxylic acid | [2] |
| SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC--INVALID-LINK--(C)C(=O)O)C | [2] |
| InChI | InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | [2] |
| InChIKey | MSWJSDLNPCSSNW-MISYRCLQSA-N | [2] |
| Melting Point | 90-91 °C | [1] |
| Boiling Point (Predicted) | 475.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This compound can be synthesized from dehydroabietic acid through benzylic oxidation.[1]
Materials:
-
Dehydroabietic acid
-
Oxidizing agent (e.g., CrO₃, KMnO₄)
-
Appropriate solvent (e.g., acetic acid)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve dehydroabietic acid in a suitable solvent, such as acetic acid, in a round-bottom flask.
-
Slowly add the oxidizing agent to the solution while stirring at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for CrO₃).
-
Extract the product using an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica (B1680970) gel.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in BV2 Microglial Cells
This protocol is adapted from the evaluation of 1,2,3-triazole hybrids of this compound and can be used to assess the anti-inflammatory potential of the core compound.[1]
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well plates
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the antimicrobial activity of a compound and is adapted from studies on dehydroabietic acid.[3][4]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound
-
Solvent for the compound (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anticancer Activity Assay: MTT Cell Viability Assay
This protocol is a widely used method for assessing the cytotoxic effects of a compound on cancer cell lines and is adapted from studies on abietic acid.[5][6]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways
The biological activities of this compound are likely mediated through the modulation of key signaling pathways. While direct studies on this compound are limited, research on its parent compound, dehydroabietic acid, provides valuable insights into its potential mechanisms of action, particularly concerning inflammatory responses.
NF-κB and MAPK Signaling Pathways
Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] It is plausible that this compound shares a similar mechanism.
The NF-κB pathway is a crucial regulator of inflammatory gene expression.[10][11] Dehydroabietic acid has been observed to inhibit the phosphorylation of IκBα and IKKα/β, which are key steps in the activation of NF-κB.[8] This inhibitory action is believed to be mediated by the suppression of upstream kinases such as Src and Syk.[8]
The MAPK pathway, which includes cascades like JNK, ERK, and p38, is also involved in inflammatory processes.[12][13] Dehydroabietic acid has been found to specifically downregulate the phosphorylation of JNK, a key component of the MAPK pathway.[8]
Experimental Workflow for Signaling Pathway Analysis
Caption: Western blot workflow for analyzing signaling pathway modulation.
NF-κB and MAPK Signaling Pathways Diagram
Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. e-century.us [e-century.us]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Oxodehydroabietic Acid (CAS 18684-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxodehydroabietic acid, a diterpene resin acid with the CAS number 18684-55-4, is a naturally occurring compound found predominantly in the resin of coniferous trees. As an oxidized derivative of dehydroabietic acid, it has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and various biological activities, including its anti-inflammatory, antimicrobial, anticancer, and insecticidal effects. The document presents quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes known signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical and Physical Properties
This compound is a tricyclic diterpenoid belonging to the abietane (B96969) class. Its chemical structure is characterized by a phenanthrene-like core.
| Property | Value | Reference |
| CAS Number | 18684-55-4 | [1] |
| Molecular Formula | C₂₀H₂₆O₃ | [1] |
| Molecular Weight | 314.4 g/mol | [1] |
| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | [1] |
| Appearance | White powder | |
| Melting Point | 90-91 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Storage Temperature | -20 °C |
Synthesis
This compound can be synthesized from dehydroabietic acid through benzylic oxidation.[3] A general synthetic workflow is outlined below.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development.
Anti-inflammatory Activity
While direct quantitative data for the parent compound is limited in the reviewed literature, derivatives of this compound have demonstrated potent anti-inflammatory effects. For instance, a series of 1,2,3-triazole hybrids of this compound showed significant inhibitory activity on nitric oxide (NO) production in BV2 microglial cells.[3]
| Compound | IC₅₀ (µM) on NO Production in BV2 cells |
| This compound-triazole hybrid 10 | 8.40 ± 0.98 |
| This compound-triazole hybrid 15 | 10.74 ± 2.67 |
| This compound-triazole hybrid 16 | 10.96 ± 1.85 |
| This compound-triazole hybrid 17 | 9.76 ± 1.27 |
| L-NMMA (Positive Control) | 42.36 ± 2.47 |
Data sourced from a study on derivatives of this compound.[3]
The anti-inflammatory mechanism of related abietane diterpenoids, such as dehydroabietic acid, involves the suppression of key inflammatory signaling pathways, including the NF-κB pathway. It is plausible that this compound shares a similar mechanism of action.
Antimicrobial Activity
Anticancer Activity
The cytotoxicity of this compound and its derivatives has been evaluated against several cancer cell lines. For instance, 7-beta-hydroxydehydroabietic acid, a related compound, showed moderate activity against PC3 (prostate cancer) cells with an IC₅₀ value of 68.9 ± 6.6 µM.[2] The anticancer mechanism of related diterpenoids often involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Insecticidal Activity
This compound plays a role in the chemical defense of conifers against herbivorous insects. It acts as an insect endocrine-disrupting agent by interfering with the juvenile hormone (JH)-mediated binding of the JH receptor Methoprene-tolerant (Met) and the steroid receptor coactivator (SRC). This disruption of hormonal signaling can lead to developmental abnormalities in insect larvae.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.
Synthesis of this compound Derivatives (1,2,3-Triazole Hybrids)
This protocol is adapted from a published procedure for the synthesis of 1,2,3-triazole hybrids of this compound.[3]
Materials:
-
This compound
-
Corresponding azide (B81097)
-
t-Butanol (t-BuOH)
-
Water (H₂O)
-
O-propargylated this compound or O-pentynylated this compound
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the corresponding azide (0.2 mmol) in 4 mL of a mixed solvent (t-BuOH/H₂O = 1:1, v/v), add O-propargylated this compound or O-pentynylated this compound (0.2 mmol), sodium ascorbate (0.02 mmol), and CuSO₄·5H₂O (0.02 mmol).
-
Stir the reaction mixture for 48 hours at room temperature.
-
Quench the reaction by adding 5 mL of saturated NH₄Cl aqueous solution.
-
Extract the mixture with ethyl acetate (3 x 6 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/EtOAc, from 8/1 to 1/1) to yield the final compounds.
Anti-inflammatory Assay (Nitric Oxide Inhibition in BV2 Cells)
This protocol is based on the evaluation of the anti-inflammatory activity of this compound derivatives.[3]
Materials:
-
BV2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives
-
Cell culture medium
-
Griess reagent
-
96-well plates
Procedure:
-
Seed BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
-
Simultaneously, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Target cancer cell lines (e.g., A549, MCF7, PC3)[2]
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37 °C.
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37 °C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]
Materials:
-
Test microorganism
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the compound across the plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
Visually inspect the wells for turbidity to determine microbial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its anti-inflammatory, antimicrobial, anticancer, and insecticidal properties make it a valuable lead compound for the development of new therapeutic agents and agrochemicals. This technical guide provides a foundational resource for researchers by consolidating key information on its chemical properties, synthesis, biological activities, and relevant experimental protocols. Further research is needed to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates in mammalian cells, and to establish a more comprehensive profile of its quantitative biological activity.
References
- 1. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of this compound Bearing a 1,2,3-Triazole Moiety [mdpi.com]
- 4. Buy 15-Hydroxy-7-oxodehydroabietic acid | 95416-25-4 [smolecule.com]
- 5. protocols.io [protocols.io]
- 6. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomerieux.com [biomerieux.com]
The Discovery and Enduring Scientific Interest of Abietane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane (B96969) diterpenoids represent a large and structurally diverse class of natural products, primarily found in the plant kingdom, particularly in conifers and species of the Lamiaceae family. Their history is deeply intertwined with the study of natural resins, such as rosin (B192284), where they are major constituents. The archetypal member of this family, abietic acid, has been known for centuries as a component of naval stores.[1] However, it was not until the advancements in organic chemistry in the 20th century that the intricate tricyclic carbon skeleton of the abietanes was elucidated. This guide provides an in-depth technical overview of the discovery, history, and scientific investigation of abietane diterpenoids, with a focus on their physicochemical properties, biological activities, and the experimental methodologies used in their study.
A Historical Perspective on the Discovery of Abietane Diterpenoids
The journey of discovering abietane diterpenoids began with the chemical investigation of pine resins. Abietic acid, the most abundant of the resin acids, was one of the first to be isolated and studied, although its correct molecular structure was a subject of considerable debate for many years.[2] A significant milestone in the history of this class of compounds was the elucidation of the structure of abietic acid, which played a crucial role in the development of conformational analysis in organic chemistry.[2]
The semisystematic naming and numbering for this family of diterpenoids were established in 1969, with the saturated hydrocarbon "abietane" serving as the fundamental parent structure.[3] Following the initial work on abietic acid, numerous other abietane diterpenoids were discovered, with ferruginol (B158077) being first isolated in 1939 from the resin of the Miro tree (Podocarpus ferrugineus).[4] Another prominent member, carnosic acid, was later identified in sage (Salvia officinalis) and rosemary (Rosmarinus officinalis).[4] Over the last few decades, more than 300 abietanes with diverse structures have been discovered, showcasing a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5]
Physicochemical and Spectroscopic Properties of Key Abietane Diterpenoids
The structural diversity of abietane diterpenoids gives rise to a range of physicochemical properties. The core abietane skeleton is a tricyclic system of 20 carbon atoms.[6] The presence of various functional groups, such as carboxylic acids, hydroxyls, and ketones, significantly influences their polarity, solubility, and spectroscopic characteristics. Below are tables summarizing the key properties of some of the most studied abietane diterpenoids.
Table 1: Physicochemical Properties of Selected Abietane Diterpenoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Abietane | C20H36 | 276.51 | - | Colorless solid |
| Abietic Acid | C20H30O2 | 302.45 | 172-175 | Colorless monoclinic crystals |
| Ferruginol | C20H30O | 286.45 | 53-57 | - |
| Carnosic Acid | C20H28O4 | 332.43 | 185-190 (decomposes) | Yellowish crystals |
Table 2: Spectroscopic Data for Abietic Acid
| Spectroscopic Technique | Key Data |
| IR (KBr, cm⁻¹) | 3427 (O-H), 2935, 2866 (C-H), 1692 (C=O), 1468 (C=C)[3] |
| ¹H NMR (DMSO-d6, ppm) | Signals corresponding to the tricyclic structure and vinyl protons. |
| ¹³C NMR (DMSO-d6, ppm) | Signals corresponding to the 20 carbons of the abietane skeleton, including the carboxyl carbon. |
| MS (TOF, m/z) | 302.44 (M⁺)[3] |
Biological Activities of Abietane Diterpenoids
Abietane diterpenoids exhibit a remarkable array of biological activities, which has spurred significant interest in their potential as therapeutic agents. Their anticancer and anti-inflammatory properties are particularly well-documented.
Table 3: Anticancer Activity of Selected Abietane Diterpenoids (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon Cancer) | 18 | [5] |
| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [5] |
| Royleanone | LNCaP (Prostate Cancer) | 12.5 | [7] |
| Dehydroabietinol | MIA PaCa-2 (Pancreatic Cancer) | 6.6 | [8] |
| Pygmaeocin B | HT29 (Colon Cancer) | 6.69 µg/mL | [9] |
| Compound 13 (synthetic) | HT29 (Colon Cancer) | 2.7 µg/mL | [9] |
Table 4: Anti-inflammatory Activity of Selected Abietane Diterpenoids (IC₅₀ values)
| Compound | Assay | IC₅₀ | Reference |
| Nepetabrate D (from Nepeta bracteata) | NO production in RAW 264.7 cells | 18.8 µM | [2] |
| Nepetabrate B (from Nepeta bracteata) | NO production in RAW 264.7 cells | 19.2 µM | [2] |
| Pygmaeocin B | NO production in RAW 264.7 cells | 33.0 ng/mL | [9] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of abietane diterpenoids.
Isolation and Purification
Protocol 4.1.1: Isolation of Abietic Acid from Pine Resin
-
Isomerization: Heat 100 g of pine rosin with 200 mL of glacial acetic acid at 70°C. Add 30 g of a macroporous strong acidity cation exchange resin and stir for four hours to convert other resin acids into abietic acid.[10]
-
Crystallization: Filter the mixture and allow it to cool to room temperature overnight to obtain crude abietic acid crystals.[10]
-
Recrystallization: Recrystallize the crude product three times from aqueous ethanol (B145695) by slow evaporation to yield colorless monoclinic crystals of high purity.[10]
Protocol 4.1.2: General Procedure for Isolation of Diterpenoids from Salvia Species
-
Extraction: Macerate the dried and powdered plant material (e.g., roots) with a suitable solvent like acetone (B3395972) at room temperature.
-
Fractionation: Subject the crude extract to open column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, typically starting with a nonpolar solvent like petroleum ether and gradually increasing the polarity with dichloromethane (B109758) and then methanol.
-
Purification: Further purify the fractions containing diterpenoids using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
Structure Elucidation
The structures of isolated abietane diterpenoids are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the connectivity between protons and carbons, allowing for the full structural elucidation of the molecule.
-
Bioactivity Assays
Protocol 4.3.1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.
-
Measurement: Determine the amount of nitric oxide (NO) produced in the culture supernatant using the Griess reagent.
-
Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Mechanisms of Action
Abietane diterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Mechanisms
Several abietane diterpenoids induce apoptosis (programmed cell death) in cancer cells through multiple pathways.
-
Ferruginol: This compound has been shown to induce apoptosis in prostate and non-small cell lung cancer cells by activating caspases and the apoptosis-inducing factor (AIF).[5][10] It also inhibits key survival signaling pathways, including the Ras/PI3K and STAT3/5 pathways, and modulates the MAPK and PI3K/AKT pathways.[5][11]
-
Carnosic Acid: This diterpene from rosemary and sage induces apoptosis in cancer cells by modulating the Akt/IKK/NF-κB signaling pathway.[12]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of abietane diterpenoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
-
Abietic Acid and Dehydroabietic Acid: These compounds suppress the inflammatory response by inhibiting the activation of the NF-κB pathway. Dehydroabietic acid achieves this by targeting upstream kinases such as TAK1, Src, and Syk.[13][14]
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of bioactive abietane diterpenoids.
Conclusion
The study of abietane diterpenoids has evolved from the initial characterization of resin components to the forefront of natural product-based drug discovery. Their rich chemical diversity and potent biological activities, particularly in the areas of oncology and inflammation, continue to make them a fascinating and promising area of research. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this remarkable class of natural compounds. Further investigations into their structure-activity relationships and the development of synthetic derivatives will undoubtedly pave the way for novel therapeutic agents in the future.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity [mdpi.com]
- 10. uv.es [uv.es]
- 11. researchgate.net [researchgate.net]
- 12. Content of Carnosic Acid, Carnosol, Rosmarinic Acid, and Proximate Composition in an Assortment of Dried Sage (Salvia officinalis L.) [mdpi.com]
- 13. Frontiers | Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling [frontiersin.org]
- 14. Abietane Diterpenoids from the Hairy Roots of Salvia corrugata | MDPI [mdpi.com]
Spectroscopic and Structural Elucidation of 7-Oxodehydroabietic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Oxodehydroabietic acid, a diterpenoid resin acid with significant interest in medicinal chemistry and natural product research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual representations of analytical workflows to support research and development activities.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. While a complete, unified dataset from a single source is not publicly available, this guide synthesizes data from various sources, including data for closely related derivatives, to provide a comprehensive analytical profile.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula as C₂₀H₂₆O₃.[1]
Table 1: Mass Spectrometry Data for this compound and its Derivatives
| Analyte | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | ESI (+) | 315.1953 [M+H]⁺ | Not explicitly detailed in the provided search results. | [1] |
| This compound, methyl ester | GC-MS (EI) | 328 [M]⁺ | 253, 254 | [2] |
| This compound, trimethylsilyl (B98337) ester | GC-MS (EI) | 386 [M]⁺ | Not explicitly detailed in the provided search results. | [3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound, notably the carboxylic acid and the ketone.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~2960 | Strong | C-H stretch (Aliphatic) |
| ~1725 | Strong | C=O stretch (Ketone) |
| ~1695 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-11 | ~7.8 | s |
| H-12 | ~7.4 | d |
| H-14 | ~7.2 | d |
| H-15 | ~3.2 | septet |
| H-5 | ~2.9 | m |
| H-6α, H-6β | ~2.5-2.7 | m |
| H-1α, H-1β | ~1.8-2.2 | m |
| H-2α, H-2β | ~1.6-1.8 | m |
| H-3α, H-3β | ~1.4-1.6 | m |
| C10-CH₃ (H-20) | ~1.3 | s |
| C4-CH₃ (H-19) | ~1.25 | s |
| Isopropyl-CH₃ (H-16, H-17) | ~1.2 | d |
| COOH | ~12.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone, C-7) | ~198 |
| COOH (C-18) | ~184 |
| Aromatic C (quaternary) | ~155, ~148, ~135 |
| Aromatic CH | ~125-130 |
| C-5 | ~48 |
| C-10 | ~38 |
| C-4 | ~37 |
| Aliphatic CH₂ and CH | ~18-37 |
| C10-CH₃ (C-20) | ~25 |
| Isopropyl-CH₃ (C-16, C-17) | ~24 |
| C4-CH₃ (C-19) | ~17 |
Note: These are predicted values based on known data for similar diterpenoid structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.
Sample Preparation
For NMR and MS analysis, this compound is typically dissolved in a suitable solvent. Common choices for NMR include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated acetone (B3395972) ((CD₃)₂CO).[4] For mass spectrometry, especially when coupled with gas chromatography (GC-MS), derivatization to the methyl or trimethylsilyl ester is common to improve volatility and chromatographic behavior.[5]
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR : Standard acquisition parameters are typically used. The spectral width should be sufficient to cover the range from approximately 0 to 13 ppm.
-
¹³C NMR : A proton-decoupled experiment is standard. A spectral width of 0 to 220 ppm is appropriate.
-
2D NMR : For complete structural assignment, a suite of 2D NMR experiments is invaluable, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to probe long-range proton-carbon couplings.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Sample Preparation : The sample can be analyzed as a KBr (potassium bromide) pellet, as a thin film on a salt plate (e.g., NaCl or KBr), or in a suitable solvent.
-
Data Acquisition : Spectra are typically collected over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
For Direct Analysis : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide accurate mass measurements of the molecular ion.[1]
-
For GC-MS Analysis : The sample is first derivatized (e.g., methylation or silylation). The derivative is then injected into a gas chromatograph for separation, followed by detection with a mass spectrometer, typically using electron ionization (EI).[5]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
Key Structural Features and Spectroscopic Correlations
This diagram highlights the key structural features of this compound and their expected spectroscopic signatures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, methyl ester | C21H28O3 | CID 620189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, trimethylsilyl ester [webbook.nist.gov]
- 4. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. ncasi.org [ncasi.org]
A Technical Guide to the In Vitro Anti-inflammatory Properties of Diterpenoid Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of diterpenoid acids, a class of natural compounds with significant therapeutic potential. Diterpenoids are a diverse group of secondary metabolites found in various plants and have been traditionally used in medicine to treat inflammatory conditions.[1] This document summarizes the key mechanisms of action, presents quantitative data on their efficacy, details common experimental protocols, and visualizes the cellular signaling pathways they modulate.
Core Mechanisms: Modulation of Inflammatory Signaling Pathways
Diterpenoid acids exert their anti-inflammatory effects primarily by interfering with key signaling cascades that regulate the expression of pro-inflammatory mediators. The two most prominent pathways targeted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that acts as a master regulator of the inflammatory response.[2] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. The freed NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[3][4][5]
Diterpenoid acids have been shown to inhibit this pathway at multiple points.[1][6][7] Some diterpenoids can directly interfere with the DNA-binding activity of NF-κB, while others prevent its translocation to the nucleus.[8] A key mechanism involves the inhibition of IKK activity, which prevents IκBα phosphorylation and degradation, thereby keeping NF-κB locked in the cytoplasm.[5] For example, grindelic acid has been shown to decrease the concentration of the p65 subunit of NF-κB in LPS-stimulated epithelial cells.[3][9] Similarly, diterpenoids from Blumea balsamifera have been found to downregulate NF-κB phosphorylation.[10][11]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transduces extracellular signals to regulate cellular processes like inflammation, proliferation, and apoptosis.[12] The pathway consists of a cascade of protein kinases that, when activated by stimuli like LPS, lead to the activation of transcription factors (e.g., AP-1), which in turn promote the expression of inflammatory genes. Some diterpenoids, such as ferruginol, have been shown to suppress the MAPK signaling pathway, contributing to their anti-inflammatory effects.[4][13]
Quantitative Assessment of In Vitro Anti-inflammatory Activity
The anti-inflammatory potency of diterpenoid acids is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes key quantitative data for representative diterpenoid acids.
| Diterpenoid Acid | Assay | Cell Line / Enzyme | IC50 / Inhibition | Reference |
| Kaurenoic Acid | NO Production | RAW 264.7 Macrophages | 51.73 (±2.42) µM | [14] |
| PGE₂ Release | RAW 264.7 Macrophages | 106.09 (±0.27) µM | [14] | |
| Abietic Acid | 5-Lipoxygenase | Soybean 5-LOX | 29.5 (±1.29) µM | [15] |
| Andrographolide Derivative | NO Production | RAW 264.7 Macrophages | 3.38 (±1.03) µM | [4] |
| Grindelic Acid | Cytokine Release (IL-8, TNF-α, IL-1β) | Human Neutrophils | Significant suppression comparable to budesonide | [16] |
| Ferruginol | Antiproliferative (Thyroid Cancer) | MDA-T32 Cells | 12 µM | [13] |
| Isosteviol | Cytokine Release (IL-6, TNF-α) | Macrophages | Significantly decreased levels | [17] |
Standard Experimental Protocols
Reproducible and standardized protocols are essential for evaluating the anti-inflammatory effects of test compounds. Below are detailed methodologies for key in vitro assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[2]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Remove the old medium and pre-treat the cells with various concentrations of the diterpenoid acid (dissolved in a suitable vehicle like DMSO) for 1 hour. Include a vehicle control.[2]
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Incubate for 24 hours.[2][18]
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[2]
-
Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[18]
-
Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Quantification: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture medium.[19][20]
-
Cell Treatment: Seed and treat cells with the test compound and LPS as described in the NO assay (protocol 3.1, steps 1-3).[18]
-
Supernatant Collection: Collect the cell culture supernatants after the incubation period.
-
ELISA Procedure: Perform the ELISA using a commercial kit according to the manufacturer's instructions.[2][20] This typically involves:
-
Adding supernatants and standards to a 96-well plate pre-coated with a capture antibody specific to the cytokine of interest.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody, followed by another incubation and wash.
-
Adding a streptavidin-HRP conjugate, followed by incubation and wash.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.
-
Assay Principle: The assay is typically performed using a commercially available colorimetric or fluorometric inhibitor screening kit. The principle involves monitoring the peroxidase activity of the COX enzyme.
-
Procedure (General):
-
The test compound (diterpenoid acid) is incubated with either purified COX-1 or COX-2 enzyme in a reaction buffer.[21]
-
Arachidonic acid (the substrate) is added to initiate the reaction, which produces Prostaglandin G₂ (PGG₂).[22]
-
The peroxidase component of the COX enzyme then reduces PGG₂ to PGH₂, and this activity is measured by monitoring the absorbance or fluorescence of a probe.
-
-
Data Analysis: The activity is compared to a control without the inhibitor. The IC50 values for both COX-1 and COX-2 are calculated to determine the compound's potency and selectivity.[21][22]
Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which catalyze the oxidation of fatty acids like linoleic or arachidonic acid to produce leukotrienes, another class of inflammatory mediators.[15]
-
Assay Principle: LOX activity is determined spectrophotometrically by measuring the formation of a conjugated diene hydroperoxide, which absorbs light at 234 nm.[23][24]
-
Procedure:
-
The test compound is pre-incubated with the LOX enzyme (e.g., soybean lipoxygenase) in a buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0) for a few minutes at 25°C.[23][24]
-
The reaction is initiated by adding the substrate, linoleic acid.[24]
-
The increase in absorbance at 234 nm is monitored for a set period (e.g., 3-6 minutes) using a spectrophotometer.[24][25]
-
-
Data Analysis: The rate of reaction (slope of the absorbance curve) is calculated. The percentage of inhibition is determined by comparing the rate in the presence of the test compound to the rate of an uninhibited control. IC50 values are then calculated.[25]
Conclusion
Diterpenoid acids represent a promising class of natural compounds with well-defined in vitro anti-inflammatory properties. Their ability to modulate critical inflammatory pathways, particularly NF-κB and MAPK, underscores their potential for development as novel therapeutic agents. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Diterpenoids from and Their Anti-Inflammatory Activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Abietic acid inhibits lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inula helenium and Grindelia squarrosa as a source of compounds with anti-inflammatory activity in human neutrophils and cultured human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isosteviol reduces the acute inflammatory response after burns by upregulating MMP9 in macrophages leading to M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijddr.in [ijddr.in]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. dergipark.org.tr [dergipark.org.tr]
Unveiling the Therapeutic Promise of 7-Oxodehydroabietic Acid: A Technical Guide for Researchers
A comprehensive analysis of the diterpenoid 7-Oxodehydroabietic acid reveals a promising scaffold for the development of novel therapeutics, with demonstrated potential in anti-inflammatory, anticancer, and antimicrobial applications. This technical guide provides an in-depth overview of its biological activities, mechanisms of action, and relevant experimental protocols to support further research and drug development efforts.
This compound, a naturally occurring abietane (B96969) diterpenoid derived from the resin of coniferous trees, has emerged as a molecule of significant interest in the scientific community.[1][2] Its unique chemical structure provides a foundation for a diverse range of pharmacological properties. This guide synthesizes the current understanding of this compound's therapeutic potential, presenting key quantitative data, detailed experimental methodologies, and insights into its molecular signaling pathways.
Anti-Inflammatory Properties
Derivatives of this compound have demonstrated notable anti-inflammatory effects. Studies utilizing murine microglial BV2 cells have shown that synthetic hybrids of this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Parameter | IC50 (µM) | Positive Control | IC50 (µM) |
| This compound - 1,2,3-triazole hybrid 10 | BV2 | NO Inhibition | 8.40 ± 0.98 | L-NMMA | 42.36 ± 2.47 |
| This compound - 1,2,3-triazole hybrid 15 | BV2 | NO Inhibition | 10.74 ± 2.67 | L-NMMA | 42.36 ± 2.47 |
| This compound - 1,2,3-triazole hybrid 16 | BV2 | NO Inhibition | 10.96 ± 1.85 | L-NMMA | 42.36 ± 2.47 |
| This compound - 1,2,3-triazole hybrid 17 | BV2 | NO Inhibition | 9.76 ± 1.27 | L-NMMA | 42.36 ± 2.47 |
Data sourced from a study on novel hybrids of this compound.[1]
While the precise signaling pathways for this compound are still under investigation, research on its parent compound, dehydroabietic acid, suggests the involvement of the NF-κB and AP-1 signaling cascades, which are critical regulators of the inflammatory response.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound derivatives in BV2 microglial cells.
1. Cell Culture:
-
Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Seed BV2 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
3. Nitric Oxide Measurement:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which serves as an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Anticancer Potential
The parent compound, dehydroabietic acid, and its derivatives have shown promising anticancer activities against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 2: Cytotoxic Activity of Dehydroabietic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Dehydroabietic acid derivative 22f | HeLa (Cervical Cancer) | 7.76 ± 0.98 |
| Dehydroabietic acid derivative 28e | SK-OV-3 (Ovarian Cancer) | 1.79 ± 0.43 |
| Dehydroabietic acid derivative 30n | HeLa (Cervical Cancer) | 6.58 ± 1.11 |
| Dehydroabietic acid derivative 77b | SMMC-7721 (Hepatocellular Carcinoma) | 0.72 - 1.78 |
Data compiled from a review on the biological activities of dehydroabietic acid.[3]
While specific IC50 values for this compound are not extensively reported, a water extract of Pinus koraiensis pinecones, containing this compound as one of its main components, exhibited significant cytotoxic activity against human lung cancer cell lines (A549, H1264, H1299, and Calu-6) with IC50 values ranging from 0.62 to 1.73 mg/ml.[4] This suggests that this compound contributes to the observed anticancer effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial and Other Potential Applications
Beyond its anti-inflammatory and anticancer properties, this compound and its related compounds have shown potential in other therapeutic areas.
-
Antimicrobial Activity: The parent compound, dehydroabietic acid, has demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 3.9 to 32 μg/mL.[3] Further investigation is warranted to determine the specific antimicrobial spectrum and efficacy of this compound.
-
Neuroprotection: While direct evidence is limited, the anti-inflammatory properties of this compound suggest a potential role in neuroprotection. Neuroinflammation, often mediated by microglial cells, is a key factor in the pathogenesis of neurodegenerative diseases. By inhibiting inflammatory pathways, this compound could potentially mitigate neuronal damage.
-
Metabolic Disorders: Dehydroabietic acid has been shown to improve glucose and lipid metabolism in obese diabetic mice by suppressing the production of pro-inflammatory cytokines.[5] This suggests that this compound may also have beneficial effects in the context of metabolic syndrome, although further research is needed to confirm this.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
1. Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium in a suitable broth medium.
2. Serial Dilution:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
3. Inoculation:
-
Add the bacterial inoculum to each well of the microtiter plate.
4. Incubation:
-
Incubate the plate at an appropriate temperature and duration for the specific bacterium.
5. MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Conclusion and Future Directions
This compound presents a compelling starting point for the development of new therapeutic agents. Its demonstrated anti-inflammatory and potential anticancer activities, coupled with hints of efficacy in other areas, underscore the need for continued investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound, conducting comprehensive in vivo studies to validate its therapeutic potential, and exploring structure-activity relationships to design and synthesize more potent and selective derivatives. This technical guide provides a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this fascinating natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Dehydroabietic acid, a diterpene, improves diabetes and hyperlipidemia in obese diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxodehydroabietic Acid: A Technical Guide to Solubility, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 7-oxodehydroabietic acid, a significant oxidation product of abietic and dehydroabietic acids found in colophony (rosin). This document collates available data on its solubility and stability, outlines detailed experimental protocols for its analysis, and explores its potential biological activities, including its role in modulating key signaling pathways.
Solubility
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions and extraction methodologies provide valuable insights into its solubility profile.
Qualitative Solubility:
This compound is reported to be soluble in a range of organic solvents.[1] This solubility is critical for its extraction, purification, and formulation for experimental assays.
| Solvent Class | Specific Solvents | Source |
| Chlorinated Solvents | Chloroform, Dichloromethane | [1] |
| Esters | Ethyl Acetate | [1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | [1] |
| Ketones | Acetone | [1] |
| Nitriles | Acetonitrile | [1] |
Aqueous Solubility:
The aqueous solubility of this compound is expected to be low due to its hydrophobic diterpenoid structure. For biological assays requiring aqueous buffers, the use of co-solvents or solubilizing agents is typically necessary.
Stability
This compound is recognized as a stable marker of colophonium autoxidation, indicating a degree of intrinsic stability.[1] However, like many complex organic molecules, its stability is subject to environmental conditions.
General Stability Profile:
| Condition | Observation | Source |
| Storage | Stable under recommended storage conditions (typically -20°C).[2] | [2] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents can promote degradation.[3] | [3] |
| Thermal | As an oxidation product of abietic acid, it can be formed at elevated temperatures (e.g., during the heating of rosin).[1] Under fire conditions, it may decompose and emit toxic fumes.[3] | [1][3] |
| Chemical | It is an auto-oxidation product of dehydroabietic acid.[4] The 1,2,3-triazole moiety, when synthetically added to the this compound core, is noted for its high stability against oxidation, reduction, and metabolic degradation. | [4] |
| Biological | Subject to degradation by certain microorganisms. |
Experimental Protocols
Protocol for Determining Aqueous Solubility of Hydrophobic Compounds
This protocol is a general guideline for determining the aqueous solubility of hydrophobic compounds like this compound, often required for in vitro biological assays.[5][6]
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable, water-miscible organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.[5]
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer to prevent precipitation.[5]
-
-
Equilibration and Centrifugation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the solutions at high speed (e.g., >10,000 x g) to pellet any undissolved compound.[6]
-
-
Quantification:
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The determined concentration represents the solubility of the compound under the tested conditions.
-
Protocol for Forced Degradation (Stability) Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7] The following is a general protocol that can be adapted for this compound.
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in an appropriate solvent (e.g., acetonitrile/water mixture).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[7]
-
Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[7]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution. Store protected from light at room temperature for a defined period.[7]
-
Thermal Degradation: Store the solid compound and the sample solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the sample solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
-
Analysis:
-
At specified time points, analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products formed.
-
Calculate the percentage of degradation.
-
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on its precursor, dehydroabietic acid (DAA), and other related diterpenoids provides strong indications of its likely biological targets. The primary reported activities are anti-inflammatory and anti-cancer.
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Dehydroabietic acid has been shown to exert anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[8][9][10] It is highly probable that this compound, as a structurally similar and oxidized derivative, shares this mechanism of action. The proposed pathway involves the inhibition of upstream kinases that are crucial for the activation of these pro-inflammatory transcription factors.
Apoptosis Induction in Cancer Cells
Extracts containing derivatives of this compound have been shown to induce apoptosis in cancer cells, an effect associated with the activation of caspase-3.[1] Furthermore, the related compound abietic acid has been demonstrated to downregulate the expression of the oncogenic transcription factor NF-κB and induce the expression of key apoptotic genes such as Fas, FasL, Casp8, and Bax, while also promoting the release of cytochrome C.[11] This suggests that this compound may induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Conclusion
This compound is a diterpenoid of significant interest due to its prevalence as an oxidation product in natural resins and its potential as a bioactive molecule. While quantitative data on its solubility and stability are still emerging, established protocols for hydrophobic compounds can be effectively applied to characterize these properties. The biological activity of its structural analogs strongly suggests that this compound may exert anti-inflammatory and anti-cancer effects through the modulation of critical signaling pathways such as NF-κB, MAPK, and apoptosis. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 18684-55-4 [sigmaaldrich.com]
- 3. This compound|18684-55-4|MSDS [dcchemicals.com]
- 4. This compound | 18684-55-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 7-Oxodehydroabietic Acid: From Synthesis to Therapeutic Potential
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
7-Oxodehydroabietic acid (7-Oxo-DHA), a naturally occurring diterpenoid, has emerged as a molecule of significant interest in the scientific community. Primarily extracted from the resin of coniferous trees, this abietane (B96969) diterpenoid is an oxidized derivative of dehydroabietic acid (DHA).[1][2] Its unique chemical structure underpins a diverse range of biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the current research on 7-Oxo-DHA, detailing its synthesis, biological effects, and mechanisms of action, with a focus on quantitative data and established experimental protocols.
Chemical Profile and Synthesis
This compound (Chemical Formula: C₂₀H₂₆O₃, Molecular Weight: 314.4 g/mol ) is characterized by a tricyclic abietane skeleton.[1] Its structure is distinguished from its precursor, dehydroabietic acid, by the presence of a ketone group at the C-7 position.[3]
The production of 7-Oxo-DHA and its derivatives can be achieved through several methods:
-
Natural Extraction: The compound can be isolated from the resin of various pine species, such as Pinus densiflora and Pinus massoniana.[4][5]
-
Chemical Synthesis: A common laboratory approach involves the oxidation of dehydroabietic acid, a readily available starting material from commercial rosin.[2]
-
Derivatization: Significant research has focused on the structural modification of 7-Oxo-DHA to enhance its biological activities. A prominent example is the synthesis of this compound–1,2,3-triazole hybrids, which has shown to significantly boost its anti-inflammatory properties.[2][6][7]
Biological Activities and Therapeutic Potential
7-Oxo-DHA exhibits a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and insecticidal activities.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of 7-Oxo-DHA and its derivatives have been extensively studied. Research has demonstrated that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cell lines such as BV2 microglia.[6][8] The introduction of a 1,2,3-triazole moiety to the 7-Oxo-DHA structure has been particularly effective in enhancing this activity.[6]
Table 1: Anti-inflammatory Activity (NO Inhibition) of this compound Derivatives in BV2 Cell Lines
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 10 (triazole hybrid) | 8.40 ± 0.98 | [6][8] |
| Compound 17 (triazole hybrid) | 9.76 ± 1.27 | [6][8] |
| Compound 15 (triazole hybrid) | 10.74 ± 2.67 | [6][8] |
| Compound 16 (triazole hybrid) | 10.96 ± 1.85 | [6][8] |
| L-NMMA (Positive Control) | 42.36 ± 2.47 |[6][8] |
Anticancer Activity
Preliminary research indicates that 7-Oxo-DHA possesses cytotoxic effects against various cancer cell lines.[1][4] While specific data for the parent compound is limited in the provided results, studies on its precursor, dehydroabietic acid, and other derivatives show potent activity. For example, some DHA-triazole hybrids exhibit significant inhibitory activity against HeLa, HepG-2, MGC-803, and T-24 cancer cells.[9] One derivative, compound 4p, showed an IC₅₀ value of 3.18 ± 0.97 μM against the MGC-803 gastric cancer cell line.[9] Another study noted that 7-beta-hydroxydehydroabietic acid, a related abietane, showed moderate activity against PC3 prostate cancer cells with an IC₅₀ value of 68.9 ± 6.6 µM.[10]
Antimicrobial and Antifungal Activity
This compound has demonstrated activity against various pathogens.[1][4] It has shown effectiveness against Cryptococcus neoformans, while related compounds like caffeic and communic acids are active against methicillin-resistant Staphylococcus aureus.[10]
Insecticidal and Allelopathic Properties
As a component of conifer oleoresin, 7-Oxo-DHA plays a role in the chemical defense of these trees against herbivorous insects.[5][10] It has been shown to disrupt the juvenile hormone-mediated endocrine regulation in the Indian meal moth, Plodia interpunctella, significantly affecting larval development.[5][10][11] Furthermore, it exhibits allelopathic properties, inhibiting the growth of understory plants in pine forests. The threshold concentration for the growth inhibition of Lolium multiflorum was found to be 10 µM.[10]
Mechanisms of Action and Signaling Pathways
The biological effects of 7-Oxo-DHA are attributed to its ability to modulate key cellular signaling pathways. While specific pathways for 7-Oxo-DHA are still under investigation, the mechanisms of its parent compound, dehydroabietic acid, offer significant insights. DHA has been shown to inhibit kinases in the NF-κB and AP-1 signaling cascades, which are crucial in the inflammatory response.[12][13] Similarly, the anticancer effects of related abietane diterpenoids like abietic acid are mediated through the induction of apoptosis via the mitochondrial-dependent pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[14]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature.
Synthesis of this compound-1,2,3-Triazole Hybrids
This protocol outlines the copper-catalyzed Huisgen [3+2] cycloaddition reaction used to synthesize novel derivatives of 7-Oxo-DHA.[2]
-
Preparation of Intermediates:
-
O-propargylated this compound (4): this compound (2) (1.0 eq) is dissolved in DMF. K₂CO₃ (1.5 eq) is added, and the mixture is stirred for 30 minutes. 3-bromoprop-1-yne (3) (1.2 eq) is then added dropwise, and the reaction is stirred for 24 hours at room temperature.[2]
-
O-pentynylated this compound (6): The procedure is similar, using 5-iodopent-1-yne (5) instead of 3-bromoprop-1-yne.[2]
-
Aromatic Azides: Synthesized from corresponding boronic acids and sodium azide (B81097) in the presence of CuSO₄ in methanol.[2]
-
-
Cycloaddition Reaction:
-
The corresponding aromatic azide (0.2 mmol) is dissolved in a 1:1 mixture of t-BuOH/H₂O (4 mL).[2]
-
O-propargylated (4) or O-pentynylated (6) this compound (0.2 mmol), sodium ascorbate (B8700270) (0.02 mmol), and CuSO₄·5H₂O (0.02 mmol) are added.[2]
-
The mixture is stirred for 48 hours at room temperature.[2]
-
The reaction is quenched with a saturated NH₄Cl aqueous solution and extracted with ethyl acetate.[2]
-
The combined organic layers are washed, dried, and the solvent is removed. The final product is purified via flash column chromatography.[6]
-
Anti-inflammatory Activity Assay (NO Inhibition)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
-
Cell Culture: BV2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds (e.g., 7-Oxo-DHA derivatives) for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 24 hours.
-
NO Measurement (Griess Assay):
-
The supernatant from each well is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.
Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess the effect of compounds on cell viability.[10]
-
Cell Seeding: Cancer cells (e.g., A549, MCF7, PC3) are seeded into 96-well plates and allowed to attach overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours (e.g., 4 hours). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. IC₅₀ values are calculated from the dose-response curves.
Analytical Methodologies
The identification and quantification of this compound in various matrices are crucial for research and quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method used for the analysis of resin acids in biological and environmental samples. It allows for detection limits in the picogram range.[10]
-
Gas Chromatography-Mass Spectrometry (GC/MS): Often used after a derivatization step (e.g., trimethylsilylation) to increase the volatility of the resin acids.[10][15] This method is effective for separating and identifying different resin acids in complex mixtures, such as consumer products containing colophony.[10]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of 7-Oxo-DHA from mixtures.[4]
-
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS): Essential spectroscopic techniques used to elucidate and confirm the chemical structures of 7-Oxo-DHA and its novel synthesized derivatives.[6][7][8]
Conclusion and Future Directions
This compound is a versatile natural product with a compelling profile of biological activities. The research reviewed herein highlights its significant potential, particularly in the development of novel anti-inflammatory and anticancer agents. The successful enhancement of its bioactivity through chemical modification, especially the synthesis of triazole hybrids, opens up exciting avenues for medicinal chemistry.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 7-Oxo-DHA is critical.
-
In Vivo Efficacy and Safety: Moving from in vitro studies to in vivo animal models is a necessary step to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of 7-Oxo-DHA and its lead derivatives.
-
Structure-Activity Relationship (SAR) Studies: A more comprehensive exploration of SAR will guide the rational design of new derivatives with improved potency and selectivity.
-
Exploration of Other Therapeutic Areas: Given its diverse biological activities, investigating its potential in other areas, such as neurodegenerative diseases or metabolic disorders, could yield promising results.
References
- 1. This compound | 18684-55-4 | XO182030 [biosynth.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 15-Hydroxy-7-oxodehydroabietic acid | 95416-25-4 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound CAS#: 18684-55-4 [m.chemicalbook.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
- 15. This compound, trimethylsilyl ester [webbook.nist.gov]
An In-depth Technical Guide to 7-Oxodehydroabietic Acid and Its Natural Derivatives
Executive Summary: This technical guide provides a comprehensive overview of 7-oxodehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, and its derivatives. Primarily extracted from the resin of coniferous trees, this compound class has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] This document details the physicochemical properties, biological activities, and underlying mechanisms of action of these compounds. Furthermore, it furnishes detailed experimental protocols for their synthesis and evaluation, supported by quantitative data and visual diagrams of key processes to facilitate understanding and further research for professionals in drug discovery and development.
Introduction
This compound is a tricyclic diterpenoid belonging to the abietane family of natural products.[1][2] It is a highly oxidized derivative of dehydroabietic acid, a more common resin acid.[3] Natural sources of this compound include the resin and bark of coniferous trees such as Picea abies and Pinus densiflora, and it has also been identified as a constituent of Brazilian brown propolis.[1][4][5][6] The unique chemical structure and potent biological activities of this compound and its derivatives make them promising candidates for the development of new therapeutic agents.[2] This guide aims to consolidate the current scientific knowledge on these compounds for researchers and drug development professionals.
Physicochemical Properties
This compound is characterized by a rigid tricyclic ring system with a ketone group at the C-7 position. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₆O₃ | [1][6] |
| Molecular Weight | 314.4 g/mol | [1][6] |
| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | [6] |
| CAS Number | 18684-55-4 | [1] |
| Physical Form | White powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |
Natural Derivatives
A key natural derivative of this compound is 15-hydroxy-7-oxodehydroabietic acid . This compound is also a highly oxidized diterpenoid found in species like Pinus massoniana.[7] It is distinguished by an additional hydroxyl group at the C-15 position, which contributes to its distinct biological profile, including anti-inflammatory, antimicrobial, and cytotoxic effects.[7] The biosynthesis of these compounds in plants involves a complex series of enzymatic transformations from the precursor geranylgeranyl diphosphate (B83284) (GGPP), mediated by diterpene synthases and cytochrome P450 enzymes.[7]
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad spectrum of biological activities. Their mode of action often involves interference with various cellular pathways, including signal transduction mechanisms and enzymatic reactions.[1]
Anti-inflammatory Activity
The most extensively studied activity of this compound class is its anti-inflammatory effect. Synthetic derivatives, particularly 1,2,3-triazole hybrids of this compound, have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2][3] This inhibition is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory processes. The parent compound of this family, dehydroabietic acid, has been shown to inhibit kinases in the NF-κB and AP-1 signaling cascades, suggesting a potential mechanism for the observed effects of its derivatives.[8]
The table below summarizes the anti-inflammatory activity of several synthesized this compound-1,2,3-triazole hybrids.
| Compound | IC₅₀ (µM) for NO Inhibition in BV2 Cells | Reference |
| Compound 10 | 8.40 ± 0.98 | [2][9] |
| Compound 15 | 10.74 ± 2.67 | [2][9] |
| Compound 16 | 10.96 ± 1.85 | [2][9] |
| Compound 17 | 9.76 ± 1.27 | [2][9] |
| L-NMMA (Control) | 42.36 ± 2.47 | [2][9] |
Anticancer and Cytotoxic Activity
This compound and its derivatives have been investigated for their potential as anticancer agents.[1] While the parent compound shows moderate activity, certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, water extracts of P. koraiensis pinecones, which contain this compound, showed cytotoxic activity against four human lung cancer cell lines (A549, H1264).[4] The related compound, 7-beta-hydroxydehydroabietic acid, displayed moderate activity against PC3 prostate cancer cells with an IC₅₀ value of 68.9 µM.[4] Further derivatization, such as the introduction of 1,2,3-triazole-oxazolidinone hybrids to the related dehydroabietic acid, has yielded compounds with potent activity against gastric (MGC-803), cervical (HeLa), and liver (HepG-2) cancer cell lines.[10]
Antimicrobial Activity
Antimicrobial properties have also been reported.[1] Specifically, this compound has shown activity against the fungus Cryptococcus neoformans, while other related diterpenic acids from the same source were active against methicillin-resistant Staphylococcus aureus (MRSA).[4]
Other Biological Activities
-
Insect Endocrine Disruption: this compound was found to disrupt the larval development of the Indian meal moth, Plodia interpunctella, by interfering with juvenile hormone-mediated processes.[4]
-
Allelopathic Activity: The compound exhibits growth-inhibitory effects on certain plants, such as Lolium multiflorum, with a threshold concentration of 10 µM, suggesting a role in the chemical ecology of pine forests.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of active derivatives and the assessment of their anti-inflammatory activity, based on published literature.
Synthesis of this compound-1,2,3-Triazole Hybrids
The synthesis of novel anti-inflammatory agents from this compound typically involves a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[2][3]
Step 1: O-propargylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Slowly add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add 3-bromoprop-1-yne (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaCl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting crude product, O-propargylated this compound, by column chromatography on silica (B1680970) gel.[2][3]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a mixed solvent system of t-BuOH/H₂O (1:1, v/v), dissolve the O-propargylated this compound (1.0 eq) and the desired substituted aromatic azide (B81097) (1.0 eq).
-
Add sodium ascorbate (B8700270) (0.1 eq) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the final 1,2,3-triazole hybrid product by flash column chromatography on silica gel.[3]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated immune cells.[2]
-
Cell Culture: Culture BV2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Plating: Seed the BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Nitrite (B80452) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, which reflects NO production, is determined using a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.
Compound Characterization
The structures of all synthesized compounds must be unambiguously confirmed using standard spectroscopic techniques.[2][9]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) is used to confirm the elemental composition and exact mass of the synthesized compounds.[2][9]
Summary and Future Directions
This compound and its natural derivatives represent a valuable class of diterpenoids with significant therapeutic potential. Their anti-inflammatory, anticancer, and antimicrobial activities have been demonstrated in numerous preclinical studies. The chemical tractability of the core structure allows for the synthesis of diverse libraries of derivatives with enhanced potency and specificity, as exemplified by the highly active 1,2,3-triazole hybrids.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational development as drugs.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of inflammation, cancer, and infectious diseases is a necessary next step.
-
Structure-Activity Relationship (SAR): A more systematic exploration of SAR will guide the design of next-generation derivatives with improved pharmacological profiles.
-
Toxicology and Safety: Comprehensive safety and toxicology studies are required to assess the therapeutic window of lead candidates.
References
- 1. This compound | 18684-55-4 | XO182030 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 15-Hydroxy-7-oxodehydroabietic acid | 95416-25-4 [smolecule.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Oxodehydroabietic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 7-Oxodehydroabietic acid, a highly oxidized derivative of dehydroabietic acid. These derivatives, particularly 1,2,3-triazole hybrids, have demonstrated significant potential in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Introduction
This compound, derived from the natural diterpenoid dehydroabietic acid, serves as a valuable scaffold for the development of novel therapeutic agents.[1] Its structural modification, especially through the introduction of heterocyclic moieties like 1,2,3-triazoles via click chemistry, has yielded compounds with enhanced biological profiles.[1][2][3] This document outlines the synthetic strategies for preparing these derivatives and summarizes their biological activities, providing a comprehensive resource for researchers in the field.
Synthetic Schemes and Experimental Protocols
The synthesis of this compound derivatives typically involves a multi-step process, starting from dehydroabietic acid. The key steps include the oxidation of dehydroabietic acid to this compound, followed by the introduction of a linker suitable for click chemistry, and finally, the copper(I)-catalyzed cycloaddition with various azides to generate the desired triazole derivatives.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of this compound (2)
This protocol describes the benzylic oxidation of dehydroabietic acid to yield this compound.
Materials:
-
Dehydroabietic acid (DHA)
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agents
-
Acetone (B3395972) or other appropriate solvents
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure: The synthesis of this compound is typically achieved through the oxidation of dehydroabietic acid at the benzylic C-7 position. A common method involves the use of potassium permanganate in an acetone solution. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching the excess oxidant, followed by extraction and purification of the crude product. Purification is generally performed using column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol 2: Synthesis of O-propargylated this compound (4)
This protocol details the synthesis of a key intermediate for click chemistry.
Materials:
-
This compound (2)
-
Potassium carbonate (K₂CO₃)
-
3-Bromoprop-1-yne (3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated NaCl aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (2.00 g, 6.37 mmol) in anhydrous DMF (30 mL), slowly add K₂CO₃ (1.32 g, 9.55 mmol).[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Add 3-bromoprop-1-yne (0.67 mL, 7.64 mmol) dropwise to the mixture at room temperature.[1]
-
Continue stirring at room temperature for 24 hours.[1]
-
Quench the reaction by adding saturated NaCl aqueous solution (30 mL).[1]
-
Extract the mixture with ethyl acetate (3 x 30 mL).[1]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.[1]
-
Remove the solvent under vacuum and purify the residue by flash column chromatography.
Protocol 3: General Procedure for the Synthesis of this compound-1,2,3-Triazole Hybrids
This protocol describes the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition.
Materials:
-
O-propargylated this compound (4) or O-pentynylated this compound (6)
-
Corresponding aromatic azide (B81097)
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Saturated NH₄Cl aqueous solution
-
Ethyl acetate
Procedure:
-
In a mixed solution of t-BuOH/H₂O (1:1, v/v, 4 mL), dissolve the corresponding azide (0.2 mmol).[1][3]
-
Add O-propargylated this compound (4) or O-pentynylated this compound (6) (0.2 mmol), sodium ascorbate (0.02 mmol), and CuSO₄·5H₂O (0.02 mmol).[1][3]
-
Stir the reaction mixture at room temperature for 48 hours.[1][3]
-
Quench the reaction with a saturated NH₄Cl aqueous solution (5 mL).[1][3]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.[1]
-
Remove the solvent under vacuum and purify the residue by flash column chromatography on silica gel.[1]
Biological Activities and Quantitative Data
Derivatives of this compound have been evaluated for various biological activities. The following tables summarize the quantitative data from these studies.
Table 1: Anti-inflammatory Activity of this compound-1,2,3-Triazole Hybrids
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in BV2 cell lines.
| Compound | IC₅₀ (µM) on BV2 Cell Lines |
| 9 | 8.00 ± 0.83[2] |
| 10 | 8.40 ± 0.98[1] |
| 11 | 12.35 ± 1.35 |
| 12 | 15.82 ± 1.40 |
| 15 | 8.13 ± 0.97[2] |
| 16 | 8.84 ± 1.10[2] |
| 17 | 9.76 ± 1.27[1] |
| L-NMMA (Positive Control) | 42.36 ± 2.47[1][2][3] |
Data sourced from multiple studies.[1][2][3]
Table 2: Anticancer Activity of Dehydroabietic Acid Derivatives
The cytotoxic activity of various dehydroabietic acid derivatives was evaluated against several human cancer cell lines using the MTT assay.
| Compound | Cell Line | IC₅₀ (µM) |
| 4b (Quinoxaline derivative) | MCF-7 | 1.78 ± 0.36[4] |
| SMMC-7721 | 0.72 ± 0.09[4] | |
| HeLa | 1.08 ± 0.12[4] | |
| 28e (Thiourea-bisphosphonate derivative) | SK-OV-3 | 1.79 ± 0.43[5] |
| 30n (Acyl-thiourea derivative) | HeLa | 6.58 ± 1.11[5] |
| 4p (Triazole-oxazolidinone derivative) | HeLa | 25.31 ± 0.57[6] |
| HepG2 | 11.70 ± 1.05[6] | |
| MGC-803 | 3.18 ± 0.97[6] | |
| T-24 | 14.18 ± 0.60[6] | |
| 3b (Pyrimidine hybrid) | MCF-7 | 7.00 ± 0.96[7] |
| HepG2 | 10.42 ± 1.20[7] | |
| HCT-116 | 9.53 ± 1.03[7] | |
| A549 | 11.93 ± 1.76[7] | |
| Etoposide (Positive Control) | MCF-7 | 4.35 ± 0.21 |
| SMMC-7721 | 3.51 ± 0.18 | |
| HeLa | 2.87 ± 0.15 | |
| 5-Fluorouracil (Positive Control) | HeLa | 36.58 ± 1.55 |
Data compiled from various research articles.[4][5][6][7]
Table 3: Antibacterial Activity of Dehydroabietic Acid Derivatives
The antibacterial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone.
| Compound/Derivative Type | Bacteria | MIC (µg/mL) or Inhibition Zone (mm) |
| Dehydroabietic acid | S. aureus | MIC: 15.63[8] |
| S. epidermidis | MIC: 7.81[8] | |
| M. smegmatis | MIC: 7.81[8] | |
| Oxime ester derivatives (5a-5f) | E. coli | Inhibition Zone: 10.91 - 13.48[9] |
| 7-N-acylaminopropyloxime derivative (57j) | Multi-drug resistant S. aureus | MIC: 1.56 - 3.13[5] |
| Amino alcohol derivative (2b) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀: 2.70[10] |
| Bromogeramine (Positive Control) | E. coli | Inhibition Zone: 9.66[9] |
Data sourced from multiple studies.[5][8][9][10]
Proposed Mechanism of Action: Anticancer Activity
Several studies suggest that dehydroabietic acid derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[5][6][7] For instance, certain quinoxaline (B1680401) and pyrimidine (B1678525) derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase and trigger apoptosis.[4][7] A proposed signaling pathway for apoptosis induction is illustrated below.
Diagram: Proposed Apoptotic Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 7-Oxodehydroabietic Acid from Pine Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodehydroabietic acid is a naturally occurring diterpenoid found in the resin of various pine species, such as Pinus densiflora and Picea abies.[1] It is an oxidation product of dehydroabietic acid and is of significant interest to the scientific community, particularly for its potential role in plant defense mechanisms and its reported biological activities. This document provides a detailed protocol for the isolation and purification of this compound from raw pine resin, intended for use in research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₃ | [2][3] |
| Molecular Weight | 314.4 g/mol | [2] |
| Appearance | White powder | |
| Melting Point | 90-91 °C | [4] |
| Boiling Point | 475.4 ± 45.0 °C (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [5] |
| CAS Number | 18684-55-4 | [2][3][4] |
Experimental Protocols
The isolation of this compound from pine resin is a multi-step process involving extraction, separation of the acidic fraction, and chromatographic purification.
Extraction of Crude Resin Acids from Pine Resin
This initial step aims to extract the total resin acids from the raw pine resin.
Materials:
-
Raw pine resin
-
Acetone
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Protocol:
-
Weigh 100 g of raw pine resin into a 1 L beaker.
-
Add 500 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Stir the mixture at room temperature for 1 hour to dissolve the resin.
-
Filter the solution to remove any insoluble plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude resin extract.
Separation of the Acidic Fraction (Acid-Base Extraction)
This protocol separates the acidic components, including this compound, from the neutral components of the crude extract.
Materials:
-
Crude resin extract
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH paper
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Protocol:
-
Dissolve the crude resin extract in 200 mL of diethyl ether.
-
Transfer the solution to a 1 L separatory funnel.
-
Add 200 mL of 1 M NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the organic phase (containing neutral components), and the bottom layer is the aqueous phase (containing the sodium salts of the resin acids).
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with another 100 mL of 1 M NaOH solution and combine the aqueous layers.
-
Cool the combined aqueous extracts in an ice bath and acidify to pH 2 by slowly adding 2 M HCl while stirring. This will precipitate the free resin acids.
-
Extract the precipitated resin acids with three 100 mL portions of diethyl ether.
-
Combine the ether extracts and wash with distilled water until the washings are neutral.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield the crude acidic fraction.
Purification by Silica (B1680970) Gel Column Chromatography
This step purifies this compound from the other resin acids in the crude acidic fraction.
Materials:
-
Crude acidic fraction
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Protocol:
-
Prepare a slurry of 100 g of silica gel in hexane and pack it into a chromatography column.
-
Dissolve 5 g of the crude acidic fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (98:2)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
-
Collect fractions of 20 mL each.
-
Monitor the separation by TLC using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2 with a drop of acetic acid) and visualizing under UV light or with an appropriate staining agent.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
(Optional) Final Purification by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be performed.
Materials:
-
Partially purified this compound
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Protocol:
-
Dissolve the partially purified this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use an isocratic mobile phase of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid.
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the highly purified compound.
Quantitative Data
The yield and purity of this compound can vary depending on the source of the pine resin and the efficiency of each isolation step. Table 2 provides representative data.
| Isolation Step | Parameter | Typical Value |
| Solvent Extraction | Yield of Crude Resin Extract | 60-80% of raw resin |
| Acid-Base Extraction | Yield of Acidic Fraction | 30-50% of crude extract |
| Column Chromatography | Purity of this compound | >90% |
| Preparative HPLC | Final Purity | >98% |
Workflow and Diagrams
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Workflow for the isolation of this compound.
The acid-base extraction step is a critical part of the protocol, effectively separating the acidic compounds from the neutral components of the resin.
Caption: Detailed workflow of the acid-base extraction step.
Characterization of Purified this compound
The identity and purity of the isolated this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC with a C18 column and a mobile phase of methanol/water with 0.1% formic acid, with UV detection at approximately 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The compound can be derivatized (e.g., methylation) and analyzed by GC-MS to confirm its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the isolated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and ketone moieties.
By following this detailed protocol, researchers can successfully isolate and purify this compound from pine resin for further scientific investigation and potential applications in drug discovery and development.
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18684-55-4 | MOLNOVA [molnova.com]
- 4. This compound CAS#: 18684-55-4 [m.chemicalbook.com]
- 5. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Quantitative Analysis of 7-Oxodehydroabietic Acid in Plant Extracts by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Oxodehydroabietic acid is a naturally occurring diterpenoid found in various plant species, particularly within the Pinaceae family, such as Pinus (pine) and Picea (spruce).[1][2] It is also a known oxidation product of other resin acids, like abietic acid, making it a key marker for the aging process of natural resins.[3][4] The compound has garnered interest for its potential biological activities, including interfering with insect juvenile hormone pathways, which suggests applications in pest control.[5] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the detection and quantification of this compound in complex plant matrices. This application note details a robust protocol for its analysis.
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound from plant material.
1. Sample Preparation: Ultrasound-Assisted Extraction
-
Homogenization: Air-dry the plant material (e.g., bark, roots, resin) and grind it into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the homogenized powder into a 50 mL conical tube. Add 20 mL of methanol (B129727).
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.[2]
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.
-
Collection: Decant the supernatant into a clean collection tube.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet with an additional 20 mL of methanol to ensure complete extraction. Combine the supernatants.
-
Concentration: Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
-
HPLC System: Standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6][7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid[8]
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 80 20 2.0 20 80 5.0 5 95 7.0 5 95 7.1 80 20 | 10.0 | 80 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[2][9][10]
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
3. Standard Preparation and Quantification
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Calibration Curve: Inject the working standards and plot the peak area against the concentration. Use a linear regression model to determine the concentration of this compound in the plant samples.
Data Presentation
Quantitative data and mass spectrometry parameters are summarized in the tables below.
Table 1: Optimized MRM Parameters for this compound
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 313.2 | 269.2 (Quantifier) | 100 | 20 |
| 251.1 (Qualifier) | 100 | 25 |
Note: The precursor ion corresponds to the deprotonated molecule [C20H26O3 - H]⁻.[2] Product ions are representative fragments resulting from collision-induced dissociation.
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.35 ng/mL (based on S/N > 3) |
| Limit of Quantification (LOQ) | 1.0 ng/mL (based on S/N > 10) |
| Recovery (at 50 ng/mL) | 92.5% ± 4.1% |
| Precision (RSD%, n=6) | < 5.0% |
Note: These values are representative and should be validated for each specific matrix and instrument. The reported LODs and recoveries for resin acids are generally within these ranges.[5][7]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of this compound.
Diagram 2: Proposed MS/MS Fragmentation
Caption: Proposed fragmentation of this compound in ESI⁻.
References
- 1. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Oxodehydroabietic Acid in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodehydroabietic acid is a diterpenoid compound that, along with its structural relatives derived from dehydroabietic acid, has garnered interest for its potential as an anticancer agent. This family of compounds has been shown to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic properties of this compound. The protocols outlined below are based on established methodologies for assessing cytotoxicity and the known mechanisms of related diterpenoid compounds.
Data Presentation
While specific cytotoxicity data for this compound is limited in the public domain, the following tables summarize the reported 50% inhibitory concentration (IC50) values for closely related dehydroabietic acid derivatives against several human cancer cell lines. This data provides a valuable reference for the expected range of cytotoxic activity.
Table 1: Cytotoxicity of Dehydroabietic Acid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-beta-hydroxydehydroabietic acid | PC3 (Prostate) | 68.9 ± 6.6 | [1] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | MCF-7 (Breast) | 7.00 ± 0.96 | [2] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | A549 (Lung) | 11.93 ± 1.76 | [2] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | HepG2 (Liver) | 10.42 ± 1.20 | [2] |
| Dehydroabietic acid-pyrimidine hybrid (3b) | HCT-116 (Colon) | 9.53 ± 1.03 | [2] |
| Dehydroabietic acid-quinoxaline hybrid (77b) | SMMC-7721 (Liver) | 0.72 ± 0.09 | [1] |
| Dehydroabietic acid-quinoxaline hybrid (77b) | HeLa (Cervical) | 1.08 ± 0.12 | [1] |
| Dehydroabietic acid-quinoxaline hybrid (77b) | MCF-7 (Breast) | 1.78 ± 0.36 | [1] |
| Chiral dipeptide derivative (22f) | HeLa (Cervical) | 7.76 ± 0.98 | [1] |
| N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivative (79h) | MCF-7 (Breast) | 0.87 - 9.39 | [3] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed and treat cells with this compound at the desired concentrations for the determined time period in 6-well plates.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Procedure:
-
Seed and treat cells with this compound at the desired concentrations for the determined time period in 6-well plates.
-
Harvest and wash the cells as described in the apoptosis assay protocol.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Pathways and Workflows
Caption: A typical workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: A putative signaling pathway for apoptosis induced by this compound, based on related compounds.
Caption: Logical relationship showing potential cell cycle arrest points based on studies of related dehydroabietic acid derivatives.
References
Experimental Design for Testing Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of antimicrobial activity testing. It is intended to guide researchers, scientists, and drug development professionals in the standardized evaluation of novel antimicrobial agents. The following sections detail the principles, methodologies, and data interpretation for key assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Assays.
Introduction
The rising threat of antimicrobial resistance necessitates robust and standardized methods for the discovery and development of new antimicrobial agents. In vitro antimicrobial susceptibility testing (AST) is a cornerstone of this process, providing essential data on the efficacy of a compound against various microorganisms.[1] The goal of these assays is to provide a reliable prediction of how an organism is likely to respond to antimicrobial therapy.[2] This document outlines the protocols for several widely accepted AST methods.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] It is a fundamental measurement for assessing the potency of a new anti-infective agent.[4]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth (turbidity) is determined to be the MIC.[4]
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.[4]
-
Suspend the colonies in a sterile broth or saline solution and vortex to create a uniform suspension.[4]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).[5]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test agent at a known concentration.
-
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4] Typically, 100 µL of the 2x concentrated agent is added to the first column, and then serially diluted across the plate.[4]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions, as well as to a growth control well (containing no antimicrobial). A sterility control well (containing only broth) should also be included.[4]
-
The final volume in each well is typically 200 µL.
-
Incubate the plate at 35-37°C for 16-24 hours.[6]
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6] Results can also be read using a microplate reader by measuring the optical density (OD).[4]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7] It is often conducted as a subsequent step to the MIC assay.
Principle: Aliquots from the clear wells of an MIC assay are sub-cultured onto an antimicrobial-free agar medium. After incubation, the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum is determined as the MBC.[8][9]
Protocol:
-
Following MIC Determination:
-
Select the wells from the completed MIC assay that show no visible growth (the MIC well and the wells with higher concentrations).[7]
-
-
Sub-culturing:
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible.[5]
-
-
Interpretation of Results:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.[10]
-
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative assay used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[11]
Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the disk.[11][12]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.[13]
-
-
Inoculation of Agar Plate:
-
Use a sterile cotton swab to uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate. This is typically done in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[13]
-
-
Application of Antimicrobial Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[14]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
The size of the inhibition zone is inversely proportional to the MIC. The results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]
-
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[5]
Principle: A standardized inoculum of a microorganism is exposed to a specific concentration of an antimicrobial agent in a liquid medium. At predefined time intervals, aliquots are removed, and the number of viable organisms (CFU/mL) is determined by plating.
Protocol:
-
Preparation of Inoculum and Test Solutions:
-
Inoculation and Sampling:
-
Inoculate the test and control tubes with the prepared bacterial inoculum to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in a sterile diluent (e.g., phosphate-buffered saline).
-
Plate a specific volume of the appropriate dilutions onto agar plates.[5]
-
Incubate the plates at 35-37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.[5]
-
-
Interpretation of Results:
-
Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic effect is characterized by the prevention of bacterial growth (<3-log10 reduction).[5]
-
Data Presentation
Quantitative data from the assays described above should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Test Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Compound A | Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 |
| Compound A | Escherichia coli ATCC 25922 | 8 | 32 | 4 |
| Compound B | Staphylococcus aureus ATCC 29213 | 4 | >128 | >32 |
| Compound B | Escherichia coli ATCC 25922 | 16 | 64 | 4 |
| Control Drug | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 |
| Control Drug | Escherichia coli ATCC 25922 | 1 | 2 | 2 |
Table 2: Disk Diffusion Assay Data
| Test Compound | Microorganism | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Compound A | Staphylococcus aureus ATCC 29213 | 30 | 22 | Susceptible |
| Compound A | Escherichia coli ATCC 25922 | 30 | 18 | Intermediate |
| Control Drug | Staphylococcus aureus ATCC 29213 | 10 | 25 | Susceptible |
| Control Drug | Escherichia coli ATCC 25922 | 30 | 28 | Susceptible |
Table 3: Time-Kill Assay Data (Log10 CFU/mL)
| Test Compound | Concentration (µg/mL) | 0 hr | 2 hr | 4 hr | 8 hr | 12 hr | 24 hr |
| Compound A | 4 x MIC | 6.0 | 5.2 | 4.1 | 2.8 | <2.0 | <2.0 |
| Compound A | 8 x MIC | 6.0 | 4.5 | 3.0 | <2.0 | <2.0 | <2.0 |
| Growth Control | 0 | 6.0 | 6.5 | 7.2 | 8.5 | 9.0 | 9.2 |
Visualizations
Diagrams illustrating experimental workflows and signaling pathways can aid in understanding the complex processes involved in antimicrobial activity testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 10. Macrolide - Wikipedia [en.wikipedia.org]
- 11. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gonvvama.com [gonvvama.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Nitric Oxide Inhibition Assay Using BV2 Microglial Cells
Introduction
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in this process.[1] Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), microglia produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[1][2] While NO is an important signaling molecule at physiological levels, its overproduction by the inducible nitric oxide synthase (iNOS) enzyme can lead to oxidative stress and neuronal damage.[3][4] Therefore, inhibiting iNOS-mediated NO production in microglia is a promising therapeutic strategy for neuroinflammatory disorders.[2][4]
The BV2 cell line, an immortalized murine microglial cell line, is a widely used in vitro model to study neuroinflammation and screen for potential anti-inflammatory compounds.[5] This protocol details a robust and reproducible method for quantifying the inhibitory effect of test compounds on LPS-induced nitric oxide production in BV2 cells using the colorimetric Griess assay.
Principle of the Assay
LPS stimulation induces the expression of iNOS in BV2 cells, which catalyzes the production of NO from L-arginine.[1][6] NO is an unstable radical that rapidly oxidizes to more stable products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). The Griess assay measures the concentration of nitrite in the cell culture supernatant as an index of NO production.[7] The assay involves a two-step diazotization reaction in which Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) converts nitrite into a stable, colored azo compound.[5] The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at 540 nm.
Experimental Protocols
1. Materials and Reagents
-
Cell Culture
-
BV2 murine microglial cell line
-
RPMI-1640 or DMEM medium[8]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Assay Reagents
-
Lipopolysaccharide (LPS) from E. coli O26:B6[9]
-
Test compounds (potential NO inhibitors)
-
L-NAME or 1400W (positive control inhibitors)[10]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Griess Reagent[5]
-
Solution A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
Note: Mix equal volumes of Solution A and Solution B just before use.
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
-
Equipment and Consumables
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 540 nm)
-
Multichannel pipette
-
Sterile pipette tips and serological pipettes
-
Cell counting device (e.g., hemocytometer)
-
2. Detailed Methodology
2.1. BV2 Cell Culture and Maintenance
-
Culture BV2 cells in T-75 flasks with complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, detach the cells using Trypsin-EDTA, and re-seed at a ratio of 1:5 to 1:10 into new flasks with fresh medium.[8]
2.2. Cell Seeding for the Assay
-
Detach confluent BV2 cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine their viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (25,000 cells/well) into each well of a 96-well plate.[9][11][12]
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell adherence.
2.3. Treatment with Inhibitors and LPS
-
Prepare stock solutions of your test compounds and positive controls (e.g., L-NAME) in DMSO. Prepare serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid cytotoxicity.[13]
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the various concentrations of test compounds or controls to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
Pre-incubate the plate for 1-2 hours at 37°C.[10]
-
Following pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "untreated control" group, which receives 10 µL of sterile PBS or medium.[1][9]
-
The final volume in each well should be approximately 110 µL.
2.4. Nitric Oxide Measurement (Griess Assay)
-
Prepare a sodium nitrite standard curve. Create serial dilutions of a 100 µM NaNO₂ stock solution in culture medium to obtain standards ranging from 0 to 100 µM.
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant and standards.[15]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[5][13]
-
Measure the absorbance at 540 nm using a microplate reader.[7][15]
-
Calculate the nitrite concentration in each sample by interpolating from the linear regression of the sodium nitrite standard curve.
2.5. Cell Viability Assay (Optional but Recommended) To ensure that the observed reduction in NO is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT, AlamarBlue) should be performed in parallel.
-
After collecting the supernatant for the Griess assay, the remaining cells in the original plate can be used.
-
Perform the viability assay according to the manufacturer's instructions. A compound is generally considered non-toxic if it does not significantly reduce cell viability compared to the vehicle-treated control.[13]
Data Presentation
The quantitative data obtained from the assay can be summarized for clear interpretation and comparison.
Table 1: Effect of Hypothetical Inhibitor (Compound X) on LPS-Induced Nitrite Production in BV2 Cells
| Treatment Group | Compound X (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Untreated Control | 0 | 2.1 ± 0.4 | - |
| LPS Control (1 µg/mL) | 0 | 45.8 ± 3.1 | 0% |
| Compound X + LPS | 1 | 35.2 ± 2.5 | 23.1% |
| Compound X + LPS | 5 | 24.7 ± 1.9 | 46.1% |
| Compound X + LPS | 10 | 11.9 ± 1.3 | 74.0% |
| Compound X + LPS | 25 | 4.6 ± 0.8 | 90.0% |
| L-NAME (100 µM) + LPS | - | 5.1 ± 0.9 | 88.9% |
% Inhibition is calculated as: [1 - (Nitrite_Sample - Nitrite_Untreated) / (Nitrite_LPS - Nitrite_Untreated)] x 100
Table 2: Comparison of IC₅₀ Values for Known and Test Inhibitors of Nitric Oxide Production
| Inhibitor | Target | IC₅₀ (µM) |
| L-NAME[10] | General NOS Inhibitor | ~100 |
| 1400W[10] | Selective iNOS Inhibitor | ~10 |
| Compound X (Hypothetical) | - | 7.5 |
| Hispidin[7] | MAPK Pathway | ~15 µg/mL |
| Isorhamnetin[14] | TLR4/NF-κB Pathway | ~20 |
Visualizations
LPS-Induced Nitric Oxide Signaling Pathway
Caption: LPS activates TLR4, triggering MAPK and NF-κB pathways to induce iNOS expression and NO synthesis.
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for screening inhibitors of LPS-induced nitric oxide production in BV2 microglial cells.
References
- 1. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 2. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcrj.org.br [bcrj.org.br]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
- 10. Inducible nitric oxide synthase is key to peroxynitrite-mediated, LPS-induced protein radical formation in murine microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 14. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Click Chemistry Synthesis of 7-Oxodehydroabietic Acid-Triazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel 7-Oxodehydroabietic acid-triazole hybrids using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This approach offers an efficient and versatile method for generating a library of potential therapeutic agents.[3][4] The synthesized compounds have demonstrated significant anti-inflammatory and potential anticancer activities.[1][2][5]
Introduction
Dehydroabietic acid (DHA), a natural diterpenoid resin acid, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][6] The oxidation of DHA at the C-7 position yields this compound, a derivative with notable biological potential.[2][7] The integration of a 1,2,3-triazole moiety into the this compound scaffold via click chemistry has been shown to enhance its pharmacological profile.[1][5] The 1,2,3-triazole ring is a well-known pharmacophore that can improve the stability and biological activity of a molecule.[1][8]
This document outlines the synthetic strategy, detailed experimental procedures, and biological evaluation of these hybrid molecules.
Experimental Protocols
The synthesis of this compound-triazole hybrids involves a two-step process: the preparation of alkyne-modified this compound and the subsequent copper-catalyzed click reaction with various organic azides.
1. Synthesis of O-propargylated this compound (4)
This protocol describes the synthesis of the key alkyne intermediate.
-
Materials:
-
This compound (2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
3-Bromoprop-1-yne (propargyl bromide) (3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride (NaCl) aqueous solution
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Slowly add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.[1][2]
-
Stir the reaction mixture at room temperature for 30 minutes.[1][2]
-
Add 3-bromoprop-1-yne (3) (1.2 eq) dropwise to the mixture at room temperature.[1][2]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[1][2]
-
Quench the reaction by adding a saturated NaCl aqueous solution.[1][2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/EtOAc, 10:1 to 5:1) to yield O-propargylated this compound (4) as a white solid (yield: 75%).[1]
2. General Procedure for the Synthesis of this compound–1,2,3-Triazole Hybrids (8–22)
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Materials:
-
O-propargylated this compound (4) or O-pentynylated this compound (6)
-
Corresponding azide (B81097) (7)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) aqueous solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a reaction vessel, dissolve the corresponding azide (7) (1.0 eq) in a 1:1 (v/v) mixture of t-BuOH and water.[1][2]
-
To this solution, add O-propargylated this compound (4) (1.0 eq).[1][2]
-
Add sodium ascorbate (0.1 eq) and CuSO₄·5H₂O (0.1 eq) to the reaction mixture.[1][2]
-
Quench the reaction by adding a saturated NH₄Cl aqueous solution.[1][2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound–1,2,3-triazole hybrid.
-
Characterization
The synthesized compounds are typically characterized by the following spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compounds.[1][5]
-
ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.[1][9]
Data Presentation
Table 1: Anti-inflammatory Activity of this compound-Triazole Hybrids
The anti-inflammatory activity of the synthesized hybrids was evaluated by measuring their ability to inhibit nitric oxide (NO) production in BV2 microglial cells.[1][2] The results are presented as IC₅₀ values (the concentration required to inhibit 50% of NO production).
| Compound | Linker Length | Substituent on Triazole Ring | IC₅₀ (µM) ± SD |
| 10 | CH₂ | 4-Fluorophenyl | 8.40 ± 0.98 |
| 15 | CH₂ | 3-Chlorophenyl | 10.74 ± 2.67 |
| 16 | CH₂ | 4-Chlorophenyl | 10.96 ± 1.85 |
| 17 | CH₂ | 4-Bromophenyl | 9.76 ± 1.27 |
| Positive Control (L-NMMA) | - | - | 42.36 ± 2.47 |
Data sourced from Lv et al., 2025.[1]
Note: Compounds with a shorter methylene (B1212753) linker (from O-propargylated precursor) generally exhibited better anti-inflammatory activity compared to those with a longer pentynylene linker.[2]
Mandatory Visualization
Caption: Synthetic workflow for this compound-triazole hybrids.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. Synthesis and Antiproliferative Evaluation of Novel Hybrids of Dehydroabietic Acid Bearing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 7-Oxodehydroabietic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the cellular effects of 7-Oxodehydroabietic acid, a diterpenoid with potential anti-inflammatory and anticancer properties.[1] This document includes detailed protocols for key experiments, a summary of quantitative data, and visual representations of associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees.[1] It is an oxidized derivative of dehydroabietic acid and has garnered interest for its potential pharmacological activities.[2] Research suggests that this compound and its derivatives may exert anti-inflammatory and cytotoxic effects, making it a compound of interest for drug discovery and development.[1][2] Understanding its mechanism of action at the cellular level is crucial for elucidating its therapeutic potential.
Data Presentation
The following tables summarize the available quantitative data on the biological effects of this compound and its derivatives. This information provides a baseline for designing experiments and interpreting results.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Parameter Measured | IC50 Value (µM) |
| This compound derivative 10 | BV2 (microglia) | Nitric Oxide (NO) Inhibition | 8.40 ± 0.98 |
| This compound derivative 15 | BV2 (microglia) | Nitric Oxide (NO) Inhibition | 10.74 ± 2.67 |
| This compound derivative 16 | BV2 (microglia) | Nitric Oxide (NO) Inhibition | 10.96 ± 1.85 |
| This compound derivative 17 | BV2 (microglia) | Nitric Oxide (NO) Inhibition | 9.76 ± 1.27 |
| L-NMMA (positive control) | BV2 (microglia) | Nitric Oxide (NO) Inhibition | 42.36 ± 2.47 |
Table 2: Cytotoxic Activity of Dehydroabietic Acid Derivatives (Related Compounds)
| Compound | Cell Line | Assay | IC50 Value (µM) |
| Dehydroabietic acid derivative 22f | HeLa (cervical cancer) | MTT | 7.76 ± 0.98[3] |
| Dehydroabietic acid derivative 74b | SMMC-7721 (hepatocellular carcinoma) | Not Specified | 0.36 ± 0.13[3] |
| Dehydroabietic acid derivative 74e | HepG2 (hepatocellular carcinoma) | Not Specified | 0.12 ± 0.03[3] |
| Dehydroabietic acid derivative 4p | MGC-803 (gastric cancer) | Not Specified | 3.18 ± 0.97[1] |
| Dehydroabietic acid derivative 8h | MCF-7 (breast cancer) | Not Specified | 0.87 ± 0.18[4] |
Experimental Protocols
These protocols provide detailed methodologies for assessing the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][4][5]
Materials:
-
Target cell line (e.g., cancer cell line or inflammatory cell model)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[1] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[6]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This technique is used to investigate the effect of this compound on the expression and activation of key proteins in signaling pathways, such as those involved in apoptosis and inflammation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-IKK, p-IκBα, p-JNK, p-p38, Cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for studying this compound effects.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-insect Activity Assays of Diterpene Resin Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpene resin acids (DRAs), a major component of conifer oleoresin, are a class of natural compounds that play a crucial role in plant defense against insect herbivores. Their anti-insect properties, including insecticidal, antifeedant, and growth inhibitory effects, make them promising candidates for the development of novel bio-insecticides. This document provides detailed application notes and protocols for conducting various bioassays to evaluate the anti-insect activity of DRAs.
Diterpene resin acids, such as abietic acid, dehydroabietic acid, pimaric acid, and sandaracopimaric acid, are known to be effective against a range of insect pests.[1] Their mode of action is multifaceted, with one of the key mechanisms being the disruption of the juvenile hormone (JH) signaling pathway, acting as juvenile hormone antagonists.[2][3] This disruption interferes with normal insect development and metamorphosis.
Data Presentation
The following tables summarize the reported anti-insect activities of various diterpene resin acids against different insect species.
Table 1: Insecticidal Activity of Diterpene Resin Acids
| Diterpene Resin Acid/Derivative | Insect Species | Assay Type | Activity Metric | Value | Reference |
| Dehydroabietic acid amide derivatives | Plutella xylostella (Diamondback moth) | Not Specified | LC50 | 0.222–0.224 µg/mL | [4] |
| Dehydroabietic acid | Aedes aegypti (Yellow fever mosquito) | Larvicidal Assay | Mortality | 65% at 10 ppm | [4][5] |
Table 2: Antifeedant and Growth Inhibitory Activity of Diterpene Resin Acids
| Diterpene Resin Acid | Insect Species | Assay Type | Effect | Reference |
| Abietic acid | Pristiphora erichsonii (Larch sawfly) | Topical Application on food | Reduced consumption, feeding efficiency, and growth rate | [1] |
| Dehydroabietic acid | Pristiphora erichsonii (Larch sawfly) | Topical Application on food | Reduced consumption, feeding efficiency, and growth rate | [1] |
| Isopimaric acid | Pristiphora erichsonii (Larch sawfly) | Topical Application on food | Reduced consumption, feeding efficiency, and growth rate | [1] |
| Sandaracopimaric acid | Pristiphora erichsonii (Larch sawfly) | Topical Application on food | Reduced growth and feeding efficiency | [1] |
| Dehydroabietic acid | Plodia interpunctella (Indian meal moth) | Diet Incorporation | Antifeedant activity | [5] |
| Abietic acid | Pectinophora gossypiella (Pink bollworm) | Not Specified | Growth inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-insect activity of diterpene resin acids.
Protocol 1: No-Choice Antifeedant Bioassay
This assay is designed to evaluate the feeding deterrence of a compound when the insect has no alternative food source.
Materials:
-
Diterpene resin acid of interest
-
Volatile solvent (e.g., acetone, ethanol)
-
Host plant leaves or artificial diet discs
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cork borer
-
Micropipette
-
Test insects (e.g., larvae of Spodoptera litura, Helicoverpa armigera)
-
Leaf area meter or image analysis software
-
Incubator or growth chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the diterpene resin acid in a suitable volatile solvent to prepare a stock solution of known concentration (e.g., 1000 ppm).
-
Prepare a series of serial dilutions from the stock solution to obtain a range of test concentrations.
-
A solvent-only solution serves as the control.
-
-
Treatment of Leaf Discs:
-
Using a cork borer, cut uniform discs from fresh, healthy host plant leaves.
-
Apply a known volume of the test solution or control solution evenly onto the surface of each leaf disc using a micropipette.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Experimental Setup:
-
Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Seal the Petri dishes with parafilm.
-
Prepare at least 10 replicates for each concentration and the control.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod) for 24 hours.[7]
-
After the incubation period, remove the larvae and the remaining leaf disc fragments.
-
Measure the area of the consumed portion of each leaf disc using a leaf area meter or by scanning the discs and analyzing the images with software.
-
-
Data Analysis:
Workflow for No-Choice Antifeedant Bioassay
Protocol 2: Diet Incorporation Bioassay
This method is used to determine the chronic toxicity and growth inhibitory effects of a compound when it is mixed into the insect's food.
Materials:
-
Diterpene resin acid of interest
-
Solvent (e.g., ethanol, acetone)
-
Artificial diet for the test insect
-
Blender or homogenizer
-
Multi-well bioassay trays (e.g., 128-well)
-
Neonate larvae of the test insect (e.g., Spodoptera frugiperda)
-
Incubator or growth chamber
Procedure:
-
Preparation of Treated Diet:
-
Prepare the artificial diet according to the standard procedure for the target insect species.[10][11]
-
While the diet is still liquid and has cooled to a temperature that will not degrade the test compound (around 40-50°C), add the diterpene resin acid dissolved in a small amount of solvent.
-
Prepare a range of concentrations by adding different amounts of the stock solution to separate batches of diet.
-
A control diet should be prepared by adding only the solvent.
-
Thoroughly mix the diet using a blender or homogenizer to ensure even distribution of the compound.
-
-
Assay Setup:
-
Dispense the treated and control diets into the wells of the bioassay trays.
-
Once the diet has solidified, place one neonate larva into each well.
-
Seal the trays with a breathable, self-adhesive cover.
-
-
Incubation and Observation:
-
Incubate the trays under controlled environmental conditions suitable for the insect species.
-
Record larval mortality at regular intervals (e.g., daily for 7 days).
-
After a set period (e.g., 7-10 days), larval weight can be measured to assess growth inhibition.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (median lethal concentration) or EC50 (median effective concentration for growth inhibition) using probit analysis or other appropriate statistical software.
-
Workflow for Diet Incorporation Bioassay
Mode of Action: Juvenile Hormone Antagonism
Diterpene resin acids can act as antagonists to the insect juvenile hormone (JH). JH is crucial for regulating metamorphosis, reproduction, and other physiological processes in insects.[12][13] By interfering with the JH signaling pathway, DRAs can disrupt normal development, leading to developmental abnormalities and mortality.
The binding of JH to its receptor, Methoprene-tolerant (Met), in complex with other proteins like Taiman (Tai), triggers a downstream cascade that regulates the expression of JH-responsive genes.[14] Diterpene resin acids can interfere with the formation of this active receptor complex, thereby blocking the hormonal signal.
Juvenile Hormone Signaling Pathway and DRA Interference
References
- 1. Influence of diterpene resin acids on feeding and growth of larch sawfly,Pristiphora erichsonii (Hartig) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open Access@KRIBB: Conifer diterpene resin acids disrupt juvenile hormone-mediated endocrine regulation in the Indian meal moth Plodia interpunctella [oak.kribb.re.kr]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diterpene acids as larval growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. entomologyjournals.com [entomologyjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. cotton.org [cotton.org]
- 11. scispace.com [scispace.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Endocrine-Disrupting Activity in Insects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system, leading to adverse effects on development, reproduction, and metabolism. In insects, the primary hormonal systems regulating these processes are governed by ecdysteroids (e.g., 20-hydroxyecdysone (B1671079) or 20E) and juvenile hormones (JH).[1][2][3] These hormones control molting, metamorphosis, and reproductive maturation.[2][4] Consequently, chemicals that disrupt these pathways can have profound impacts on insect populations, a principle utilized in the development of some insecticides known as insect growth regulators (IGRs).[1]
This document provides detailed application notes and protocols for a suite of assays designed to identify and characterize the endocrine-disrupting activity of chemical compounds in insects. The methodologies described range from in vivo assays assessing organism-level effects to in vitro assays targeting specific molecular interactions. The fruit fly, Drosophila melanogaster, is highlighted as a powerful model organism for these studies due to its well-characterized genetics, short life cycle, and the conservation of endocrine signaling pathways with other insects.[5][6][7]
Key Insect Endocrine Signaling Pathways
A fundamental understanding of the major insect hormone signaling pathways is crucial for interpreting the results of endocrine disruption assays. The two primary pathways are the ecdysone (B1671078) and juvenile hormone pathways.
Ecdysone Signaling Pathway
Ecdysone, and its active form 20-hydroxyecdysone (20E), is a steroid hormone that orchestrates molting and metamorphosis.[2] The signaling cascade is initiated when 20E binds to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[8] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA to regulate the transcription of target genes, including a hierarchy of early and late response genes that drive the developmental transitions.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Insect Vitellogenin(VTG) ELISA Kit - Lifeasible [lifeasible.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Test Endocrine Disruption in Drosophila melanogaster [jove.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Oxodehydroabietic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Oxodehydroabietic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the oxidation of dehydroabietic acid or its esters.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a troubleshooting guide to help you identify and address the issue:
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Incomplete Reaction: The oxidation of dehydroabietic acid may not have gone to completion.
-
Solution: Increase the reaction time or the molar ratio of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
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Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include over-oxidation or degradation of the starting material or product.
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Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can often minimize side reactions. Ensure the dropwise addition of the oxidizing agent to prevent localized overheating.
-
-
Suboptimal Reagents: The quality and purity of reagents, especially the oxidizing agent and solvent, are crucial.
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Solution: Use freshly prepared or purified reagents. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
-
-
Purification Losses: Significant amounts of the product can be lost during the work-up and purification steps.
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Solution: Optimize your purification protocol. This may involve using a different solvent system for extraction or chromatography. Refer to the detailed purification protocols below.
-
Q2: I am observing multiple spots on my TLC plate after the reaction, in addition to the product and starting material. What are these byproducts and how can I minimize them?
A2: The formation of multiple byproducts is a common issue in oxidation reactions. In the synthesis of this compound from dehydroabietic acid, these byproducts can include:
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6-hydroxy-7-oxodehydroabietic acid: Resulting from oxidation at the C6 position.
-
Diketone derivatives: Arising from further oxidation of the desired product.
-
Ring-cleavage products: Occurring under harsh reaction conditions.
Strategies to Minimize Byproducts:
-
Choice of Oxidizing Agent: The choice of oxidizing agent can influence the selectivity of the reaction. Chromium trioxide (CrO₃) is a common reagent, but others like potassium permanganate (B83412) (KMnO₄) or tert-butyl hydroperoxide (TBHP) with a suitable catalyst can offer different selectivity profiles.
-
Controlled Addition of Reagent: Add the oxidizing agent slowly and in portions to maintain better control over the reaction exotherm and minimize over-oxidation.
-
Reaction Temperature: Maintain a consistently low temperature (e.g., 0 °C to room temperature) throughout the reaction.
Q3: What is the most effective method for purifying this compound to achieve high purity and yield?
A3: Column chromatography is the most common and effective method for purifying this compound.
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh) is typically used.
-
Mobile Phase: A gradient solvent system of petroleum ether and ethyl acetate (B1210297) is often effective. A common starting point is a 10:1 mixture, gradually increasing the polarity to 5:1 or even 1:1 to elute the product.[1]
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Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Alternative Purification Method:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be an efficient purification method.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and its derivatives under different conditions. This data is compiled from various literature sources to provide a comparative overview.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Dehydroabietic acid | CrO₃ | Acetic Acid | Not Specified | Not Specified | ~70% | Mentioned in various syntheses of derivatives |
| Methyl dehydroabietate | CrO₃ | Acetic Acid | 2 hours | Room Temp. | 45% (of 7-oxo derivative) | Monteiro et al., 2001 |
Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and specific work-up and purification procedures.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Oxidation of Dehydroabietic Acid using Chromium Trioxide
This protocol is a generalized procedure based on commonly reported methods for the synthesis of this compound.
Materials:
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Dehydroabietic acid
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Chromium trioxide (CrO₃)
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Glacial acetic acid
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Sodium bisulfite (NaHSO₃) solution (saturated)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica gel (200-300 mesh)
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Petroleum ether
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Ethyl acetate
Procedure:
-
Dissolution: Dissolve dehydroabietic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
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Preparation of Oxidizing Agent: In a separate beaker, dissolve chromium trioxide in a minimal amount of water and then dilute with glacial acetic acid.
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Reaction: Slowly add the chromium trioxide solution dropwise to the stirred solution of dehydroabietic acid, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 petroleum ether:ethyl acetate solvent system).
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the orange color of Cr(VI) disappears and a green color of Cr(III) persists.
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Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low synthesis yield.
References
Technical Support Center: Overcoming Solubility Challenges of 7-Oxodehydroabietic Acid in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 7-Oxodehydroabietic acid (7-ODHA) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-ODHA) and why is its solubility a concern?
A1: this compound is a diterpene resin acid naturally found in the roots of pine species like Pinus densiflora. It is investigated for various potential pharmacological activities, including anti-inflammatory, antimicrobial, and insect endocrine-disrupting effects.[1][2] Like many hydrophobic molecules, 7-ODHA has poor solubility in water, which presents a significant challenge for its use in aqueous-based biological assays, cell culture experiments, and formulation development.
Q2: In which solvents is 7-ODHA soluble?
A2: 7-ODHA is readily soluble in several organic solvents.[3]
Q3: What is the most common method to prepare 7-ODHA for in vitro experiments?
A3: The most common method involves preparing a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then diluting this stock into the aqueous experimental medium to the final desired concentration.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, generally below 1%, with many researchers aiming for concentrations of 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO without 7-ODHA) in your experiments to account for any effects of the solvent itself.
Q5: Are there alternative methods to improve the aqueous solubility of 7-ODHA?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like 7-ODHA. These include the use of co-solvents, pH adjustment, cyclodextrins, liposomes, and solid dispersions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The concentration of 7-ODHA in the final aqueous solution exceeds its solubility limit. | - Increase the volume of the aqueous medium for dilution.- Decrease the concentration of the 7-ODHA stock solution.- Warm the aqueous medium slightly (e.g., to 37°C) before adding the DMSO stock.- Add the DMSO stock dropwise while vortexing or stirring the aqueous medium to ensure rapid dispersion. |
| Cell toxicity observed at effective concentrations of 7-ODHA. | The concentration of the co-solvent (e.g., DMSO) is too high, causing cellular stress. | - Prepare a more concentrated stock solution of 7-ODHA in DMSO to reduce the volume of stock added to the culture medium.- Ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically <0.5%).- Consider alternative solubilization methods that do not require organic solvents, such as cyclodextrin (B1172386) complexation or liposomal formulations. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of 7-ODHA over time. | - Prepare fresh dilutions of 7-ODHA from the stock solution for each experiment.- Visually inspect the final solution for any signs of precipitation before use.- Use sonication to aid in the dissolution of the stock solution in the aqueous medium. |
Quantitative Data Summary
Table 1: Solubility and Stock Solution Preparation of this compound
| Parameter | Value | Reference |
| Molecular Weight | 314.4 g/mol | [4] |
| Soluble In | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Physical Form | White powder | |
| Storage Temperature | -20°C |
Table 2: Example Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of 7-ODHA per 1 mL of DMSO |
| 1 mM | 0.314 mg |
| 10 mM | 3.14 mg |
| 50 mM | 15.72 mg |
Note: These are calculated values. Always ensure complete dissolution visually.
Experimental Protocols
Protocol 1: Preparation of 7-ODHA using DMSO for Cell Culture
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Weighing: Accurately weigh the desired amount of 7-ODHA powder in a sterile microcentrifuge tube.
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Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Solubilization: Vortex the tube until the 7-ODHA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.
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Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution. Add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the final desired concentration of 7-ODHA. Ensure the final DMSO concentration is non-toxic to your cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
Protocol 2: General Method for Cyclodextrin Inclusion Complexation
Cyclodextrins can encapsulate hydrophobic molecules in their internal cavity, increasing their aqueous solubility.
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Molar Ratio Determination: Determine the optimal molar ratio of 7-ODHA to cyclodextrin (e.g., 1:1 or 1:2) through preliminary experiments or literature on similar compounds.
-
Preparation:
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Dissolve the cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in distilled water with stirring.
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Separately, dissolve the 7-ODHA in a minimal amount of a suitable organic solvent (e.g., ethanol).
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Slowly add the 7-ODHA solution to the cyclodextrin solution while stirring vigorously.
-
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Complexation: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for complex formation.
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Solvent Removal: If an organic solvent was used, remove it under vacuum.
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Lyophilization: Freeze-dry the aqueous solution to obtain a solid powder of the 7-ODHA-cyclodextrin inclusion complex.
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Solubility Testing: Determine the solubility of the complex in water or buffer and compare it to that of the free 7-ODHA.
Visualizations
Signaling Pathway
The anti-inflammatory effects of abietane (B96969) diterpenoids are often associated with the inhibition of pro-inflammatory signaling pathways such as NF-κB and AP-1. While the precise molecular targets of 7-ODHA are still under investigation, a plausible mechanism involves the suppression of upstream kinases that lead to the activation of these transcription factors.
References
stability problems of 7-Oxodehydroabietic acid in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability problems of 7-Oxodehydroabietic acid during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least two years.[3] It is typically supplied as a white to off-white solid powder.[1][2]
Q2: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like other diterpenoid acids, is primarily influenced by:
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Temperature: Higher temperatures accelerate the rate of chemical degradation.
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Oxygen: The presence of oxygen can lead to autoxidation. Resin acids are known to be unstable in an oxygen atmosphere, especially at elevated temperatures.
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Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: The acidity or basicity of a solution can catalyze hydrolysis or other degradation reactions.
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Solvent: The choice of solvent can impact stability. For instance, impurities in solvents can catalyze degradation.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathway for this compound is believed to be autoxidation . Being an oxidation product of dehydroabietic acid itself, it can undergo further oxidation.[4] A known degradation product is 15-hydroxy-7-oxodehydroabietic acid.[3] Hydrolysis under acidic or basic conditions is another potential degradation pathway, although specific data for this compound is limited.
Q4: How can I detect the degradation of this compound in my samples?
Degradation can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
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Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization.
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Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of the this compound peak in HPLC analysis of a solution. | Chemical instability under the current storage conditions (e.g., inappropriate solvent, exposure to light, elevated temperature). | Conduct a forced degradation study to identify the primary degradation factors. Adjust storage conditions accordingly (e.g., use a different solvent, store in amber vials at a lower temperature). |
| Appearance of new, unidentified peaks in the chromatogram over time. | Degradation of this compound into one or more degradation products. | Attempt to identify the degradation products using LC-MS or GC-MS. This can provide insights into the degradation pathway and help in developing a stability-indicating method. |
| Precipitate formation in a stock solution upon storage. | The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility under the storage conditions. | Check the solubility of this compound in the chosen solvent at the storage temperature. If degradation is confirmed, investigate the nature of the precipitate. Consider preparing fresh solutions more frequently. |
| Inconsistent or non-reproducible experimental results. | This could be due to the use of degraded stock solutions of this compound. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. It is advisable to run a quality control check (e.g., a quick HPLC run) on the stock solution before use in critical experiments. |
Quantitative Stability Data
Table 1: Example Stability Data for this compound (1 mg/mL in Methanol)
| Storage Condition | Time (days) | % Remaining this compound | Appearance of Degradation Products (% of Total Peak Area) |
| -20°C (in dark) | 0 | 100 | 0 |
| 30 | 99.8 | 0.2 | |
| 90 | 99.5 | 0.5 | |
| 180 | 99.2 | 0.8 | |
| 4°C (in dark) | 0 | 100 | 0 |
| 30 | 98.5 | 1.5 | |
| 90 | 95.2 | 4.8 | |
| 180 | 90.1 | 9.9 | |
| 25°C (exposed to light) | 0 | 100 | 0 |
| 7 | 85.3 | 14.7 | |
| 14 | 72.1 | 27.9 | |
| 30 | 55.8 | 44.2 | |
| 40°C (in dark) | 0 | 100 | 0 |
| 7 | 80.2 | 19.8 | |
| 14 | 65.7 | 34.3 | |
| 30 | 48.9 | 51.1 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
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Thermal Degradation: Incubate the stock solution at 60°C.
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Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) or a xenon lamp, as per ICH Q1B guidelines.
3. Sample Analysis:
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At specified time points (e.g., 0, 2, 6, 12, 24 hours for accelerated conditions, and longer for milder conditions), withdraw an aliquot of the stressed solution.
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Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.
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Analyze a control sample (unstressed stock solution) at each time point for comparison.
4. Data Analysis:
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Compare the chromatograms of the stressed samples to that of the control sample.
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Calculate the percentage of degradation of this compound.
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Observe and quantify the formation of any degradation products.
Visualizations
Caption: Likely degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
purification challenges for 7-Oxodehydroabietic acid from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Oxodehydroabietic acid from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is there poor separation between this compound and other resin acids on my silica (B1680970) gel column?
Answer: Co-elution of structurally similar diterpenoids is a common challenge. Several factors could be contributing to poor separation:
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Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to resolve this compound from other resin acids like dehydroabietic acid or pimaric acid.
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Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC) with various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297), cyclohexane/acetone, dichloromethane (B109758)/methanol) to identify a system that provides the best separation.
-
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Column Overloading: Exceeding the binding capacity of your silica gel column can lead to broad, overlapping peaks.
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Solution: Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.
-
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Improper Column Packing: Channels or cracks in the silica gel bed can result in an uneven flow of the mobile phase, leading to poor separation.
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Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and voids. Applying a thin layer of sand on top of the silica bed can prevent disturbance when adding the mobile phase.
-
Question 2: My this compound peak is tailing in my HPLC chromatogram. What can I do to improve the peak shape?
Answer: Peak tailing for acidic compounds like this compound is often observed in reverse-phase HPLC. Here are the likely causes and their solutions:
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Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based C18 column can interact with the carboxylic acid moiety of your compound, causing tailing.
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Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.
-
-
Mobile Phase pH is Close to the pKa: If the pH of the mobile phase is near the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
Question 3: I am observing split peaks for this compound in my HPLC analysis. What is the cause and how can I fix it?
Answer: Peak splitting can be frustrating and can arise from several issues:
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Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Try back-flushing the column at a low flow rate. If the issue persists, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Co-elution of an Isomer: It is possible that an isomer of this compound is co-eluting.
-
Solution: Alter the chromatographic selectivity by changing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol), the column chemistry (e.g., using a phenyl-hexyl or embedded polar group column), or the temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
What are the most common impurities found in crude extracts containing this compound?
Crude extracts, particularly from plant resins like those of Picea abies (Norway spruce), are complex mixtures.[1][2] The most common impurities that pose purification challenges are other abietane-type diterpenoids due to their structural similarities. These include:
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Dehydroabietic acid: The precursor to this compound, often present in significant amounts.
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Abietic acid: Another major resin acid that can be present.
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Pimaric acid and Isopimaric acid: Isomeric resin acids that can be difficult to separate.
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Hydroxylated derivatives: Such as 15-hydroxy-dehydroabietic acid.[1][2]
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Other terpenoids and polyphenols: Depending on the source of the crude extract.[1][2]
What are the recommended chromatographic techniques for purifying this compound?
The most commonly employed and effective techniques are:
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Silica Gel Column Chromatography: An excellent initial purification step for fractionating the crude extract and removing less polar and more polar impurities. A gradient elution with a hexane/ethyl acetate or a similar solvent system is typically used.
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Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity. Both normal-phase and reversed-phase HPLC can be utilized, with reversed-phase on a C18 column being more common.
How can I monitor the purification process?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. By spotting the crude extract, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of this compound from impurities. For HPLC, a UV detector is commonly used for monitoring the elution of the compound.
Is this compound sensitive to degradation during purification?
While generally stable, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential degradation or isomerization of other components in the crude extract.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Stationary Phase | Mobile Phase | Pros | Cons |
| Silica Gel Column Chromatography | Silica Gel | Gradient of non-polar and polar organic solvents (e.g., Hexane/Ethyl Acetate) | - High loading capacity- Cost-effective for initial cleanup- Good for removing baseline impurities | - Lower resolution for closely related isomers- Can be time-consuming- May require large solvent volumes |
| Normal-Phase HPLC | Silica, Diol, or Cyano | Non-polar organic solvents (e.g., Hexane/Isopropanol) | - Excellent for separating isomers- High resolution | - Sensitive to water content in the mobile phase- Solvents can be more expensive and hazardous |
| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl | Mixtures of water/methanol or water/acetonitrile, often with an acidic modifier | - Highly reproducible- Wide range of column chemistries available- Good for removing polar impurities | - May have lower selectivity for some non-polar isomers- Peak tailing can be an issue for acidic compounds |
Experimental Protocols
Protocol 1: Initial Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the initial fractionation of a crude plant extract to enrich for this compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
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Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a packed bed without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
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Carefully add the sample-adsorbed silica gel to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, in a stepwise or linear gradient. A suggested gradient could be:
-
100% Hexane (2 column volumes)
-
98:2 Hexane:Ethyl Acetate (3 column volumes)
-
95:5 Hexane:Ethyl Acetate (3 column volumes)
-
90:10 Hexane:Ethyl Acetate (and so on)
-
-
The optimal gradient should be determined based on preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions containing the compound of interest and evaporate the solvent.
-
Protocol 2: Final Purification by Reversed-Phase HPLC
This protocol is suitable for the final purification of the enriched fraction obtained from column chromatography.
-
Instrumentation:
-
A preparative HPLC system equipped with a UV detector and a fraction collector.
-
-
Column:
-
A reversed-phase C18 column of appropriate dimensions for preparative scale.
-
-
Mobile Phase:
-
A mixture of acetonitrile (or methanol) and water, both containing 0.1% formic acid to improve peak shape.
-
Prepare the mobile phase and degas it thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the enriched fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Set the flow rate appropriate for the column dimensions.
-
Use a gradient elution to achieve the best separation. An example gradient could be:
-
0-5 min: 60% Acetonitrile / 40% Water (both with 0.1% Formic Acid)
-
5-25 min: Linear gradient to 95% Acetonitrile / 5% Water
-
25-30 min: Hold at 95% Acetonitrile
-
30-35 min: Return to initial conditions and re-equilibrate.
-
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Abietane Diterpenoids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of abietane (B96969) diterpenoids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution
Question: My abietane diterpenoid peaks are overlapping. How can I improve their separation?
Answer: Poor resolution is a common challenge, especially with structurally similar abietane diterpenoids. Consider the following solutions:
-
Optimize the Mobile Phase Gradient: For complex samples containing diterpenoids with a range of polarities, a gradient elution is generally more effective than an isocratic one.[1] If you are already using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). This will increase the elution time but often improves the separation of closely eluting compounds.
-
Change the Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. Due to differences in their solvent properties, switching from one to the other can alter the selectivity of your separation. Acetonitrile typically provides better resolution for complex mixtures.
-
Adjust the Mobile Phase pH: For acidic abietane diterpenoids, such as those with carboxylic acid functional groups (e.g., abietic acid, carnosic acid), the pH of the mobile phase is critical.[1] Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the analytes can lead to sharper peaks and better retention on reversed-phase columns. A general rule is to set the pH at least 2 units below the pKa of the acidic analytes.
-
Consider a Different Stationary Phase: While C18 columns are the most widely used for abietane diterpenoids, other stationary phases can offer different selectivities.[1]
-
C8: Less retentive than C18, which can be useful for highly non-polar diterpenoids that are too strongly retained on a C18 column.[1]
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions, which can be beneficial for abietane diterpenoids containing aromatic rings.[1]
-
Pentafluorophenyl (PFP): Offers unique selectivity for analytes with diverse polarities and functionalities through a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[2]
-
Embedded Polar Group (EPG): Can improve peak shape for acidic and basic compounds.[1]
-
-
Decrease the Column Temperature: Lowering the column temperature can sometimes enhance the separation between closely eluting peaks, although it may also increase backpressure and run time.[1]
Issue 2: Peak Tailing
Question: My peaks for abietane diterpenoids are showing significant tailing. What are the likely causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues within the HPLC system.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the diterpenoids, leading to tailing.[3][4][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Voids: A buildup of contaminants on the column inlet frit or a void in the packing material can cause poor peak shape.[4]
-
Solution: Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[1] Using a guard column can help protect the analytical column from contamination.
-
-
Inappropriate Mobile Phase pH: For acidic diterpenoids, if the mobile phase pH is close to their pKa, a mixed population of ionized and non-ionized species will exist, leading to peak tailing.[1]
-
Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes.[1]
-
Issue 3: Retention Time Variability
Question: The retention times of my abietane diterpenoids are shifting between injections. How can I get consistent results?
Answer: Inconsistent retention times can make peak identification and quantification unreliable. The following factors are common causes:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
-
Solution: For gradient methods, ensure a sufficient re-equilibration time at the end of each run, typically at least 10 column volumes.[1]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Fluctuations in Column Temperature: The column temperature directly affects retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Malfunction or Leaks: Inconsistent flow rates due to worn pump seals, faulty check valves, or leaks in the system will cause retention times to vary.[1]
-
Solution: Check the system pressure for stability and inspect for any visible leaks.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating abietane diterpenoids?
A C18 column is the most common and a good starting point for the separation of abietane diterpenoids due to their generally non-polar nature.[1] However, for more complex mixtures or structurally similar compounds, other stationary phases like C8, Phenyl-Hexyl, or PFP may provide better selectivity.[1][2]
Q2: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample. For simple mixtures with a few components of similar polarity, an isocratic elution may be sufficient. For complex samples containing abietane diterpenoids with a wide range of polarities, a gradient elution is recommended to achieve a good separation in a reasonable analysis time.[1]
Q3: What is a typical mobile phase composition for abietane diterpenoid analysis?
A common mobile phase for reversed-phase HPLC of abietane diterpenoids consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[6][7] A small amount of an acid, such as 0.1% formic acid, is often added to the mobile phase to improve peak shape, especially for acidic diterpenoids.[1][8]
Q4: What UV detection wavelength should I use for abietane diterpenoids?
Many abietane diterpenoids have UV absorbance maxima in the range of 210-280 nm.[9] The optimal wavelength will depend on the specific chromophores present in the molecules of interest. For example, abietic acid can be detected at 245 nm, while carnosic acid is often monitored at 230 nm.[10] It is recommended to determine the UV spectrum of your target compounds to select the wavelength of maximum absorbance for the best sensitivity.
Q5: How can I improve the sensitivity of my analysis if my abietane diterpenoid concentrations are very low?
To improve sensitivity, you can:
-
Optimize the extraction procedure to increase the yield from the sample matrix.
-
Concentrate the sample extract before injection.
-
Ensure you are using the optimal UV detection wavelength for your analytes.
-
Increase the injection volume, but be mindful of potential peak distortion due to column overload.
-
Use a more sensitive detector, such as a mass spectrometer (MS).
Experimental Protocols
Below are example HPLC methods for the analysis of specific abietane diterpenoids. These should be considered as starting points and may require optimization for your specific application.
Table 1: HPLC Parameters for the Analysis of Various Abietane Diterpenoids
| Analyte(s) | Column | Mobile Phase | Elution Mode & Program | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Carnosic Acid & Carnosol | C18 (150 x 4.6 mm, 5 µm) | A: Water with 2% o-phosphoric acidB: Methanol | Isocratic: 10% A, 90% B | 1.0 | 230 | [11] |
| Abietic Acid & Dehydroabietic Acid | ODS-3 | Acetonitrile / 5mM Ammonium formate (B1220265) (90:10, v/v) | Isocratic | Not Specified | MS Detection | [12] |
| Abietic Acid | Pursuit PFP (150 x 4.6 mm, 5.0 µm) | Methanol / 0.1% Formic acid (75:25, v/v) | Isocratic | 0.7 | 245 | [10] |
| Cryptotanshinone, Tanshinone I, & Tanshinone IIA | C18 (150 x 4.6 mm, 5 µm) | Methanol / Water with 0.5% acetic acid (78:22, v/v) | Isocratic | 0.5 | 254 | [6] |
| Triptolide (B1683669) | Lichrospher CN | Ethanol and Water | Gradient | Not Specified | 255 | [13] |
| General Diterpenoid Profiling | C18 (250 x 4.6 mm, 5 µm) | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | Gradient:0-5 min: 20% B5-35 min: 20-80% B35-40 min: 80-100% B40-45 min: 100% B45-46 min: 100-20% B46-55 min: 20% B | 1.0 | Not Specified | [1] |
Visualized Workflows and Logic
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. asianpubs.org [asianpubs.org]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities | MDPI [mdpi.com]
- 10. brjac.com.br [brjac.com.br]
- 11. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 12. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of triptolide in Tripterygium total terpenoids tablets by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 7-Oxodehydroabietic acid to normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 7-Oxodehydroabietic acid (7-oxo-DHA) to normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity to normal cells a concern?
A1: this compound (7-oxo-DHA) is a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees. It is being investigated for various potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] However, like many therapeutic compounds, it can exhibit toxicity to normal, healthy cells, which can limit its therapeutic window and cause undesirable side effects. Minimizing this off-target cytotoxicity is crucial for its development as a safe and effective therapeutic agent.
Q2: What are the known mechanisms of 7-oxo-DHA-induced cytotoxicity in normal cells?
A2: The precise mechanisms of 7-oxo-DHA-induced cytotoxicity in normal cells are not extensively elucidated in the current literature. However, based on studies of related abietane diterpenoids and general mechanisms of drug-induced toxicity, potential pathways include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. The presence of a ketone group at the C-7 position may contribute to its reactivity and interaction with cellular macromolecules.
Q3: How can I reduce the cytotoxicity of 7-oxo-DHA to normal cells in my experiments?
A3: Several strategies can be employed to mitigate the cytotoxic effects of 7-oxo-DHA on normal cells:
-
Structural Modification: Modifying the chemical structure of 7-oxo-DHA can significantly alter its activity and toxicity profile. Studies on the parent compound, dehydroabietic acid, have shown that creating derivatives can enhance anticancer efficacy while reducing toxicity to normal cells.[2]
-
Drug Delivery Systems: Encapsulating 7-oxo-DHA in nanocarriers, such as liposomes or polymeric nanoparticles, can improve its therapeutic index.[3][4] These systems can provide targeted delivery to cancer cells and control the release of the compound, thereby reducing its exposure to normal tissues.
-
Co-administration with Protective Agents: The use of cytoprotective agents, such as antioxidants, alongside 7-oxo-DHA may counteract its toxic effects. Antioxidants can help neutralize reactive oxygen species (ROS) that may be generated by 7-oxo-DHA, thus reducing oxidative stress-related cell damage.
-
Activation of Cellular Defense Mechanisms: Pre-treatment of normal cells with compounds that activate endogenous protective pathways, such as the Nrf2-ARE pathway, may enhance their resistance to 7-oxo-DHA-induced toxicity. The Nrf2 pathway upregulates the expression of numerous antioxidant and detoxification enzymes.[5][6]
Q4: Is there a difference in the cytotoxicity of 7-oxo-DHA between normal and cancer cells?
A4: While specific comparative data for 7-oxo-DHA is limited, studies on derivatives of its parent compound, dehydroabietic acid, have demonstrated selective cytotoxicity towards cancer cells over normal cells.[2] This selectivity is a key goal in cancer therapy and is often attributed to the higher metabolic rate and altered signaling pathways in cancer cells, which can render them more susceptible to certain cytotoxic agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cell control group. | 1. Incorrect concentration of 7-oxo-DHA. 2. Solvent (e.g., DMSO) toxicity. 3. High sensitivity of the specific normal cell line. | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity to normal cells. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). 3. Consider using a more robust normal cell line or primary cells if available. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Issues with the cytotoxicity assay itself (e.g., MTT, XTT). | 1. Ensure a uniform cell number is seeded in each well. 2. Strictly adhere to the planned incubation times for treatment and assay steps. 3. Review and optimize the assay protocol. Refer to the detailed experimental protocols provided below. |
| Protective agent does not reduce 7-oxo-DHA cytotoxicity. | 1. Ineffective concentration of the protective agent. 2. The chosen protective agent does not target the primary mechanism of 7-oxo-DHA toxicity. 3. Timing of administration is not optimal. | 1. Perform a dose-response experiment for the protective agent. 2. Investigate the mechanism of 7-oxo-DHA cytotoxicity in your cell line to select a more appropriate protective agent. 3. Optimize the pre-treatment or co-treatment time with the protective agent. |
Quantitative Data
Table 1: Cytotoxicity (IC50, µM) of Selected Dehydroabietic Acid Derivatives in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Derivative A | HeLa | 7.76 ± 0.98 | - | - | [2] |
| Derivative B | MCF-7 | 7.00 - 11.93 | LO2 | Weak cytotoxicity | [2] |
| Derivative C | SMMC-7721 | 0.72 - 1.78 | LO2 | Reduced toxicity | [2] |
| Derivative D | MCF-7 | 0.87 - 9.39 | LO2 | 42.83 ± 3.18 |
Note: The table presents data for derivatives of dehydroabietic acid, not this compound itself, to illustrate the principle of selective cytotoxicity.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
Objective: To determine the viability of normal cells after treatment with 7-oxo-DHA.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound (7-oxo-DHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-oxo-DHA in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of 7-oxo-DHA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of 7-oxo-DHA) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for at least 2 hours at 37°C, or until the formazan crystals are completely dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Assessment of Apoptosis using Annexin V-FITC/PI Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with 7-oxo-DHA.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound (7-oxo-DHA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of 7-oxo-DHA for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Proposed signaling pathway for 7-oxo-DHA-induced cytotoxicity in normal cells.
Caption: Activation of the Nrf2 pathway for cytoprotection against 7-oxo-DHA.
Caption: Experimental workflow for evaluating cytoprotective strategies.
References
Technical Support Center: 7-Oxodehydroabietic Acid Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Oxodehydroabietic acid and encountering challenges with its mass spectrometry (MS) fragmentation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of this compound in positive ion mode ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (molecular formula: C₂₀H₂₆O₃, molecular weight: 314.42 g/mol ) is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of 315.19.[1]
Q2: What are the common adducts I might observe for this compound in ESI-MS?
A2: In addition to the protonated molecule [M+H]⁺, you may observe other common adducts depending on the solvent system and sample purity. In positive ion mode, sodium [M+Na]⁺ (m/z 337.17) and potassium [M+K]⁺ (m/z 353.15) adducts are frequently seen. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 313.18) is expected. Formate [M+HCOO]⁻ (m/z 359.18) or acetate (B1210297) [M+CH₃COO]⁻ (m/z 373.20) adducts can also be observed in negative ion mode if these additives are present in the mobile phase.
Q3: What are the characteristic fragmentation patterns of this compound in positive ion mode MS/MS?
A3: The fragmentation of the [M+H]⁺ precursor ion of this compound typically involves neutral losses of water (H₂O), carbon monoxide (CO), and isopropene (C₃H₆). The abietane (B96969) diterpenoid skeleton can also undergo characteristic cleavages. For abietane-type diterpenoids, common fragmentation pathways include losses of water, carbon monoxide, and propene molecules in the positive ion mode.[2]
Q4: Why am I seeing poor fragmentation efficiency for this compound?
A4: Poor fragmentation can be due to several factors. Insufficient collision energy is a common cause. The stability of the abietane ring structure may require higher collision energies to induce fragmentation. Another reason could be the formation of stable adducts (e.g., sodium adducts) that are less prone to fragmentation than the protonated molecule. Ensure your MS is properly calibrated and that the collision energy is optimized for this specific compound.
Q5: I am observing a high background signal in my analysis. What could be the cause?
A5: A high background signal can originate from contaminated solvents, improper sample preparation, or a dirty ion source. Always use high-purity, LC-MS grade solvents and reagents. Ensure that your sample preparation method effectively removes matrix components. Regular cleaning and maintenance of the ion source are also crucial for minimizing background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS fragmentation analysis of this compound.
Issue 1: Weak or No Signal for the [M+H]⁺ Ion
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). For ESI, ensure the spray is stable. |
| Incorrect Mobile Phase pH | For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation. |
| Sample Degradation | Prepare fresh samples and standards. Avoid prolonged exposure to light and high temperatures. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering matrix components. Consider using a stable isotope-labeled internal standard to compensate for ion suppression. |
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
| Possible Cause | Suggested Solution |
| Fluctuating Collision Energy | Ensure the collision energy setting is stable and reproducible. Calibrate the instrument if necessary. |
| In-source Fragmentation | High source temperatures or voltages can cause the molecule to fragment before entering the mass analyzer. Reduce the source temperature and cone/fragmentor voltage. |
| Presence of Isomers or Impurities | Verify the purity of your standard. Co-eluting isomers or impurities can lead to a mixed fragmentation pattern. Improve chromatographic separation if necessary. |
| Formation of Different Adducts | Different adducts ([M+H]⁺, [M+Na]⁺) will have different fragmentation patterns. Try to promote the formation of a single ion species by adjusting mobile phase additives. |
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in both positive and negative ion mode tandem mass spectrometry (MS/MS).
| Ion Mode | Precursor Ion | m/z (Precursor) | Major Product Ions (m/z) | Proposed Neutral Loss | Typical Collision Energy Range |
| Positive | [M+H]⁺ | 315.19 | 297.18, 269.18, 251.17, 227.17 | H₂O, CO, C₃H₆, H₂O + CO | 20-40 eV |
| Negative | [M-H]⁻ | 313.18 | 298.16, 269.15, 253.15 | CH₃, CO₂, CH₃ + CO₂ | 15-35 eV |
Experimental Protocols
Protocol 1: Sample Preparation from a Complex Matrix (e.g., Plant Extract)
-
Extraction: Homogenize 1 g of the sample material. Perform a solid-liquid extraction with 10 mL of methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive and/or Negative.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS/MS Analysis: Select the precursor ion (m/z 315.19 for positive mode, m/z 313.18 for negative mode) and acquire product ion spectra using an appropriate collision energy (refer to the table above).
-
Visualizations
Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.
Caption: General experimental workflow for the analysis of this compound.
References
how to prevent oxidation of dehydroabietic acid during extraction
Welcome to the technical support center for dehydroabietic acid (DHAA) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and maximizing the yield and purity of dehydroabietic acid during extraction and purification processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of dehydroabietic acid, with a focus on preventing oxidative degradation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of dehydroabietic acid | Oxidation of DHAA: Exposure to air (oxygen), light, and high temperatures can lead to the formation of oxidized derivatives. | - Work under an inert atmosphere: Purge all solvents and the reaction vessel with an inert gas like nitrogen or argon. - Use antioxidants: Add antioxidants such as ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or rosemary extract to the extraction solvent. - Protect from light: Use amber glassware or wrap glassware in aluminum foil. - Control temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., < 40°C). |
| Incomplete extraction: The solvent or extraction time may not be optimal. | - Solvent selection: Dehydroabietic acid is soluble in polar organic solvents like ethanol (B145695), methanol, and acetone. Ensure the chosen solvent is appropriate for the source material. - Optimize extraction parameters: Increase extraction time or perform multiple extraction cycles. Sonication can also improve extraction efficiency. | |
| Loss during work-up: DHAA may be lost during liquid-liquid extraction or purification steps. | - pH adjustment: Ensure the pH is controlled during aqueous washes to keep DHAA in its desired form (acidic or salt). - Efficient phase separation: Minimize the formation of emulsions during extractions. | |
| Presence of unexpected byproducts in analysis (e.g., NMR, LC-MS) | Oxidative degradation: Peaks corresponding to oxidized DHAA derivatives may be present. | - Implement the solutions for preventing oxidation as listed above. - Analyze a small aliquot of the crude extract immediately after extraction to assess initial purity. |
| Isomerization of other resin acids: If the starting material contains other resin acids like abietic acid, they can isomerize under acidic or high-temperature conditions. | - Maintain neutral pH where possible and avoid high temperatures. | |
| Discoloration of the extract (e.g., yellowing or browning) | Oxidation and polymerization: The formation of colored degradation products is a common sign of oxidation. | - Strictly follow all precautions to prevent oxidation from the start of the extraction process. |
Troubleshooting Logic Diagram
Caption: A flowchart to diagnose and resolve low yields in dehydroabietic acid extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my dehydroabietic acid extract discolored?
A1: Discoloration, such as yellowing or browning, is often a sign of oxidation. Dehydroabietic acid, while more stable than other resin acids, can still degrade when exposed to oxygen, light, and heat. To prevent this, it is crucial to use an inert atmosphere, protect the extraction from light, and maintain a low temperature.
Q2: What are the best antioxidants to use for dehydroabietic acid extraction?
A2: While specific quantitative data for DHAA is limited, common antioxidants used for terpenoid and natural product extraction are recommended. These include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be effective in biphasic extractions or when aqueous phases are present.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for extractions with non-polar solvents.
-
Rosemary extract: A natural antioxidant that can be added to the extraction solvent.
The choice of antioxidant will depend on the solvent system and the downstream application of the dehydroabietic acid.
Q3: Which solvent is best for extracting dehydroabietic acid?
A3: Dehydroabietic acid is soluble in a range of organic solvents. Polar solvents such as ethanol, methanol, and acetone are commonly used and have shown good solubility for DHAA. The selection of the solvent should also consider the source material and the desired purity of the final product.
Q4: How should I store my purified dehydroabietic acid to prevent degradation?
A4: For long-term storage, purified dehydroabietic acid should be kept as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be stored in a cool, dark place, such as a refrigerator or freezer, to minimize the risk of degradation.
Q5: Can I use high temperatures to speed up the extraction process?
A5: While elevated temperatures can increase extraction efficiency, they also accelerate the rate of oxidation. It is recommended to perform extractions at or below room temperature if possible. If heating is necessary, it should be done under an inert atmosphere and for the shortest possible time.
Quantitative Data on Oxidation Prevention
While specific quantitative studies on the percentage of DHAA degradation with and without antioxidants during extraction are not widely published, the following table summarizes the expected outcomes based on general principles of natural product chemistry.
| Condition | Expected Impact on DHAA Stability | Anticipated Yield | Notes |
| Extraction in air, exposed to light, at elevated temperature | High degradation | Low | These conditions promote the formation of hydroxyl radicals and other reactive oxygen species that can attack the DHAA molecule. |
| Extraction under inert atmosphere (N₂ or Ar) | Significantly improved stability | Higher | Reduces the primary source of oxidation (molecular oxygen). |
| Use of amber glassware | Improved stability | Higher | Protects DHAA from photodegradation. |
| Addition of Ascorbic Acid (0.1% w/v) | Good protection against oxidation | Significantly Higher | Acts as a radical scavenger. |
| Addition of BHT (0.01-0.1% w/v) | Good protection against oxidation | Significantly Higher | Effective in organic solvents. |
| Supercritical CO₂ Extraction | High stability | High | This method uses a non-oxidizing "solvent" at relatively low temperatures, minimizing degradation. |
Experimental Protocols
Protocol 1: Extraction of Dehydroabietic Acid from Pine Resin with Oxidation Prevention
This protocol describes a general method for the extraction of dehydroabietic acid from a resinous starting material, incorporating steps to minimize oxidation.
Materials:
-
Pine resin (or other source material)
-
Ethanol (95%, deoxygenated)
-
Ascorbic acid
-
Hexane (deoxygenated)
-
Diatomaceous earth
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Amber glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Antioxidant Solution: Dissolve ascorbic acid in deoxygenated 95% ethanol to a final concentration of 0.1% (w/v). Prepare this solution fresh before each extraction.
-
Inert Atmosphere: Set up the extraction apparatus (round-bottom flask and condenser) and purge the system with nitrogen or argon for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the extraction process.
-
Extraction: a. Grind the pine resin with diatomaceous earth to increase the surface area. b. Add the ground resin to the round-bottom flask. c. Add the ethanolic ascorbic acid solution to the flask (e.g., a 1:10 solid-to-solvent ratio). d. Stir the mixture at room temperature for 4-6 hours. For enhanced extraction, a gentle warming (e.g., 40°C) can be applied, but the inert atmosphere is critical.
-
Filtration: Filter the mixture through a bed of sodium sulfate to remove solid particles and any residual water.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Liquid-Liquid Extraction (optional purification): a. Dissolve the crude extract in a suitable solvent mixture (e.g., ether/water). b. Perform extractions to purify the DHAA. Control the pH to ensure DHAA remains in the organic phase.
-
Final Drying and Storage: Dry the purified extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Store the final product in an amber vial under an inert atmosphere at low temperature (-20°C to 4°C).
Experimental Workflow Diagram
Caption: A step-by-step workflow for the extraction of dehydroabietic acid with oxidation prevention measures.
Technical Support Center: Enhancing the Anti-inflammatory Activity of Synthesized Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the development and evaluation of novel anti-inflammatory compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic enhancement of anti-inflammatory activity in synthesized derivatives.
Q1: What are the primary molecular targets for enhancing the anti-inflammatory activity of synthesized derivatives?
A1: Key molecular targets for anti-inflammatory drug design include cyclooxygenases (COX-1 and COX-2), pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and transcription factors like NF-κB.[1] Additional targets of interest are lipoxygenases (LOX), inflammasomes (like NLRP3), protein kinases (MAPK, JNK), and various receptors such as Toll-like receptors (TLRs).[1] The transcription factor NF-κB is a pivotal mediator of inflammatory responses as it induces the expression of numerous pro-inflammatory genes.[2][3][4]
Q2: What are common chemical strategies to increase the potency of an anti-inflammatory compound?
A2: A common strategy is the structural modification of existing drugs, such as naproxen (B1676952) or ibuprofen, to reduce side effects like gastric toxicity by masking the free carboxyl group.[5][6] Molecular hybridization, which combines two or more pharmacophores into a single molecule, is another widely used technique to enhance pharmacological activity.[7] For instance, synthesizing derivatives that incorporate moieties known to interact with specific targets, like the thiourea (B124793) moiety, can lead to compounds with more potent anti-inflammatory effects.[5][6]
Q3: How can I design derivatives with higher selectivity for COX-2 over COX-1?
A3: Designing for COX-2 selectivity is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. This often involves creating molecules that can fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to efficiently bind to the narrower active site of COX-1.[5] Masking the carboxyl group of existing NSAIDs like naproxen can reduce COX-1 inhibition while retaining affinity for COX-2.[5]
Troubleshooting Guides for In Vitro Assays
This section provides solutions to specific issues that may be encountered during in vitro anti-inflammatory experiments.
Q1: I'm observing an "edge effect" in my 96-well plate assays, with inconsistent results in the outer wells. What can I do to mitigate this?
A1: The edge effect is often caused by increased evaporation and temperature gradients in the wells along the perimeter of the microplate.[8] To minimize this, you can:
-
Create a humidity barrier: Fill the outer wells with sterile water or media to create a humid environment around the experimental wells.[8]
-
Use plate sealers: Sealing plates with breathable or foil tapes can significantly reduce evaporation.[8]
-
Ensure proper incubation: Maintain a humidified incubator (at least 95% humidity) and minimize the frequency of opening the incubator door.[8]
Q2: My cell-based assay is showing high background noise. What are the common causes and solutions?
A2: High background noise can obscure the true signal and lead to inaccurate results. Common causes include non-specific binding of antibodies and issues with reagents.[8]
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[8]
-
Perform thorough washing: Increase the number and duration of wash steps to remove unbound antibodies and other reagents.[8]
-
Check reagent quality: Ensure reagents are not degraded. Aliquot reagents upon arrival and avoid repeated freeze-thaw cycles.[8]
Q3: The inhibitory effect of my compound seems to be caused by cytotoxicity. How can I confirm this?
A3: It is crucial to ensure that the observed inhibition of inflammatory markers is not simply due to cell death.[9]
-
Perform a cell viability assay: Run a parallel cytotoxicity assay, such as the MTT assay, to assess the health of the cells at the same concentrations of your compound used in the anti-inflammatory assay.[9][10]
-
Optimize compound concentration: High concentrations of solvents like DMSO can be toxic to cells.[11] Perform dose-response curves to determine the optimal non-toxic concentration of your compound and the solvent.[8]
Q4: My results are inconsistent from one experiment to the next. What factors should I check?
A4: Reproducibility is key in cell-based assays. Inconsistency can arise from several sources.
-
Reagent variability: Different lots of reagents, such as Fetal Bovine Serum (FBS) and Lipopolysaccharide (LPS), can have varying potencies. It is recommended to test new batches before use in critical experiments.[11]
-
Cell passage number: The passage number of your cell line can influence experimental outcomes. Use cells within a consistent and limited passage range.
-
Standardize protocols: Ensure consistent incubation times, cell seeding densities, and reagent preparation across all experiments.[8][11]
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize quantitative data on the inhibitory activity of various synthesized derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Compounds
| Compound | Target Organism | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen Derivative (IA) | Ovine/Human | 10.2 | 3.6 | 2.83 | [12] |
| Ibuprofen (Standard) | Ovine/Human | 12.9 | 31.4 | 0.41 | [12] |
| Phar-95239 | Ovine | 9.32 | 0.82 | 11.36 | [10] |
| T0511-4424 | Ovine | 8.42 | 0.69 | 12.20 | [10] |
| Zu-4280011 | Ovine | 15.23 | 0.76 | 20.03 | [10] |
| Celecoxib (Standard) | Ovine | 13.02 | 0.49 | 26.57 | [10] |
Table 2: In Vitro 5-LOX and BSA Denaturation Inhibition for Selected Derivatives
| Compound | Assay Type | IC₅₀ (µM or µg/mL) | Reference |
| Naproxen Derivative 4 (m-anisidine) | 5-LOX Inhibition | 0.30 µM | [5] |
| Thiazoline-2-thione Derivative 4d | BSA Denaturation | 21.9 µg/mL | [13] |
| Thiazoline-2-thione Derivative 3c | BSA Denaturation | 31.7 µg/mL | [13] |
| Aspirin (Standard) | BSA Denaturation | 22 µg/mL | [13] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Protocol 1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide, in cell culture supernatants.[9][14][15] The murine macrophage cell line RAW 264.7 is a commonly used model.[14][15]
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized derivative (stock solution in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14]
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 3-4 hours.[16]
-
Compound Treatment: Add varying concentrations of the synthesized derivative to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME). Incubate for 1 hour.[9]
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[9]
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified human recombinant COX-2 enzyme.[17]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., in DMSO)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (Substrate)
-
NaOH
-
Synthesized derivative and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.[17]
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor to the sample wells. Add assay buffer to the "Enzyme Control" wells and a known inhibitor like Celecoxib to the "Inhibitor Control" wells.[17]
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[17]
-
Calculation: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of the synthesized derivative relative to the enzyme control. The IC₅₀ value can then be determined from a dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz to illustrate key concepts.
Caption: A typical experimental workflow for screening anti-inflammatory derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Interference in Biological Assays for Resin Acids
Welcome to the technical support center for troubleshooting interference in biological assays for resin acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the quantification of resin acids in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in resin acid assays?
A1: Interference in resin acid assays typically originates from the sample matrix. Common sources include proteins, phospholipids (B1166683), and other endogenous or exogenous compounds that can co-elute with resin acids in chromatographic methods or non-specifically bind in immunoassays.[1][2] These interferences can lead to signal suppression or enhancement in mass spectrometry, or high background in ELISA.[3][4]
Q2: My LC-MS/MS is showing a lower than expected signal for my resin acid standards when spiked into a biological matrix compared to a clean solvent. What is happening?
A2: This phenomenon is likely due to a matrix effect, specifically ion suppression.[3] Components from your biological sample (like phospholipids or salts) are co-eluting with your resin acids and competing for ionization in the mass spectrometer's source, which reduces the number of resin acid ions that reach the detector.[2][5]
Q3: I am observing high background in my resin acid ELISA. What are the likely causes?
A3: High background in an ELISA can be caused by several factors, including insufficient washing, inadequate blocking of the plate, or the use of antibody concentrations that are too high.[4][6] Contamination of reagents or the substrate itself can also contribute to a high background signal.[4]
Q4: How can I remove protein interference from my samples before analysis?
A4: Protein precipitation is a rapid and effective method to remove the bulk of proteins from biological samples like plasma or serum.[7] This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid like trichloroacetic acid (TCA), to the sample.[8][9] This denatures and precipitates the proteins, which can then be pelleted by centrifugation.
Q5: What is Solid-Phase Extraction (SPE) and how can it help with interference?
A5: Solid-Phase Extraction (SPE) is a sample preparation technique used to clean up samples and concentrate analytes.[10] For resin acid analysis, an SPE cartridge can be used to retain the resin acids while allowing interfering substances to be washed away. The purified resin acids are then eluted with a different solvent. This method is highly effective at removing matrix components that can interfere with analysis.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Signal Suppression in LC-MS/MS Analysis
Problem: You observe peak tailing, peak splitting, or a significant decrease in signal intensity when analyzing resin acids in a biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS/MS signal suppression.
Detailed Steps:
-
Confirm Matrix Effect: To confirm that the issue is a matrix effect, perform a post-column infusion experiment. Infuse a constant flow of your resin acid standard into the mass spectrometer after the LC column and inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte confirms the presence of co-eluting interferences that cause ion suppression.[2]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[5]
-
Protein Precipitation: This is often the first method to try due to its simplicity. See the detailed protocol below.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than protein precipitation by selectively isolating the resin acids. See the detailed protocol below.
-
Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.
-
-
Adjust Chromatographic Conditions: If sample preparation alone is not sufficient, modify your LC method to separate the resin acids from the interfering matrix components. This could involve changing the gradient, the mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If some matrix effects are unavoidable, using a SIL-IS is the best way to compensate for them. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[2]
Issue 2: High Background in Resin Acid ELISA
Problem: The optical density (OD) readings in your negative control wells are unacceptably high, reducing the dynamic range of your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in ELISA.
Detailed Steps:
-
Improve Washing: Insufficient washing is a very common cause of high background. Increase the number of wash cycles (e.g., from 3 to 5) and ensure that the wells are completely filled and emptied at each step. Adding a short soak time (30 seconds) for each wash can also be beneficial.[4]
-
Optimize Blocking: The blocking buffer prevents non-specific binding of antibodies to the plate. Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or increasing the blocking incubation time. You can also test different blocking agents.
-
Titrate Antibodies: If the concentrations of the primary or secondary antibodies are too high, they can bind non-specifically and cause a high background. Perform a titration experiment to determine the optimal antibody concentrations that give a good signal-to-noise ratio.
-
Check Reagents: Ensure that all buffers and reagents are fresh and not contaminated. If the substrate solution has a color before being added to the wells, it may have degraded and should be replaced.[4]
Quantitative Data on Interference Removal
The effectiveness of sample preparation techniques can be evaluated by comparing analyte recovery and the reduction of matrix effects. The following tables provide illustrative data on the performance of protein precipitation and solid-phase extraction for the analysis of acids in biological matrices.
Table 1: Comparison of Protein Precipitation Methods for Recovery of Acids
| Precipitation Method | Precipitant | Analyte Class | Matrix | Average Recovery (%) | Reference |
| Solvent Precipitation | Acetonitrile | Drug Cocktail | Human Plasma | >80% | [9] |
| Acid Precipitation | Perchloric Acid | Drug Cocktail | Human Plasma | Low and Variable | [9] |
| Acid Precipitation | Trichloroacetic Acid | Drug Cocktail | Human Plasma | Low and Variable | [9] |
Note: This data illustrates the general effectiveness of different protein precipitation methods. Acetonitrile precipitation often provides higher and more consistent recovery for small molecules compared to acid precipitation methods.[9]
Table 2: Recovery Rates for Solid-Phase Extraction of Acids from Urine
| SPE Sorbent | Analyte Class | Matrix | Average Recovery (%) | Reference |
| Strong Anion Exchange | Organic Acids | Urine | ~100% | [11] |
| Not Specified | Organic Acids | Urine | 84.1% | [10] |
| Phenyl | Aristolochic Acids | Rat Urine | Method Established | [12] |
Note: These recovery rates demonstrate the high efficiency of SPE for isolating acids from complex urine matrices.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma/Serum Samples
This protocol is a general procedure for removing proteins from plasma or serum samples using acetonitrile.
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
Pipettes and appropriate tips
Procedure:
-
Pipette 100 µL of your plasma or serum sample into a clean microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the tube. This creates a 4:1 solvent-to-sample ratio.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to break up any protein clumps.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the resin acids, and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution in a mobile-phase compatible solvent).
Protocol 2: Solid-Phase Extraction (SPE) of Resin Acids from Aqueous Samples
This protocol provides a general framework for using a reversed-phase SPE cartridge to clean up aqueous samples containing resin acids.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., water or a weak organic/aqueous mix)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Sample, pH adjusted to be at least 2 pH units below the pKa of the resin acids (to ensure they are in their neutral form for retention on a reversed-phase sorbent).
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load your pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove any weakly bound, interfering compounds.
-
Elution: Elute the retained resin acids by passing 1-2 cartridge volumes of the elution solvent through the cartridge. Collect the eluate for analysis. This fraction now contains your concentrated and purified resin acids.
Workflow for Solid-Phase Extraction (SPE):
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 7. benchchem.com [benchchem.com]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Studies on solid phase extraction method of aristolochic acids and aristololactams in rat urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Functional Group Compatibility in Click Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize click reactions, with a special focus on improving functional group compatibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: Low or no product yield in CuAAC reactions is a frequent issue that can often be attributed to one or more of the following factors:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1]
-
Poor Reagent Quality: The purity of your azide (B81097) and alkyne starting materials is crucial. Azides, in particular, can be unstable and should be stored properly.[1] Always use high-purity reagents and solvents.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, improper temperature, inappropriate solvent, or a non-optimal pH can significantly decrease reaction efficiency.[1]
-
Presence of Inhibitors: Certain functional groups or contaminants in your reaction mixture can chelate and inhibit the copper catalyst. Common inhibitors include thiols and buffers like Tris.[2][3]
-
Poor Solubility: If your reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.[4]
Q2: I'm observing an unexpected side product. What could it be and how can I minimize it?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[5] This is primarily caused by the presence of oxygen and an insufficient amount of the reducing agent (e.g., sodium ascorbate).
To minimize Glaser coupling:
-
Degas your solvents: Thoroughly degas all solvents and solutions to remove dissolved oxygen.
-
Use an inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[6]
-
Ensure sufficient reducing agent: Use a fresh solution of sodium ascorbate (B8700270) to maintain the copper catalyst in the active Cu(I) state throughout the reaction.[5]
Another possible side reaction is the reduction of the azide to an amine, which can be caused by an excess of the reducing agent.[7] Optimizing the concentration of the reducing agent can help mitigate this issue.
Q3: My biomolecule contains a thiol group (cysteine) and the click reaction is not working. What should I do?
A3: Thiol groups are known to interfere with CuAAC reactions as they can coordinate with the copper catalyst, rendering it inactive.[8] There are several strategies to address this:
-
Protecting Groups: The most common approach is to protect the thiol group with a suitable protecting group that is stable under the click reaction conditions and can be removed selectively afterward.
-
Use of Excess Copper and Ligand: In some cases, using an excess of the copper catalyst and a stabilizing ligand can overcome the inhibition by thiols.[8]
-
Alternative Click Chemistry: Consider using a copper-free click reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is not affected by thiols.[9] Thiol-ene click chemistry is another alternative for modifying thiol-containing molecules.[10][11]
Q4: Which copper-stabilizing ligand should I use, TBTA or THPTA?
A4: The choice between Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) depends primarily on your solvent system.
-
THPTA is water-soluble and is the preferred ligand for reactions in aqueous buffers, making it ideal for bioconjugation.[12][13] It generally leads to faster reaction rates in aqueous media compared to TBTA.[12]
-
TBTA is soluble in organic solvents and is a good choice for reactions conducted in solvents like DMSO or DMF.[13]
Studies have shown the following trend in reaction rates in aqueous environments: BTTAA > BTTES > THPTA > TBTA.[13]
Q5: How can I effectively remove the copper catalyst after the reaction?
A5: Residual copper can be cytotoxic and interfere with downstream applications.[14] Several methods can be used for its removal:
-
Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is a common and effective method for organic-soluble products.[15]
-
Scavenger Resins: Solid-supported scavenger resins with high affinity for copper, such as those containing thiourea (B124793) or iminodiacetic acid functionalities, can be used to selectively remove the catalyst by filtration.[16][17]
-
Dialysis/Size Exclusion Chromatography: For water-soluble biomolecules, dialysis against a buffer containing EDTA or size exclusion chromatography can effectively remove the copper catalyst.[18]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common problem in CuAAC reactions. The following guide provides a systematic approach to diagnose and resolve the issue.
Click to expand troubleshooting steps for low yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degas all solvents and buffers thoroughly to remove oxygen.[1] Consider using a stabilizing ligand like THPTA (for aqueous reactions) or TBTA (for organic solvents).[13] |
| Poor Reagent Quality | Use high-purity azide and alkyne starting materials. If necessary, purify the reagents before use. Store azides properly, as they can be unstable. |
| Suboptimal Stoichiometry | While a 1:1 ratio is a good starting point, an excess of one reagent (typically 1.1 to 2-fold) can drive the reaction to completion.[1] |
| Inappropriate Solvent | Ensure that all reactants are fully soluble in the chosen solvent. For poorly soluble substrates, consider using a co-solvent like DMSO or t-BuOH (up to 10%) in aqueous reactions.[2] |
| Incorrect pH | The CuAAC reaction is generally robust over a wide pH range (4-12).[19] However, for bioconjugations, a pH of around 7 is recommended to maintain the stability of the biomolecules.[20] |
| Presence of Inhibitors | Avoid using buffers that can chelate copper, such as Tris.[2] If your molecule contains thiols, consider using a protecting group or switching to a copper-free click reaction.[8] |
| Low Reactant Concentration | For the reaction to proceed efficiently, reactant concentrations should generally be above 10 µM each.[20] |
| Steric Hindrance | If the azide or alkyne is sterically hindered, increasing the reaction temperature or prolonging the reaction time may be necessary.[21] |
Issue 2: Side Reactions Leading to Impure Product
The presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often indicates the occurrence of side reactions.
Click to expand troubleshooting steps for side reactions
| Side Reaction | Cause | Recommended Solution |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen and insufficient reducing agent.[5] | Rigorously degas all solvents and perform the reaction under an inert atmosphere. Ensure an adequate and fresh supply of sodium ascorbate.[5] |
| Azide Reduction to Amine | Excess of the reducing agent (e.g., sodium ascorbate).[7] | Titrate the amount of reducing agent to find the optimal concentration that promotes the click reaction without causing significant azide reduction. |
| Reaction with Buffer Components | Use of buffers containing primary amines, such as Tris, which can act as competing ligands for the copper catalyst.[3] | Use non-coordinating buffers like HEPES or phosphate (B84403) buffers.[3] |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions
The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The following table compares the second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide. A higher k₂ value indicates a faster reaction.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| BCN (Bicyclo[6.1.0]nonyne) | 0.14 - 0.15 | DMSO or CH₃CN:H₂O |
| DBCO (Dibenzocyclooctyne) | 0.24 - 0.31 | CH₃CN:H₂O |
| DIBO | 0.17 | Not specified |
| DIBAC | 0.31 | Not specified |
| DIFO | 0.076 | Not specified |
| Data sourced from multiple references.[20][22][23][24] Conditions may vary between studies. |
Table 2: Protecting Groups for Functional Groups Incompatible with CuAAC
For molecules containing functional groups that interfere with the CuAAC reaction, the use of protecting groups is a common strategy. The ideal protecting group should be stable under the click reaction conditions and easily removable afterward without affecting the newly formed triazole linkage.
| Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
| Thiol (-SH) | Acetamidomethyl (Acm) | Mercury(II) or Iodine | Stable to acidic and basic conditions used in peptide synthesis.[25] |
| Trityl (Trt) | Mild acid (e.g., TFA) | Can be cleaved under conditions that may affect other acid-labile groups. | |
| tert-Butyl (tBu) | Strong acid (e.g., HF) or oxidative cleavage | Stable to TFA.[25] | |
| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Orthogonal to Fmoc protecting group.[26] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., piperidine) | Orthogonal to Boc protecting group.[26] | |
| Azide (-N₃) | Reduction (e.g., Staudinger reaction) | Can serve as a protecting group for primary amines.[27] | |
| Carboxylic Acid (-COOH) | tert-Butyl ester (OtBu) | Acid (e.g., TFA) | Commonly used in Fmoc-based peptide synthesis.[28] |
| Benzyl ester (OBzl) | Hydrogenolysis | Used in Boc-based peptide synthesis.[29] | |
| Allyl ester (OAll) | Pd(0) catalysis | Orthogonal to many other protecting groups.[30] |
Table 3: Comparison of Copper Removal Methods
| Method | Principle | Efficiency | Advantages | Disadvantages |
| Aqueous Wash with EDTA | Chelation of copper ions into the aqueous phase. | Good to Excellent | Simple, inexpensive, and effective for organic-soluble products. | Not suitable for water-soluble products; can lead to emulsions.[15] |
| Scavenger Resins | Selective binding of copper to a solid support. | Excellent | High selectivity, simple filtration-based removal, suitable for a wide range of products.[16] | Can be more expensive than simple chelation. |
| Dialysis / Size Exclusion Chromatography | Separation based on size. | Good to Excellent | Ideal for large biomolecules, gentle conditions. | Time-consuming, may lead to sample dilution.[18] |
| Precipitation | Formation of an insoluble copper salt. | Moderate to Good | Can be effective for removing bulk copper. | May co-precipitate the product, requires careful optimization. |
Experimental Protocols
Protocol 1: General Procedure for a Standard CuAAC Reaction
This protocol provides a starting point for a small-scale CuAAC reaction. Optimization of reactant concentrations, ligand-to-copper ratio, and reaction time may be necessary for specific substrates.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents
-
Degassed solvent (e.g., water, DMF, or a mixture)
Procedure:
-
Prepare Stock Solutions:
-
Azide: 10 mM in a suitable degassed solvent.
-
Alkyne: 10 mM in a suitable degassed solvent.
-
CuSO₄: 20 mM in degassed water.
-
Ligand (THPTA or TBTA): 50 mM in a suitable degassed solvent.
-
Sodium Ascorbate: 100 mM in degassed water (prepare fresh).
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the azide stock solution (e.g., 10 µL for a final concentration of 1 mM).
-
Add the alkyne stock solution (e.g., 10 µL for a final concentration of 1 mM).
-
Add the solvent to bring the volume to 80 µL.
-
In a separate tube, premix the CuSO₄ stock solution (e.g., 2.5 µL for a final concentration of 0.5 mM) and the ligand stock solution (e.g., 2.5 µL for a final concentration of 1.25 mM).
-
Add the premixed catalyst solution to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL for a final concentration of 5 mM).
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the copper catalyst using one of the methods described in Table 3.
-
Purify the product using standard techniques such as column chromatography, precipitation, or HPLC.
-
Protocol 2: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol describes a general procedure for labeling an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the azide-modified protein is at a suitable concentration (e.g., 1 mg/mL) in a compatible buffer.
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-functionalized molecule solution to the protein solution.
-
Ensure the final DMSO concentration is below 20% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[31]
-
-
Purification:
-
Remove the excess unreacted DBCO-functionalized molecule and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 3: Degassing Solvents using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from a solvent.[32]
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Schlenk line with a vacuum pump and an inert gas source (e.g., nitrogen or argon)
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Freeze: Place the solvent in a Schlenk flask (do not fill more than half full). Close the stopcock and freeze the solvent by immersing the flask in liquid nitrogen or a dry ice/acetone bath.[15][33]
-
Pump: Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the headspace for 3-5 minutes.[33]
-
Thaw: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.[15][33]
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.[33]
-
Backfill: After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: General experimental workflow for a CuAAC reaction.
Caption: Logical workflow for using protecting groups in click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. silicycle.com [silicycle.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. benchchem.com [benchchem.com]
- 25. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 26. Protective Groups [organic-chemistry.org]
- 27. Click Chemistry Reagents [sigmaaldrich.com]
- 28. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 29. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. scribd.com [scribd.com]
- 32. How To [chem.rochester.edu]
- 33. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Flash Column Chromatography Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their flash column chromatography purification methods.
Troubleshooting Guide
This guide addresses common issues encountered during flash column chromatography experiments in a question-and-answer format, providing potential causes and solutions.
Poor Separation
Question: Why are my compounds not separating well on the column, resulting in overlapping peaks?
Answer: Poor separation can stem from several factors, from incorrect solvent selection to improper column packing. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may be too high or too low. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values (ΔRf) of at least 0.2 between the target compound and impurities.[1] |
| Improper Column Packing | Air pockets or channels in the stationary phase lead to uneven solvent flow and band broadening.[2] Ensure the column is packed uniformly without any cracks or bubbles. |
| Incorrect Flow Rate | A flow rate that is too fast reduces the interaction time between the compounds and the stationary phase, while a flow rate that is too slow can lead to diffusion and band broadening.[3][4] The optimal flow rate depends on the column size and particle size of the stationary phase.[4] |
| Sample Overloading | Exceeding the column's loading capacity will lead to broad, overlapping peaks.[5][6] Reduce the sample load or use a larger column. As a general guideline, the sample load should be 1-10% of the silica (B1680970) gel weight, depending on the separation difficulty. |
| Inappropriate Sample Dissolution Solvent | Using a solvent that is too strong to dissolve the sample can cause the compounds to spread out before reaching the stationary phase, leading to poor separation.[4][7] Dissolve the sample in the weakest possible solvent or use a dry loading technique.[4][8] |
Experimental Protocol for Method Refinement:
-
TLC Analysis:
-
Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation of your target compound from impurities.
-
Aim for an Rf value of 0.2-0.4 for your target compound.
-
-
Column and Solvent Selection:
-
Choose a column size appropriate for your sample amount.[5]
-
Prepare the mobile phase based on the optimal solvent system determined by TLC.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Start with a mobile phase slightly less polar than the one used for TLC.
-
If separation is still not optimal, consider using a gradient elution where the polarity of the mobile phase is gradually increased.[9]
-
High Back Pressure
Question: My flash chromatography system is showing an unusually high back pressure. What could be the cause and how can I fix it?
Answer: High back pressure is a common issue that can halt your purification. It is typically caused by a blockage in the system or issues with the mobile phase or stationary phase.
Potential Causes and Solutions:
| Cause | Solution |
| Clogged Frit or Tubing | Particulate matter from the sample or mobile phase can block the column inlet frit or system tubing.[2][6] Filter your sample and mobile phase before use. If a blockage occurs, try back-flushing the column or cleaning the tubing.[10][11] |
| High Mobile Phase Viscosity | Solvents with high viscosity will naturally lead to higher back pressure.[6] Consider using a less viscous solvent system or increasing the column temperature (if your system allows) to reduce viscosity. |
| Small Particle Size of Stationary Phase | Smaller silica gel particles provide higher resolution but also generate higher back pressure.[6][9] Ensure you are using the appropriate particle size for your application and pressure limits of your system. |
| Precipitation of Sample on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, causing a blockage.[1][12] Ensure your sample is completely dissolved before loading. If solubility is an issue, consider the dry loading technique. |
| Column Overloading | Injecting too much sample can lead to increased pressure.[6] |
Peak Tailing or Fronting
Question: The peaks in my chromatogram are not symmetrical. They are either tailing or fronting. What causes this and how can I improve the peak shape?
Answer: Asymmetrical peaks are often a sign of secondary interactions, column issues, or improper sample loading.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Acidic or basic compounds can interact with residual silanol (B1196071) groups on the silica surface, leading to peak tailing.[13][14][15] Adding a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) can suppress these interactions. |
| Column Degradation or Contamination | Over time, columns can degrade or become contaminated, leading to poor peak shape.[14] Ensure the column is properly cleaned and stored. If the problem persists, the column may need to be replaced. |
| Sample Overload | Overloading the column can lead to peak fronting.[15] Reduce the amount of sample loaded onto the column. |
| Poor Sample Solubility | If the sample is not readily soluble in the mobile phase, it can cause peak fronting.[15] Choose a more appropriate solvent to dissolve the sample or reduce the injection volume.[15] |
| Channeling in the Column | A poorly packed column can have channels that lead to distorted peak shapes.[13] Repack the column carefully to ensure a uniform bed. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my flash chromatography separation?
A1: The best way to start is by using Thin Layer Chromatography (TLC). The ideal solvent system for flash chromatography will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides a good balance between separation and elution time.
Q2: What is the difference between liquid loading and dry loading, and when should I use each?
A2:
-
Liquid Loading: Involves dissolving the sample in a small amount of solvent and injecting it directly onto the column.[8] This method is quick and convenient for samples that are readily soluble in the mobile phase or a weaker solvent.[8]
-
Dry Loading: Involves pre-adsorbing the sample onto an inert solid support (like silica gel or Celite) and then loading the solid material onto the top of the column.[8] This technique is preferred for samples with poor solubility in the mobile phase, to avoid using strong dissolution solvents that can compromise separation, and for higher sample loads.[4][8]
Q3: How much sample can I load onto my flash column?
A3: The loading capacity depends on the difficulty of the separation and the column size.[5][16] For a difficult separation (compounds with similar Rf values), the loading capacity might be as low as 1% of the stationary phase weight. For easier separations, you might be able to load up to 10% or more. It is always best to perform a small-scale trial run to determine the optimal loading for your specific sample.
Q4: My compound seems to be unstable on silica gel. What are my options?
A4: If your compound degrades on silica gel, you can try a few alternatives:
-
Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine to reduce its acidity.[1]
-
Alternative Stationary Phases: Consider using other stationary phases like alumina (B75360) or florisil.[1]
-
Reversed-Phase Chromatography: If your compound is polar, reversed-phase flash chromatography using a C18-functionalized silica gel might be a suitable option.
Q5: Can I reuse my flash column?
A5: Yes, flash columns can often be reused, especially if the separation is clean and all compounds are eluted from the column. To reuse a column, flush it with a strong solvent (like methanol (B129727) or isopropanol) to remove any remaining compounds, and then re-equilibrate it with your starting mobile phase. However, for critical purifications or when there is a risk of cross-contamination, using a new column is recommended.
Visualizations
Caption: General troubleshooting workflow for flash column chromatography.
Caption: Common causes of poor separation in flash chromatography.
Caption: Step-by-step workflow for method refinement.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. Reason for Increase of Flash Column Pressure - Hawach [hawachhplccolumn.com]
- 7. youtube.com [youtube.com]
- 8. HOW TO: Sample loading methods in flash chromatography [sorbtech.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. acdlabs.com [acdlabs.com]
- 16. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 7-Oxodehydroabietic Acid and Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-Oxodehydroabietic acid and its precursor, dehydroabietic acid. The information presented is curated from peer-reviewed literature and is intended to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction
Dehydroabietic acid (DHA), a natural tricyclic diterpene resin acid, has been the subject of extensive research due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its oxidized derivative, this compound, has also demonstrated biological potential, particularly in the realm of anti-inflammatory and insecticidal activities.[3][4] This guide aims to provide a comparative overview of their biological profiles, supported by available experimental data.
Data Presentation: A Comparative Overview
Direct comparative studies evaluating the biological activities of this compound and dehydroabietic acid under identical experimental conditions are limited. However, by collating data from various sources, we can draw informative comparisons. The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of both compounds. It is important to note that variations in experimental methodologies across different studies can influence the results.
Table 1: Comparative Cytotoxic Activity (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid | LO2 (normal human liver) | > 50 | [1] |
| CNE-2 (nasopharynx carcinoma) | 88.64 | [5] | |
| HeLa (cervical cancer) | 37.40 | [5] | |
| BEL-7402 (liver cancer) | 46.70 | [5] | |
| AGS (gastric adenocarcinoma) | 95 | [6] | |
| MRC-5 (human lung fibroblast) | 171 | [6] | |
| 7-beta-hydroxydehydroabietic acid | PC3 (prostate cancer) | 68.9 ± 6.6 | [4] |
Table 2: Comparative Anti-inflammatory Activity (IC50, µM)
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid | Nitric Oxide Inhibition | Macrophage | Not specified | [1][2] |
| This compound derivative (Cmpd 10) | Nitric Oxide Inhibition | BV2 (microglia) | 8.40 ± 0.98 | [3] |
| This compound derivative (Cmpd 17) | Nitric Oxide Inhibition | BV2 (microglia) | 9.76 ± 1.27 | [3] |
Note: While direct IC50 values for dehydroabietic acid in nitric oxide inhibition assays were not specified in the reviewed articles, its ability to reduce nitric oxide production is documented.[1][2] The data for this compound is for its triazole derivatives, suggesting the parent compound is a promising scaffold for potent anti-inflammatory agents.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic Acid | Staphylococcus epidermidis | 7.81 | [7] |
| Mycobacterium smegmatis | 7.81 | [7] | |
| Staphylococcus aureus | 15.63 | [7] | |
| Klebsiella pneumoniae | 125 | [7] | |
| Escherichia coli | 125 | [7] | |
| This compound | Cryptococcus neoformans | Active | [4] |
Note: The term "Active" indicates reported activity, but a specific MIC value was not provided in the cited literature.
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Dehydroabietic acid has been shown to exert its anti-inflammatory effects by reducing the production of nitric oxide (NO) and downregulating the expression of inflammatory genes.[1][2] Mechanistically, it inhibits the activity of kinases in the NF-κB and AP-1 signaling pathways.[1][2] While direct mechanistic studies on this compound are less common, the potent NO inhibitory activity of its derivatives suggests it is a valuable scaffold for developing anti-inflammatory agents.[3]
Anticancer Activity
Dehydroabietic acid has demonstrated cytotoxic effects against a range of cancer cell lines.[5] Its derivatives have been extensively studied and have shown the ability to induce apoptosis and cell cycle arrest in tumor cells.[2][5] The introduction of a C=N-OH group at the C-7 position, which is structurally related to the ketone group in this compound, has been shown to improve anti-tumor activity, suggesting that modification at this position is crucial for cytotoxic potency.[1][2]
Antimicrobial Activity
Dehydroabietic acid exhibits notable antibacterial activity, particularly against Gram-positive bacteria.[7] this compound has also been reported to have activity against the fungus Cryptococcus neoformans.[4]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or dehydroabietic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Assessment: Nitric Oxide Inhibitory Assay (Griess Test)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or BV2) in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing Molecular Pathways and Workflows
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 7-Oxodehydroabietic Acid Derivatives: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural product derivatives is paramount in the quest for novel therapeutic agents. This guide provides a comparative analysis of 7-oxodehydroabietic acid derivatives, focusing on their anti-inflammatory, and to a lesser extent, their cytotoxic and antimicrobial activities. The information is presented with supporting experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Derivatives of this compound, a highly oxidized form of the naturally occurring diterpenoid dehydroabietic acid, have emerged as a promising scaffold in medicinal chemistry.[1][2] Modifications to the core structure have yielded compounds with a range of biological activities, with anti-inflammatory effects being the most extensively studied. This guide synthesizes the available data to provide a clear comparison of these derivatives.
Anti-Inflammatory Activity: A Primary Focus
The majority of recent research on this compound derivatives has centered on their potential as anti-inflammatory agents. A significant body of work has explored the introduction of a 1,2,3-triazole moiety, which has been shown to enhance the anti-inflammatory profile of the parent compound.[1][2]
Comparative Anti-Inflammatory Potency
The anti-inflammatory activity of these derivatives is typically assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like BV2 cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Linker Length | Substituent on Triazole Ring | IC50 (µM) for NO Inhibition in BV2 cells | Reference |
| Series 1: Propargylated Linker | ||||
| Derivative 1 | -(CH2)- | 2-ethylphenyl | 8.40 ± 0.98 | [2] |
| Derivative 2 | -(CH2)- | 2,3-dimethylphenyl | - | [1] |
| Derivative 3 | -(CH2)- | 2-methoxyphenyl | - | [1] |
| Derivative 4 | -(CH2)- | 5-chloro-2-methoxyphenyl | 10.74 ± 2.67 | [2] |
| Derivative 5 | -(CH2)- | 2-chloro-6-methylphenyl | 10.96 ± 1.85 | [2] |
| Derivative 6 | -(CH2)- | 2,6-dichlorophenyl | 9.76 ± 1.27 | [2] |
| Series 2: Pentynylated Linker | ||||
| Generally less active than propargylated series | -(CH2)3- | Various aromatic azides | - | [1][2] |
| Positive Control | ||||
| L-NMMA | - | - | 42.36 ± 2.47 | [1][2] |
Key Structure-Activity Relationship Insights for Anti-Inflammatory Activity:
-
Linker Length: Derivatives with a shorter methylene (B1212753) linker (propargylated) between the this compound core and the triazole ring generally exhibit more potent anti-inflammatory activity compared to those with a longer pentynylated linker.[1][2]
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring of the triazole moiety play a crucial role. Derivatives containing both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like chloro and fluoro) on the aromatic ring have demonstrated significant anti-inflammatory effects. The position of these substituents also influences activity.[2]
Cytotoxicity and Antimicrobial Activity: An Area for Further Exploration
While the anti-inflammatory properties of this compound derivatives are well-documented, specific data on their cytotoxic and antimicrobial activities are limited. General studies on dehydroabietic acid and other related diterpenoids suggest that this class of compounds possesses potential in these areas, but detailed structure-activity relationships for 7-oxo derivatives remain to be established. Further research is needed to quantify the cytotoxic effects against various cancer cell lines and the minimum inhibitory concentrations (MICs) against a broad spectrum of bacteria and fungi.
Experimental Methodologies
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential.
Protocol for Nitric Oxide (NO) Inhibitory Assay
This assay is fundamental for evaluating the anti-inflammatory potential of the synthesized derivatives.
Cell Culture and Treatment:
-
Murine microglial BV2 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere.[2]
-
The cells are then treated with various concentrations of the test compounds.[2]
-
Following a brief incubation period, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.[2]
-
The plates are incubated for 18-24 hours.[2]
Measurement of Nitric Oxide Production:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[2]
-
The absorbance is measured at a specific wavelength (typically 540-570 nm) using a microplate reader.[2]
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
IC50 values are determined from the dose-response curves.
Cell Viability Assay (e.g., MTT or MTS assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed concurrently.[2]
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the potential signaling pathways involved.
Caption: Experimental workflow for the in vitro anti-inflammatory activity screening of this compound derivatives.
While the precise signaling pathways for this compound derivatives are still under investigation, the mechanism of the parent compound, dehydroabietic acid, offers a potential model. Studies suggest that its anti-inflammatory effects may be mediated through the inhibition of key signaling molecules.
Caption: A potential anti-inflammatory signaling pathway involving the inhibition of TAK1 by this compound derivatives.
Conclusion
The derivatization of this compound, particularly through the incorporation of 1,2,3-triazole moieties, has proven to be a fruitful strategy for the development of potent anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the importance of linker length and aromatic substitution in modulating biological activity. While the anti-inflammatory profile of these compounds is becoming increasingly clear, their potential as cytotoxic and antimicrobial agents remains a largely untapped area of research. Future investigations in these areas will be crucial to fully elucidate the therapeutic potential of this versatile natural product scaffold.
References
A Comparative Guide to the Quantification of 7-Oxodehydroabietic Acid: HPLC-MS, GC-MS, and HPLC-UV/DAD
For researchers, scientists, and drug development professionals, the accurate quantification of 7-oxodehydroabietic acid, a key oxidized derivative of abietic acid found in colophony (rosin), is crucial for various applications, including quality control of consumer products and occupational exposure assessment. This guide provides a comprehensive comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD).
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This document outlines the performance characteristics and experimental protocols for each method to facilitate an informed decision.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of this compound using HPLC-MS, GC-MS, and HPLC-UV/DAD.
| Parameter | HPLC-MS | GC-MS | HPLC-UV/DAD |
| Limit of Detection (LOD) | As low as 15 pg (per injection)[1] | Method dependent, requires derivatization | 7-19 µg/g[1] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 22-56 µg/g[1] |
| Linearity | Good linearity is expected | Good linearity is expected | Good linearity is expected |
| Accuracy (Recovery) | Generally ~100% from spiked tapes[1] | Method dependent | Method dependent |
| Precision (RSD) | Method dependent | Method dependent | Method dependent |
| Sample Throughput | High | Moderate (derivatization is time-consuming) | High |
| Derivatization Required | No | Yes (typically silylation) | No |
| Selectivity | High | High | Moderate |
| Matrix Effects | Can be significant, may require internal standards | Less prone to matrix effects than LC-MS | Can be affected by co-eluting compounds |
Experimental Protocols
Detailed methodologies for the analysis of this compound using each technique are provided below. These protocols are representative and may require optimization for specific sample types and instrumentation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Sample Preparation:
-
Extraction: For dermal exposure assessment, tape-stripping of the skin can be employed.[1] For consumer products, extraction with a suitable organic solvent is necessary.
-
Clean-up: Solid-phase extraction (SPE) may be used to remove interfering substances.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the HPLC mobile phase.
Chromatographic Conditions:
-
Column: A C12 or C18 reversed-phase column is typically used. The use of a urea-embedded C12 stationary phase has been shown to improve the separation of resin acids.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Precursor Ion: For this compound (C₂₀H₂₆O₃, Molecular Weight: 314.42 g/mol ), the [M-H]⁻ ion at m/z 313.2 would be monitored in negative ESI mode.
-
Product Ions: For MS/MS, characteristic fragment ions would be selected for monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a mandatory step.
Sample Preparation:
-
Extraction: Similar to the HPLC-MS method, extraction from the sample matrix is the first step.
-
Derivatization: The carboxylic acid group of this compound must be derivatized to increase its volatility. A common method is silylation to form a trimethylsilyl (B98337) (TMS) ester.[2]
-
Clean-up: The derivatized extract may require further clean-up before injection.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification of target ions.
-
Characteristic Ions: For the TMS ester of this compound, characteristic fragment ions would be monitored.
High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is a cost-effective and widely available technique suitable for the quantification of analytes that possess a UV chromophore.
Sample Preparation:
-
Extraction: Extraction is performed using a suitable solvent.
-
Clean-up: Solid-phase extraction (SPE) with a mixed-mode hydrophobic and anion exchange retention mechanism can yield very clean extracts.[1]
Chromatographic Conditions:
-
Column: A C12 or C18 reversed-phase column. A urea-embedded C12 stationary phase has been shown to provide improved separation.[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Injection Volume: 10-50 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A Diode-Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the peak.
Method Validation Workflow
A crucial aspect of any quantitative analytical method is its validation to ensure reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an HPLC-MS method.
Caption: A typical workflow for the validation of an analytical method.
Signaling Pathway of Oxidative Stress Leading to this compound Formation
The formation of this compound is a result of the autoxidation of abietic acid, a major component of colophony. This process is relevant in the context of allergic contact dermatitis, as the oxidation products are often more potent sensitizers.
Caption: Simplified pathway of abietic acid oxidation to this compound.
References
A Comparative Guide to the Anti-Inflammatory Effects of Novel Triazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safer anti-inflammatory agents has led to the exploration of various heterocyclic compounds, with triazole hybrids emerging as a particularly promising class. Their diverse biological activities are attributed to their unique structural features, which allow for interaction with key targets in the inflammatory cascade. This guide provides a comparative analysis of the anti-inflammatory effects of different triazole hybrids, supported by experimental data, to aid in the ongoing research and development of next-generation anti-inflammatory drugs.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory activity of triazole hybrids is commonly assessed through their ability to inhibit key enzymes and mediators involved in the inflammatory process, such as cyclooxygenase (COX) enzymes and nitric oxide (NO).
Cyclooxygenase (COX) Inhibition
The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The following table summarizes the COX inhibitory activity of various triazole hybrids.
| Triazole Hybrid Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Drug | Reference Drug COX-1 IC50 (µM) | Reference Drug COX-2 IC50 (µM) | Reference Drug SI |
| 1,2,4-Triazole-Pyrazole | 18a | 9.81 | 0.91 | 10.78 | Celecoxib (B62257) | 7.21 | 0.83 | 8.69 |
| 18b | 5.23 | 0.55 | 9.51 | Celecoxib | 7.21 | 0.83 | 8.69 | |
| 19a | 7.64 | 0.78 | 9.79 | Celecoxib | 7.21 | 0.83 | 8.69 | |
| 19b | 6.33 | 0.61 | 10.38 | Celecoxib | 7.21 | 0.83 | 8.69 | |
| 1,2,4-Triazole Schiff Bases | 3a | 13.0 | 0.04 | 325 | Celecoxib | 14.7 | 0.05 | 294 |
| 3b | 12.47 | 0.04 | 311.75 | Celecoxib | 14.7 | 0.05 | 294 | |
| 1,2,4-Triazole-Tetrahydroisoquinoline | 16a | 11.95 | 1.27 | 9.41 | Celecoxib | 15.18 | 0.82 | 18.51 |
| 16b | 2.14 | 0.58 | 3.69 | Celecoxib | 15.18 | 0.82 | 18.51 | |
| 17 | 5.38 | 0.85 | 6.33 | Celecoxib | 15.18 | 0.82 | 18.51 | |
| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine | 8b | >200 | 15.20 | >13 | Celecoxib | >100 | 42 | >2.38 |
| 8m | >200 | 11.60 | >17 | Celecoxib | >100 | 42 | >2.38 | |
| 8o | >200 | 10.50 | >19 | Celecoxib | >100 | 42 | >2.38 |
Data compiled from multiple sources.[1][2][3] Note that experimental conditions may vary between studies.
Nitric Oxide (NO) Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of triazole hybrids to inhibit NO production in lipopolysaccharide (LPS)-stimulated cells is a key indicator of their anti-inflammatory potential.
| Triazole Hybrid Class | Compound | Concentration (µM) | % NO Inhibition | Reference Drug | Reference Drug Concentration (µM) | Reference Drug % NO Inhibition |
| 1,2,4-Triazolo[3,4-b][2][3][4]thiadiazine | 57 | 1 | 62% | Indomethacin | 100 | 52% |
Data from a study on murine macrophage cells.[2]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.
| Triazole Hybrid Class | Compound | Dose (mg/kg) | % Edema Inhibition | Reference Drug | Reference Drug Dose (mg/kg) | Reference Drug % Edema Inhibition |
| 1,2,4-Triazole Derivatives | A | Not Specified | 91% | Ibuprofen | Not Specified | 82% |
| B | Not Specified | 81% | Ibuprofen | Not Specified | 82% | |
| Benzenesulfonamide-Triazolotriazine | 1 | 200 | 96.31% | Indomethacin | 10 | 57.66% |
| 3 | 200 | 99.69% | Indomethacin | 10 | 57.66% |
Data compiled from multiple studies.[5] Note that the specific structures of compounds A and B were not detailed in the source material.
Inflammatory Signaling Pathway
Many triazole hybrids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and potential inhibition by triazole hybrids.
Experimental Workflow
The evaluation of the anti-inflammatory properties of novel triazole hybrids typically follows a standardized workflow, from initial in vitro screening to in vivo validation.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the assessment of the anti-inflammatory effects of triazole hybrids.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
1. Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
2. Compound Administration: The test triazole hybrids and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before carrageenan injection. A control group receives only the vehicle.
3. Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
5. Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
1. Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
2. Incubation: The test triazole hybrid at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a short period (e.g., 15 minutes) at room temperature. A control without the inhibitor and a blank without the enzyme are also prepared.
3. Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the mixture.
4. Reaction Termination and Detection: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C and then terminated. The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
5. Calculation of IC50: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Nitric Oxide (NO) Inhibition Assay in BV2 Microglial Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated immune cells.
1. Cell Culture: Murine microglial cells (BV2) are cultured in a suitable medium and seeded in 96-well plates.
2. Cell Treatment: The cells are pre-treated with various concentrations of the test triazole hybrid for 1 hour.
3. Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of iNOS and the production of NO. A control group is treated with LPS alone, and a blank group receives neither the compound nor LPS.
4. Measurement of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
5. Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value can be determined from a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New 1,2,4-triazole/pyrazole hybrids linked to oxime moiety as nitric oxide donor celecoxib analogs: Synthesis, cyclooxygenase inhibition anti-inflammatory, ulcerogenicity, anti-proliferative activities, apoptosis, molecular modeling and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Oxodehydroabietic Acid and Other Diterpenoids in Anticancer Research
In the vast arsenal (B13267) of natural products explored for cancer therapy, diterpenoids stand out for their structural diversity and potent biological activities. 7-Oxodehydroabietic acid (7-oxo-DHA), an oxidized derivative of the abietane (B96969) diterpene dehydroabietic acid found in coniferous trees, has attracted considerable interest.[1][2] This guide provides an objective comparison of 7-oxo-DHA's anticancer performance against other notable diterpenoids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Comparative Anticancer Activity: A Quantitative Overview
The efficacy of an anticancer compound is primarily assessed by its ability to inhibit cancer cell growth, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table compares the cytotoxic activities of 7-oxo-DHA's parent compound, dehydroabietic acid (DHA) and its derivatives, with the well-studied diterpenoids Carnosol and Oridonin (B1677485) across various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid Derivative (22f) | HeLa (Cervical) | 7.76 ± 0.98 | [1] |
| Dehydroabietic Acid Derivative (4j) | MGC-803 (Gastric) | 3.82 ± 0.18 | [3] |
| Dehydroabietic Acid Derivative (4j) | NCI-H460 (Lung) | 8.44 ± 0.36 | [3] |
| Carnosol | MCF-7 (Breast) | 25.6 | [4] |
| Carnosol | PC3 (Prostate) | 34 (at 72h) | [5] |
| Oridonin | TE-8 (Esophageal) | 3.00 ± 0.46 (at 72h) | [6] |
| Oridonin | BEL-7402 (Liver) | 1.39 | [7] |
| Cisplatin (Reference Drug) | MGC-803 (Gastric) | 10.31 ± 0.45 | [3] |
Table 1: Comparative in vitro cytotoxicity (IC50) of selected diterpenoids. IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells. Data for dehydroabietic acid derivatives are presented as a proxy for 7-oxo-DHA's potential.
Mechanisms of Action: Inducing Cancer Cell Death
A critical factor in a compound's anticancer potential is its mechanism of action. Many diterpenoids, including derivatives of dehydroabietic acid, exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][3]
| Compound | Cancer Cell Line | Primary Mechanism | Key Molecular Events | Reference |
| Dehydroabietic Acid Derivatives | MGC-803 (Gastric) | Apoptosis & G1 Cell Cycle Arrest | Induces apoptosis in a dose-dependent manner. | [3] |
| HeLa (Cervical) | Mitochondrial Apoptosis | Induction via the mitochondrial pathway. | [1] | |
| Carnosol | Prostate Cancer Cells | G2 Cell Cycle Arrest | Blocks PI3K/Akt pathway; increases p21 and p27. | [5] |
| Oridonin | K562 (Leukemia) | S Phase Cell Cycle Arrest | Induces apoptosis through ROS generation and PI3K-Akt-mTOR pathway. | [7] |
Table 2: Comparison of primary anticancer mechanisms and associated molecular events.
Visualizing the Molecular Impact: Signaling Pathways
The anticancer activity of dehydroabietic acid derivatives is often mediated through the intrinsic mitochondrial pathway of apoptosis. This involves a cascade of molecular events, including the generation of reactive oxygen species (ROS), which leads to the activation of effector caspases and subsequent cell death.
Figure 1: Apoptotic pathway induced by dehydroabietic acid derivatives.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3×10³ to 1×10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., 0-100 µM). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Figure 2: Standard experimental workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry
This method uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the diterpenoid at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early/late apoptotic) are quantified based on their fluorescence signals.
Conclusion
Derivatives of dehydroabietic acid, including the 7-oxo form, demonstrate significant anticancer potential, with cytotoxic activities that are comparable to, and in some cases exceed, other well-known diterpenoids like carnosol.[3] Their ability to induce apoptosis through the mitochondrial pathway makes them compelling candidates for further development.[1] While Oridonin often shows higher potency, the favorable selectivity profile of some dehydroabietic acid derivatives against cancer cells versus normal cells warrants deeper investigation.[3] The standardized protocols and comparative data presented here provide a valuable resource for researchers aiming to explore the therapeutic promise of this class of natural compounds.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Resin Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and HPLC Techniques with Supporting Experimental Data.
The accurate quantification of resin acids is crucial across various industries, from ensuring the quality of pharmaceutical excipients to monitoring environmental contaminants in pulp and paper mill effluents. The selection of an appropriate analytical technique is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of resin acids. The information presented is supported by a summary of performance data and detailed experimental protocols to aid in method selection and cross-validation.
Data Presentation: A Comparative Analysis of Performance
The performance of an analytical method is determined by several key validation parameters. The following table summarizes quantitative data for GC-MS and HPLC methods from various studies, offering a comparative overview of their capabilities in analyzing resin acids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Limit of Detection (LOD) | As low as <0.2 µg/L[1][2] | Typically <3 µg/L[1][2] | GC-MS generally offers lower detection limits, making it highly suitable for trace analysis. |
| Linearity | Good linearity is consistently reported.[2] | Good linearity is consistently reported.[2] | Both techniques demonstrate a linear response over a range of concentrations suitable for quantitative analysis. |
| Precision | Good precision is achievable.[1][2] | Good precision is achievable.[1][2] | Both methods provide reliable and reproducible results. |
| Selectivity | High selectivity, especially with MS detection.[1][2] | Co-elution of some non-aromatic resin acids can occur.[1][2] | GC-MS provides excellent separation and identification of individual resin acids. |
| Sample Preparation | Requires derivatization to increase volatility, which can be tedious.[1][2][3] | Often allows for direct injection of samples after simple filtration.[1] | HPLC offers a significant advantage in terms of simpler and faster sample preparation. |
| Analysis Time | Derivatization adds to the overall analysis time. | Faster for routine quality control due to direct sample injection.[1] | HPLC can be more efficient for high-throughput screening. |
Experimental Protocols: Detailed Methodologies
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of resin acids using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of resin acids in water samples, a common application.
1. Sample Preparation (Extraction and Derivatization):
-
Extraction:
-
Acidify a 250 mL water sample to pH 2.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and concentrate them.
-
-
Derivatization:
-
To make the resin acids volatile for GC analysis, they must be derivatized. A common method is methylation.
-
The concentrated extract is treated with a derivatizing agent, such as diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane, to convert the carboxylic acid groups to their corresponding methyl esters.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: Based on retention times and comparison of mass spectra with reference standards or spectral libraries.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantitative analysis of resin acids in various samples, including rosin (B192284).[4]
1. Sample Preparation:
-
Standard Solutions:
-
Prepare individual stock solutions of resin acid standards (e.g., abietic acid, dehydroabietic acid) in methanol (B129727) at a concentration of 1000 µg/mL.
-
From the stock solutions, prepare a series of working standard solutions by dilution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution:
-
Accurately weigh approximately 100 mg of the rosin sample into a 100 mL volumetric flask.
-
Dissolve the sample in methanol, using ultrasonication for 15-20 minutes to aid dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Analysis:
-
Instrumentation: An HPLC system with a UV detector and a reversed-phase C18 column.[4]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% acetic acid to ensure the resin acids are in their protonated form).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV detection at a wavelength of 210 nm or 241 nm.[4]
-
Quantification: Based on the calibration curve generated from the standard solutions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods for resin acid analysis.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical technique for resin acid analysis.
References
- 1. Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preliminary comparison of GC, HPLC and ELISA analysis of resin acids in pulp mill effluents [irg-wp.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Neem-Based Insecticides and Synthetic Pyrethroids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal activities of neem-derived compounds, primarily Azadirachtin, and synthetic pyrethroids. The following sections detail their distinct mechanisms of action, present comparative efficacy data, and outline the experimental protocols used for their evaluation.
The global demand for effective and environmentally sustainable pest management strategies has led to a renewed interest in botanical insecticides as alternatives to synthetic chemical pesticides.[1] Among the most prominent biopesticides are those derived from the neem tree (Azadirachta indica), with Azadirachtin being the most active constituent.[1][2][3] This guide contrasts the insecticidal properties of neem-based products with those of pyrethroids, a widely used class of synthetic insecticides.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between neem-based insecticides and synthetic pyrethroids lies in their modes of action. Azadirachtin acts as a systemic disruptor of insect physiology, while pyrethroids are fast-acting neurotoxins.[4]
Azadirachtin: The Systemic Disruptor
Azadirachtin, a complex tetranortriterpenoid limonoid, exerts its effects through multiple pathways, primarily as an insect growth regulator (IGR).[4][5][6][7] Its key mechanisms include:
-
Hormonal Disruption: Azadirachtin interferes with the insect's endocrine system by disrupting the synthesis of ecdysteroids, the molting hormones.[8] It mimics ecdysteroids, leading to a disruption of the ecdysone (B1671078) signaling pathway, which results in incomplete or abnormal molting and ultimately, death.[5][9][10] It also blocks the release of prothoracicotropic hormone (PTTH), which is crucial for stimulating ecdysone production.[8][9]
-
Antifeedant Properties: It acts as a potent antifeedant by affecting the chemoreceptors in an insect's gustatory system, causing an immediate cessation of feeding upon contact with treated plants.[5][6]
-
Reproductive Inhibition: Azadirachtin can deter egg-laying (oviposition) by female insects on treated surfaces and can interfere with sperm production in males, thus reducing future infestations.[2][5]
-
Other Physiological Effects: Emerging research suggests that Azadirachtin may also impair mitochondrial ATP production and interfere with digestive enzyme systems.[5]
Synthetic Pyrethroids: The Neurotoxins
Pyrethroids are synthetic chemical insecticides that mimic the activity of pyrethrins, natural insecticides derived from chrysanthemum flowers. They are potent neurotoxins that act on the insect's nervous system.[11] Their primary mode of action is the disruption of voltage-gated sodium channels in nerve cells.[11][12] This leads to prolonged channel opening, causing hyperexcitation of the nerves, paralysis, and rapid "knockdown" of the insect.[12] Some pyrethroids, particularly Type II, can also affect other ion channels, such as voltage-gated calcium and chloride channels, further contributing to their neurotoxic effects.[11]
Comparative Efficacy: A Look at the Data
The efficacy of an insecticide is often quantified by its lethal concentration (LC50) or lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population. The lower the LC50 or LD50 value, the more toxic the substance.[13] The following tables summarize available data comparing the efficacy of neem-based insecticides and synthetic pyrethroids against various insect pests.
| Insect Pest | Neem Derivative | LC50 Value | Synthetic Pesticide | LC50 Value | Source |
| Tribolium confusum (Confused Flour Beetle) | Neem essential oil | 7.39 - 19.24 mg/L (after 1-4 days) | Cypermethrin | 3.41 - 11.78 mg/L (after 1-4 days) | [14] |
| Oryzaephilus surinamensis (Sawtoothed Grain Beetle) | Neem essential oil | 18.2 µL/L air | - | - | [15] |
| Helicoverpa armigera (Cotton Bollworm) | Neem oil | 15.27 ml/L | - | - | [16] |
| Toxoptera citricidus (Citrus Aphid) | Mixture of neem and tobacco extracts | 0.002 mL/L | - | - | [17] |
| Coccus viridis (Green Scale) | Mixture of neem and tobacco extracts | 0.003 mL/L | - | - | [17] |
| Insect Pest | Neem Derivative Treatment | % Population Reduction | Synthetic Pesticide Treatment | % Population Reduction | Source |
| Mustard Aphid | Neem seed extract (50g/l) | 80.50% | Malathion 57EC (2ml/l) | 93.75% | [18] |
| Cotton Jassid | Neem oil (5%) | 72.03% | Imidacloprid | Higher than neem derivatives | [19] |
| Cotton Thrips | Neem oil (5%) | 68.02% | Imidacloprid | Higher than neem derivatives | [19] |
It is important to note that while synthetic pesticides often exhibit higher and more rapid mortality rates, neem-based insecticides offer a more sustainable approach with a lower risk of resistance development due to their multiple modes of action.[7]
Experimental Protocols
The evaluation of insecticidal activity involves standardized laboratory and field bioassays. Below are detailed methodologies for key experiments.
Contact Toxicity Assay (Topical Application)
This method assesses the toxicity of an insecticide upon direct contact with the insect's cuticle.
Protocol:
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide (technical grade, 95-99% purity) in a suitable volatile solvent like acetone.[20] A stock solution is typically prepared first, and then serial dilutions are made to obtain a range of concentrations.[20]
-
Insect Preparation: Use healthy, uniform-sized adult insects or late-instar larvae. Anesthetize the insects briefly using carbon dioxide or by chilling them on a cold pack.[21]
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.25 - 1 µL) of the insecticide solution to the dorsal thorax of each insect.[20][21][22] A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions (e.g., 25°C, 75-85% relative humidity).[21][23]
-
Data Collection: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).[23] An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LD50 or LC50 values.[24]
Ingestion Toxicity Assay (Diet Incorporation Method)
This assay evaluates the toxicity of an insecticide when ingested by the insect.
Protocol:
-
Preparation of Treated Diet: Incorporate the test insecticide into the insect's artificial diet at various concentrations.[25] The insecticide is typically dissolved in a small amount of solvent and then thoroughly mixed with the diet before it solidifies. A control diet should be prepared with the solvent alone.
-
Experimental Setup: Place a known number of insects (e.g., larvae) in individual containers or petri dishes with a pre-weighed amount of the treated diet.[25]
-
Observation: Maintain the insects under controlled conditions and monitor for mortality, developmental abnormalities, and antifeedant effects (by measuring the amount of diet consumed).
-
Data Collection: Record mortality daily. Other parameters such as larval weight, pupation success, and adult emergence can also be recorded.
-
Data Analysis: Calculate LC50 values using probit analysis. Analyze other data using appropriate statistical methods like ANOVA.[4]
Repellent Activity Assay (Arm-in-Cage Test)
This method is commonly used to evaluate the efficacy of insect repellents.
Protocol:
-
Test Subjects: Use laboratory-reared, host-seeking adult female mosquitoes that have been deprived of a blood meal.
-
Application of Repellent: Apply a standard amount of the repellent formulation to a defined area on a human volunteer's forearm.[26][27] The other arm can serve as a control (untreated or treated with a placebo).
-
Exposure: Insert the treated forearm into a cage containing a known number of mosquitoes for a specified period (e.g., 3 minutes).[28][29]
-
Data Collection: Count the number of mosquito landings and/or bites on the treated and control arms.[26][29]
-
Data Analysis: Calculate the percent repellency using the formula: % Repellency = [(C - T) / C] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[29] The complete protection time (CPT), which is the time until the first confirmed bite, can also be determined.[27]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Azadirachtin and a common synthetic pyrethroid, as well as a generalized workflow for comparing their insecticidal efficacy.
Caption: Simplified signaling pathway of Azadirachtin's disruptive effect on insect molting.
Caption: Simplified signaling pathway of a synthetic pyrethroid's neurotoxic action.
Caption: A generalized workflow for comparative insecticide efficacy trials.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. envirobiotechjournals.com [envirobiotechjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. ozonebiotech.com [ozonebiotech.com]
- 6. peptechbio.com [peptechbio.com]
- 7. What is Azadirachtin? Nature’s Powerful Pest Control [globalgarden.co]
- 8. researchgate.net [researchgate.net]
- 9. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 14. scienceopen.com [scienceopen.com]
- 15. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 16. entomoljournal.com [entomoljournal.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. scispace.com [scispace.com]
- 19. entomoljournal.com [entomoljournal.com]
- 20. entomoljournal.com [entomoljournal.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.rdagriculture.in [journals.rdagriculture.in]
- 23. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 24. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Author Spotlight: Development and Challenges of Feeding Assays for Insect Pest Management [jove.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. contractlaboratory.com [contractlaboratory.com]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating Mechanism of Action: Molecular Docking in Focus
An objective comparison of computational and experimental approaches for elucidating protein-ligand interactions.
In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) is paramount. Among the diverse computational tools available, molecular docking has emerged as a cornerstone for predicting how a small molecule (ligand) might bind to a protein target.[1][2][3] This guide provides a comparative overview of molecular docking against established experimental techniques, offering researchers a clear perspective on how to best leverage these methods for MoA validation.
The convergence of computational predictions and experimental validation creates a synergistic workflow that is more precise, cost-effective, and efficient than relying on a single methodology alone.[4][5][6]
Section 1: The Molecular Docking Workflow
Molecular docking is a computational method that predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor, typically a protein.[2][7] The primary goal is to predict the structure of the ligand-receptor complex using computational means.[1] This process involves two critical steps: sampling the ligand's conformations within the protein's active site and then ranking these conformations using a scoring function.[1][3]
A typical molecular docking workflow involves several key stages, from preparing the target and ligand to analyzing the final results.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddhs.com [jddhs.com]
- 5. researchgate.net [researchgate.net]
- 6. jddhs.com [jddhs.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for Bioactive Compounds from Pinus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Pinus, comprising a wide variety of species, is a rich source of bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. The efficacy of isolating these compounds is heavily dependent on the extraction methodology employed. This guide provides an objective comparison of various extraction techniques applied to different Pinus species, supported by experimental data to aid researchers in selecting the optimal method for their specific objectives.
Quantitative Comparison of Extraction Methods
The selection of an extraction method significantly impacts the yield and phytochemical profile of the resulting extract. The following table summarizes quantitative data from various studies, offering a comparative overview of different techniques across several Pinus species.
| Pinus Species | Extraction Method | Solvent | Key Parameters | Extraction Yield (% w/w) | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Key Compounds Quantified | Reference |
| Pinus pinaster (Bark) | Microwave-Assisted Extraction (MAE) | Water:Ethanol (50:50) | 130°C, 15 min | ~25% | High | High | Phenolic and flavonoid compounds | [1] |
| Pinus pinaster (Bark) | Supercritical CO₂ Extraction | CO₂ with 10% ethanol | 25 MPa, 50°C | 4.1% | 7.5% of extract | - | Stilbenes, lignans, flavonoids, resin acids | [2] |
| Pinus densiflora (Needles) | Hot Water Extraction | Water | - | - | 30.54 mg/g | - | Proanthocyanidins (B150500) | [3] |
| Pinus densiflora (Needles) | Ethanol Extraction | Ethanol | - | - | 30.11 mg/g | - | Proanthocyanidins | [3] |
| Pinus densiflora (Root) | Ultra High Pressure (UHP) Extraction | - | 100 MPa, 3h | Enhanced yield | High | - | Taxifolin-3-glucoside (142.4 mg/g) | [4] |
| Pinus nigra (Bark) | Ultrasound-Assisted Extraction (UAE) | - | - | - | Higher TPC | - | Catechin (B1668976), Epicatechin | [5][6] |
| Pinus nigra (Bark) | Microwave-Assisted Extraction (MAE) | - | - | - | - | - | Higher volatile compounds (α-pinene, β-pinene) | [5][6] |
| Pinus sylvestris (Bark) | Ultrasound-Assisted Extraction (UAE) | - | - | 58.41 mg GAE/g | 24.74 mg pyrogallol/g | - | Catechin, Epicatechin | [5][6] |
| Pinus radiata (Bark) | Sequential: Water then Hexane | Water, Hexane | - | 11.74% (total) | - | - | - | [7] |
| Pinus radiata (Bark) | Sequential: Hexane then Water | Hexane, Water | - | 10.53% (total) | - | - | - | [7] |
| Pinus brutia (Bark) | Supercritical CO₂ Extraction | CO₂ with 3% ethanol | 200 bar, 60°C | - | - | - | Catechins | [8] |
| Pinus koraiensis (Cones) | Hot Water Extraction | Water | 100°C, 4h, 1:16 solid:liquid | 10.2% (polysaccharides) | - | - | Polysaccharides | [9] |
| Pinus koraiensis (Cones) | NaOH Solution Extraction | NaOH | - | 29.1% (polysaccharides) | - | - | Polysaccharides | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key extraction experiments cited in the literature.
Microwave-Assisted Extraction (MAE) of Pinus pinaster Bark
-
Objective: To extract phenolic compounds from Pinus pinaster bark.
-
Apparatus: ETHOS X microwave extraction system with SK-12 medium pressure rotor.
-
Procedure:
-
A sample of ground Pinus pinaster bark is mixed with the chosen solvent (e.g., water, ethanol, or a 50:50 water-ethanol mixture) at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
The mixture is subjected to microwave irradiation at 1600 W.[1]
-
The temperature is raised to and maintained at 130°C for an extraction time of 15 minutes.[1]
-
After extraction, the mixture is cooled and filtered to separate the extract from the solid residue.
-
The resulting extract is then concentrated and stored for further analysis.
-
Supercritical CO₂ Extraction of Pinus pinaster Knots
-
Objective: To extract phenolic and lipophilic compounds from Pinus pinaster knots.
-
Apparatus: Thar Process, Inc. supercritical fluid extractor with a 1000-mL extraction cell.
-
Procedure:
-
The extraction cell is filled with 20 g of ground Pinus pinaster wood.[2]
-
Extraction is performed at a pressure of 25 MPa and a temperature of 50°C.[2]
-
Ethanol is used as a cosolvent at a concentration of 10% (v/v).[2]
-
The solvent mass flow is fixed at 25 g/min .[2]
-
Dynamic extraction is carried out once the experimental conditions are reached.[2]
-
The extract is collected and analyzed for its composition.
-
Ultrasound-Assisted Extraction (UAE) of Pinus sylvestris and Pinus nigra Bark
-
Objective: To obtain extracts rich in polyphenols from the bark of Pinus sylvestris and Pinus nigra.
-
Procedure:
-
Ground bark samples of the respective Pinus species are subjected to extraction using an ultrasonic bath.
-
The extraction is performed with a suitable solvent (details often proprietary to the study).
-
The extracts are then filtered and analyzed for total polyphenol content (TPC) and total tannin content (TTC) using the Folin-Ciocâlteu method.[5][6]
-
Identification and quantification of specific polyphenolic compounds like catechin and epicatechin are carried out using UPLC-PDA analysis.[5][6]
-
Hot Water Extraction of Proanthocyanidins from Pinus densiflora Needles
-
Objective: To extract proanthocyanidins from pine needles.
-
Procedure:
-
Pine needles are ground and extracted with hot water.
-
The resulting aqueous extract is filtered.
-
The proanthocyanidin (B93508) content of the extract is measured using High-Performance Liquid Chromatography (HPLC).[3]
-
The mobile phase for HPLC consists of a gradient of acetonitrile (B52724) and 0.3% phosphoric acid.[3]
-
Visualizing the Experimental Workflow
To provide a clear overview of a comparative extraction study, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparing extraction methods from Pinus species.
References
- 1. researchgate.net [researchgate.net]
- 2. nupeg.ufrn.br [nupeg.ufrn.br]
- 3. Antioxidant activity and analysis of proanthocyanidins from pine (Pinus densiflora) needles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining the sequence of extracting Pinus radiata bark to maximize the total yield of extractives–towards the development of a bark-based biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of different extraction methods on the properties of pine cone polysaccharides from Pinus koraiensis :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Analysis of the Anti-inflammatory Efficacy of 7-Oxodehydroabietic Acid and Commercial NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 7-Oxodehydroabietic acid, a naturally derived diterpenoid, and commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein is collated from preclinical research to support informed decisions in drug discovery and development. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and efficacy in relevant in vitro models.
Executive Summary
This compound and its derivatives have demonstrated notable anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production. In contrast, the hallmark of commercial NSAIDs is their inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. This fundamental difference in their primary mechanisms of action presents both opportunities and challenges for the development of this compound as a potential anti-inflammatory agent. While it shows promise in modulating NO-mediated inflammation, its efficacy relative to COX-inhibiting NSAIDs requires further investigation, particularly concerning its direct effects on the COX pathway.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound derivatives and common NSAIDs on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound derivatives | |||
| Compound 9 | BV2 | 8.00 ± 0.83 | [1] |
| Compound 10 | BV2 | 8.44 ± 0.89 | [1] |
| Compound 15 | BV2 | 8.13 ± 0.97 | [1] |
| Compound 16 | BV2 | 8.84 ± 1.10 | [1] |
| Commercial NSAIDs | |||
| L-NMMA (Positive Control) | BV2 | 42.36 ± 2.47 | [1][2] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Commercial NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [3] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [3] |
| Meloxicam | 37 | 6.1 | 6.1 | [3] |
| Piroxicam | 47 | 25 | 1.9 | [3] |
| Rofecoxib | >100 | 25 | >4.0 | [3] |
Note: IC50 values for this compound on COX-1 and COX-2 are not available in the reviewed literature. This represents a significant data gap in directly comparing its efficacy to commercial NSAIDs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the anti-inflammatory properties of these compounds.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies nitrite (B80452) (NO₂⁻), a stable and measurable breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7 or BV2) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivatives or NSAIDs) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 100 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well of a new 96-well plate.
-
Add 100 µL of the collected supernatant to the corresponding wells.
-
Add 100 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzymatic reaction involves the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which can be detected using various methods, including colorimetric or fluorometric probes.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare the assay buffer, COX probe, COX cofactor, and arachidonic acid solution according to the manufacturer's instructions (e.g., Abcam, Cayman Chemical).
-
Enzyme and Inhibitor Addition:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known COX inhibitor as a positive control and solvent as a vehicle control.
-
Add the purified COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C using a microplate reader.
-
Calculation: Determine the rate of the reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[4]
Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in biological samples like cell culture supernatants.
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add the cell culture supernatants (collected from cells treated with test compounds and/or LPS) and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
-
Substrate Addition and Signal Development:
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.[5][6]
Signaling Pathways and Mechanisms of Action
Commercial NSAIDs: COX Inhibition Pathway
The primary mechanism of action for commercial NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs. By blocking COX-2, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
A Researcher's Guide to Assessing the Purity of Commercially Available 7-Oxodehydroabietic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes. This guide provides a comparative overview of commercially available 7-Oxodehydroabietic acid and outlines detailed experimental protocols for its purity assessment. This compound, a diterpenoid resin acid, has garnered research interest for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Given its potential, ensuring the purity of this compound is paramount for reliable and reproducible research.
Commercial Supplier Purity Comparison
A survey of various chemical suppliers reveals that the stated purity of this compound can vary. The following table summarizes the advertised purity from a selection of commercial vendors. It is important to note that these values are as stated by the suppliers and should be independently verified.
| Supplier | Stated Purity | CAS Number |
| AbMole BioScience | >99.0%[1] | 18684-55-4[1] |
| Sigma-Aldrich (AChemBlock) | 97% | 18684-55-4 |
| ANEXIB Chemicals | 95%[2] | 18684-55-4[2] |
| BioCrick | High Purity | 18684-55-4[3] |
Experimental Workflow for Purity Assessment
To independently verify the purity of commercially available this compound, a systematic analytical approach is recommended. The following workflow outlines the key steps from sample preparation to data analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is a cornerstone for determining the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm and 280 nm).
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Further dilute to a working concentration of 100 µg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification of impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).
-
LC Conditions: Similar to the HPLC-UV/DAD method described above.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to maximize the detection of various impurities. High-resolution mass spectrometry will aid in the determination of the elemental composition of impurities.
-
Analysis: The mass-to-charge ratio (m/z) of the detected peaks can be used to propose structures for the impurities, especially when compared against known degradation products or synthesis byproducts of resin acids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for analyzing volatile and semi-volatile impurities. As this compound is a carboxylic acid, derivatization is often necessary to improve its volatility and chromatographic behavior.
-
Derivatization: A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. The NIST WebBook provides mass spectral data for the TMS ester of this compound.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting fragmentation patterns can be compared to mass spectral libraries for impurity identification.
Hypothetical Signaling Pathway Involvement
This compound has been noted for its anti-inflammatory effects. The diagram below illustrates a hypothetical signaling pathway through which it might exert these effects, for instance, by inhibiting the NF-κB pathway, a key regulator of inflammation.
References
Unraveling Cellular Destinies: A Comparative Analysis of Cytotoxicity in Cancer vs. Non-Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential response of cancerous and non-cancerous cells to cytotoxic agents is a cornerstone of preclinical research. The ideal therapeutic agent exhibits potent lethality against malignant cells while preserving the viability of healthy tissues. This guide provides an objective comparison of the cytotoxic effects of common chemotherapeutic drugs on paired cancer and non-cancer cell lines, supported by experimental data and detailed methodologies.
The selective eradication of cancer cells is the primary objective of chemotherapy. This selectivity is often rooted in the aberrant cellular machinery of cancer cells, such as rapid proliferation and compromised DNA damage response pathways.[1] In vitro cytotoxicity assays are fundamental tools for quantifying this differential effect and determining the therapeutic window of a potential drug candidate.
Quantifying Cytotoxicity: A Comparative Data Overview
A key metric in cytotoxicity studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the viability of 50% of a cell population. A lower IC50 value indicates a more potent cytotoxic effect. The therapeutic efficacy and selectivity of a compound can be initially assessed by comparing its IC50 values between cancer and non-cancer cell lines. A significantly lower IC50 in cancer cells suggests a desirable selective toxicity.
The following table summarizes the IC50 values of several widely used chemotherapeutic agents against various human cancer cell lines and their non-cancerous counterparts. These values have been compiled from multiple studies and are intended to provide a comparative overview. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the cytotoxicity assay used.
| Cytotoxic Agent | Cancer Cell Line | Type of Cancer | Non-Cancer Cell Line | Tissue of Origin | IC50 (µM) - Cancer | IC50 (µM) - Non-Cancer | Selectivity Index (SI) (IC50 Non-Cancer / IC50 Cancer) |
| Doxorubicin (B1662922) | MCF-7 | Breast Adenocarcinoma | MCF-10A | Non-tumorigenic Breast Epithelium | ~0.69 - 1.14 | ~2.51 | ~2.2 - 3.6 |
| Cisplatin | A549 | Lung Carcinoma | BEAS-2B | Normal Bronchial Epithelium | Varies significantly | Varies significantly | Often low or non-selective |
| Paclitaxel | A549 | Lung Carcinoma | BEAS-2B | Normal Bronchial Epithelium | ~0.0024 - 0.0034 | Not cytotoxic at tested concentrations | High |
| Etoposide | A549 | Lung Carcinoma | BEAS-2B | Normal Bronchial Epithelium | Lower IC50 in BEAS-2B in some studies | Higher IC50 in A549 in some studies | < 1 (in some cases) |
| 5-Fluorouracil | HeLa | Cervical Carcinoma | HEK293 | Embryonic Kidney | Lower at some concentrations | Higher at some concentrations | Narrow difference |
Experimental Protocols: Measuring Cell Viability
The data presented above is typically generated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the cytotoxic agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the drug concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Mechanisms of Differential Cytotoxicity
The differential response to cytotoxic agents can often be attributed to the status of key signaling pathways that regulate cell fate decisions, such as apoptosis (programmed cell death).
A critical player in the DNA damage response is the tumor suppressor protein p53. In normal cells, DNA damage, such as that induced by doxorubicin or cisplatin, activates p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[2][3] In many cancer cells, the p53 gene is mutated, leading to a dysfunctional protein that is unable to effectively induce apoptosis in response to DNA damage.[4][5] This difference in p53 functionality is a key reason why some cancer cells are more resistant to certain chemotherapeutic agents than normal cells.
References
- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Mutant p53 drives cancer chemotherapy resistance due to loss of function on activating transcription of PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 7-Oxodehydroabietic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of 7-Oxodehydroabietic acid, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines will support a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Identification and Safety Profile
Before handling or disposing of this compound, it is crucial to be aware of its hazard profile. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Category | GHS Classification | Precautionary Statement Highlights |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Skin Irritation | Category 2: Causes skin irritation[2] | P264: Wash skin thoroughly after handling.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Category 2: Causes serious eye irritation[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation[2] | P261: Avoid breathing dust. |
| Aquatic Hazard | Category 1 (Acute & Chronic): Very toxic to aquatic life with long lasting effects[1][3] | P273: Avoid release to the environment.[1][3] P391: Collect spillage.[1][3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound, including during disposal preparation.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials).
-
Contaminated personal protective equipment (e.g., gloves).
-
Solutions containing the compound.
-
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste in a dedicated, chemically resistant container that can be securely sealed. The container must be clearly labeled as "Hazardous Waste: this compound" and should also list its hazardous properties (e.g., "Toxic," "Aquatic Hazard").
Step 2: Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, secure location, away from incompatible materials.
-
Follow all institutional and local regulations regarding the storage of hazardous waste, including limits on accumulation time and quantity.
Step 3: Disposal Method
-
The primary recommended method for the disposal of this compound is incineration.[4]
-
Option A: In-house Incineration: If your facility is equipped with a chemical incinerator that includes an afterburner and scrubber, the material can be dissolved in a combustible solvent and burned.[4] This should only be performed by trained personnel following strict operational protocols.
-
Option B: Third-Party Disposal: For most laboratories, the standard and safest procedure is to use a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[1][3]
Step 4: Final Disposal and Documentation
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a certified waste disposal contractor.
-
Ensure all required paperwork is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.
-
Retain copies of all disposal records as required by your institution and regulatory agencies.
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.[3][5] Its high toxicity to aquatic life can cause significant environmental damage.[1][3]
-
In case of a spill, contain the material using an absorbent like sand or vermiculite, place it in a closed container, and dispose of it as hazardous waste.[4] Avoid generating dust.[3]
-
Always consult your institution's specific waste disposal guidelines and your local EHS office for any additional requirements. Regulations can vary by location.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
